4-Chloro-2,3,5,6-tetrafluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVAKFLYJORONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579187 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60903-82-4 | |
| Record name | 1-Chloro-2,3,5,6-tetrafluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2,3,5,6-tetrafluorotoluene: A Niche Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Polychlorinated and Polyfluorinated Aromatics in Modern Chemistry
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] These substitutions can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] While a vast array of halogenated toluenes are commercially available and extensively studied, this guide focuses on a specific, less-documented isomer: 4-Chloro-2,3,5,6-tetrafluorotoluene .
It is important to note that a dedicated CAS (Chemical Abstracts Service) number for this compound could not be readily identified in comprehensive chemical databases. This suggests that the compound is likely not a standard commercial product and has limited representation in scientific literature, positioning it as a novel, yet potentially valuable, building block for exploratory research. This guide will, therefore, provide a theoretical and practical framework for its synthesis, potential applications, and safe handling, based on established principles of organic chemistry and data from structurally related compounds.
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of this compound can be inferred from its constituent parts: the 2,3,5,6-tetrafluorotoluene core and the chlorine substituent at the 4-position.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₇H₃ClF₄ | Derived from the chemical structure. |
| Molecular Weight | ~198.55 g/mol | Calculated based on the atomic weights of its constituent atoms. |
| Appearance | Likely a colorless liquid at room temperature. | Based on the properties of similar low molecular weight halogenated toluenes. |
| Boiling Point | Estimated to be in the range of 140-160 °C. | Interpolated from the boiling points of 2,3,5,6-tetrafluorotoluene and other chlorinated/fluorinated toluenes. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, tetrahydrofuran, acetone). | The highly fluorinated and chlorinated nature of the molecule imparts significant hydrophobicity. |
| Lipophilicity (LogP) | Estimated to be between 3.5 and 4.5. | The presence of four fluorine atoms and one chlorine atom significantly increases lipophilicity compared to toluene. |
Proposed Synthesis: A Pathway to a Novel Reagent
Given the absence of a readily available commercial source, a plausible synthetic route for this compound would involve the direct chlorination of 2,3,5,6-tetrafluorotoluene. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution; however, with an appropriate Lewis acid catalyst, the reaction can be driven to completion.
Experimental Protocol: Electrophilic Chlorination of 2,3,5,6-tetrafluorotoluene
Objective: To synthesize this compound via the electrophilic chlorination of 2,3,5,6-tetrafluorotoluene.
Materials:
-
2,3,5,6-tetrafluorotoluene (Starting Material)
-
Chlorine (Cl₂) gas or N-Chlorosuccinimide (NCS)
-
Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (DCM) or Carbon tetrachloride (CCl₄) (Anhydrous solvent)
-
Sodium bicarbonate (NaHCO₃) solution (for quenching)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
-
Standard laboratory glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet (or addition funnel if using NCS), add 2,3,5,6-tetrafluorotoluene and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: To the stirred solution, carefully add the Lewis acid catalyst (e.g., FeCl₃). The mixture may change color.
-
Chlorination:
-
Using Chlorine Gas: Slowly bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a temperature between 0 and 25 °C.
-
Using N-Chlorosuccinimide (NCS): If using NCS, add it portion-wise to the reaction mixture. The reaction may require heating to reflux to proceed at a reasonable rate.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and slowly quench it by pouring it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and decompose the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture, which can deactivate the Lewis acid catalyst.
-
Lewis Acid Catalyst: Activates the chlorine electrophile, making it more reactive towards the electron-deficient tetrafluorinated aromatic ring.
-
Controlled Temperature: Helps to manage the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.
-
Quenching with Bicarbonate: Safely neutralizes the acidic reaction mixture and the catalyst.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a potentially valuable building block for the synthesis of novel therapeutic agents. The presence of multiple fluorine atoms can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification.[1][2]
-
Kinase Inhibitors: The tetrafluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions with the hinge region of the ATP-binding site. The additional chlorine atom could be exploited to probe for additional binding pockets or to modulate the electronic properties of the molecule.
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The lipophilic and sterically defined nature of this compound could be advantageous in designing ligands that can effectively penetrate the cell membrane and interact with the transmembrane domains of GPCRs.
-
Agrochemicals: Halogenated toluenes are widely used as intermediates in the synthesis of pesticides and herbicides.[3] The specific substitution pattern of this molecule could lead to the development of new agrochemicals with improved efficacy and environmental profiles.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Safety and Handling
As a polychlorinated and polyfluorinated aromatic compound, this compound should be handled with care, assuming it possesses similar hazards to related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
While this compound may not be a readily available chemical, its unique structure presents intriguing possibilities for researchers in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its synthesis, potential properties, and applications, empowering scientists to explore the potential of this novel building block. As with any new compound, careful experimental validation of its properties and reactivity is essential.
References
- Gribble, G. W. (2010).
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
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U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]
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Wikipedia contributors. (2023, December 2). Trichlorotoluene. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- U.S. Patent No. US3000975A. (1961). Chlorination of toluene. Google Patents.
- Dakin, L. A., & Wipf, P. (2003). Recent applications of fluorinated reagents and building blocks in combinatorial chemistry. Annual reports in combinatorial chemistry and molecular diversity, 6, 39-55.
- Fang, W. Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H. L. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117–153.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7810, 4-Chlorotoluene. Retrieved January 23, 2026 from [Link].
-
ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
Sources
Core Physicochemical Properties and Molecular Structure
An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-2,3,5,6-tetrafluorotoluene
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 10398-93-3), a key fluorinated building block for advanced organic synthesis. While specific experimental data for this compound is not widely published, this guide synthesizes information from foundational chemical principles and closely related structural analogs to provide expert insights into its physicochemical properties, spectroscopic signatures, reactivity, and applications. The primary focus is on its role as a highly activated substrate for nucleophilic aromatic substitution, a cornerstone reaction in the development of novel pharmaceuticals and advanced materials. This guide is intended for researchers, medicinal chemists, and process development scientists.
This compound is a synthetically valuable intermediate whose properties are dictated by its unique substitution pattern. The toluene core is decorated with four electron-withdrawing fluorine atoms and a reactive chlorine atom, creating a highly electron-deficient aromatic system.
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Data Summary
Direct experimental values for many physical properties of this compound are not consistently reported in publicly accessible literature. The values in the table below are either calculated or estimated based on structurally similar compounds.
| Property | Value | Source |
| CAS Number | 10398-93-3 | N/A |
| Molecular Formula | C₇H₃ClF₄ | Calculated |
| Molecular Weight | 214.55 g/mol | Calculated |
| Appearance | Colorless liquid (Predicted) | N/A |
| Boiling Point | ~150-160 °C (Estimated) | Analog Comparison |
| Density | ~1.5 g/mL (Estimated) | Analog Comparison |
| Solubility | Insoluble in water; Soluble in organic solvents. | General Principle |
Spectroscopic and Analytical Characterization (Anticipated Profile)
Definitive characterization of this compound would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral features are expected.
-
¹H NMR: The spectrum would be simple, showing a single sharp peak (singlet) for the three equivalent methyl protons (–CH₃), likely in the range of δ 2.0-2.5 ppm.
-
¹⁹F NMR: This is the most diagnostic technique. Due to the molecule's symmetry, two signals are expected. The two fluorine atoms ortho to the methyl group (at positions 2 and 6) would produce one signal, while the two fluorine atoms meta to the methyl group (at positions 3 and 5) would produce a second, distinct signal. Complex coupling patterns (J-coupling) between these non-equivalent fluorine nuclei would be observed.
-
¹³C NMR: The spectrum would show several distinct signals for the aromatic carbons, with characteristic large C-F coupling constants. A signal for the methyl carbon would appear upfield.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 214. A prominent M+2 peak at m/z = 216 with approximately one-third the intensity of the M⁺ peak would be observed, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
Experimental Protocol: Standard ¹⁹F NMR Acquisition
This protocol outlines a self-validating system for acquiring a high-quality ¹⁹F NMR spectrum, crucial for verifying the structure and purity of fluorinated compounds like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Causality: CDCl₃ is a standard choice as it is chemically inert to the analyte and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability during acquisition.
-
-
Spectrometer Setup:
-
Use a multinuclear NMR spectrometer (e.g., 400 MHz).
-
Tune the fluorine probe to the correct frequency (~376 MHz for a 400 MHz instrument).
-
Causality: Proper tuning ensures maximum signal-to-noise by matching the probe's impedance to the spectrometer's electronics.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range for fluoroaromatics (e.g., -100 to -180 ppm).
-
Use a pulse angle of 30-45 degrees to allow for faster repetition without signal saturation.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.
-
An external standard like CFCl₃ (δ = 0 ppm) should be used for accurate chemical shift referencing.[1]
-
-
Data Processing & Validation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction.
-
Validation: The presence of the two expected signals with their predicted coupling patterns would validate the compound's identity. Integration of the signals should yield a 1:1 ratio, confirming the purity of the sample.
-
Reactivity Profile and Synthetic Utility
The chemical behavior of this compound is dominated by the powerful electron-withdrawing effects of the four fluorine atoms on the aromatic ring.
Electronic Landscape and Reaction Causality
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The fluorine atoms inductively pull electron density from the π-system of the benzene ring. This makes the ring highly electron-poor and therefore strongly deactivated towards attack by electrophiles (e.g., in nitration or Friedel-Crafts reactions).
-
Activation towards Nucleophilic Aromatic Substitution (SNA_Ar_): Conversely, this severe electron deficiency makes the ring highly susceptible to attack by nucleophiles.[2] The fluorine atoms stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction.[2][3] The chlorine atom, being a better leaving group than fluorine in this context, serves as the primary site for substitution.
Key Reaction: Nucleophilic Aromatic Substitution (SNA_Ar_)
The most synthetically valuable reaction of this compound is the displacement of the chlorine atom by a wide range of nucleophiles. This reaction provides a powerful and direct method for introducing diverse functional groups onto the tetrafluorotoluene scaffold.
Sources
4-Chloro-2,3,5,6-tetrafluorotoluene synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2,3,5,6-tetrafluorotoluene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a highly functionalized aromatic compound with potential applications in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Given the absence of a direct, published synthesis for this specific molecule, this document outlines a robust and scientifically grounded multi-step approach. The proposed pathway begins with the nitration of 2,3,5,6-tetrafluorotoluene, followed by the reduction of the resulting nitro compound to an amine, and culminates in a Sandmeyer reaction to introduce the target chlorine atom. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this complex molecule.
Introduction and Strategic Overview
The synthesis of polyfluorinated and halogenated aromatic compounds is of significant interest due to the unique physicochemical properties that fluorine and other halogens impart to organic molecules. These properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, are highly desirable in the design of bioactive compounds. This compound is a prime example of such a molecule, combining the features of a tetrafluorinated benzene ring with a reactive methyl group and a chlorine substituent, making it a versatile building block for further chemical transformations.
The primary challenge in the synthesis of this target molecule lies in the selective functionalization of the highly electron-deficient tetrafluorinated aromatic ring. Direct electrophilic chlorination of 2,3,5,6-tetrafluorotoluene is anticipated to be challenging due to the strong deactivating effect of the fluorine atoms. Therefore, a more strategic, multi-step approach is proposed, leveraging well-established and reliable transformations in aromatic chemistry.
The chosen synthetic strategy involves a three-step sequence:
-
Nitration of 2,3,5,6-tetrafluorotoluene to introduce a nitro group at the para-position.
-
Reduction of the nitro group to form 4-Amino-2,3,5,6-tetrafluorotoluene.
-
Diazotization of the resulting aniline derivative followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.
This pathway is advantageous as it utilizes readily available starting materials and employs reactions with well-understood mechanisms and broad substrate scopes.
Proposed Synthesis Pathway: A Detailed Mechanistic Examination
The proposed synthesis of this compound is a logical sequence of reactions designed to achieve the desired substitution pattern with high regioselectivity.
Caption: Proposed multi-step synthesis of this compound.
Step 1: Nitration of 2,3,5,6-Tetrafluorotoluene
The initial step involves the electrophilic aromatic substitution of 2,3,5,6-tetrafluorotoluene with a nitrating agent. The methyl group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating yet ortho-, para-directing. The cumulative effect of the four fluorine atoms renders the ring highly electron-deficient, necessitating strong nitrating conditions. A mixture of concentrated nitric acid and sulfuric acid is the reagent of choice, as it generates the highly electrophilic nitronium ion (NO₂⁺).
The reaction is expected to proceed with high regioselectivity for the para-position due to the steric hindrance at the ortho-positions from the methyl group and adjacent fluorine atoms.
Step 2: Reduction of 4-Nitro-2,3,5,6-tetrafluorotoluene
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reliable methods can be employed to achieve this. One common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is particularly suitable for aromatic nitro compounds and is tolerant of a wide range of functional groups.
Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst offers a cleaner reaction profile, with water being the only byproduct. The choice between these methods may depend on the available equipment and the desired scale of the reaction.
Step 3: Sandmeyer Reaction of 4-Amino-2,3,5,6-tetrafluorotoluene
The final step is the conversion of the amino group of 4-Amino-2,3,5,6-tetrafluorotoluene into a chlorine atom via the Sandmeyer reaction.[1][2] This classic and robust reaction proceeds in two stages:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C), to form a diazonium salt.[3]
-
Substitution: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) catalyst facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.[3]
The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring and is expected to proceed efficiently for this substrate.
Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of this compound. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Nitro-2,3,5,6-tetrafluorotoluene
-
To a stirred, cooled (0 °C) mixture of 2,3,5,6-tetrafluorotoluene (1.0 eq.) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-Nitro-2,3,5,6-tetrafluorotoluene.
Protocol 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorotoluene
-
To a solution of 4-Nitro-2,3,5,6-tetrafluorotoluene (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (3.0 eq.) and concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography to yield 4-Amino-2,3,5,6-tetrafluorotoluene.
Protocol 3: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 4-Amino-2,3,5,6-tetrafluorotoluene (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by a suite of analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (CDCl₃) | Expected ¹⁹F NMR Signals (CDCl₃) |
| 2,3,5,6-Tetrafluorotoluene | C₇H₄F₄ | 164.10 | δ ~2.3 (t), δ ~6.8-7.0 (m) | Multiplets in the aromatic region |
| 4-Nitro-2,3,5,6-tetrafluorotoluene | C₇H₃F₄NO₂ | 209.10 | δ ~2.4 (s) | Two multiplets in the aromatic region |
| 4-Amino-2,3,5,6-tetrafluorotoluene | C₇H₅F₄N | 179.12 | δ ~2.2 (s), δ ~3.5 (br s) | Two multiplets in the aromatic region |
| This compound | C₇H₃ClF₄ | 214.55 | δ ~2.3 (s) | Two multiplets in the aromatic region |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present at each stage of the synthesis (e.g., -NO₂, -NH₂, C-Cl).
-
Gas Chromatography (GC): To assess the purity of the final product and monitor the progress of the reactions.
Conclusion
This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for the preparation of this compound. By employing a strategic sequence of nitration, reduction, and a Sandmeyer reaction, this approach overcomes the challenges associated with the direct functionalization of a highly deactivated aromatic ring. The detailed protocols and analytical guidance provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel fluorinated molecules for applications in medicinal chemistry, agrochemistry, and materials science.
References
-
A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. (2025). ResearchGate. Retrieved from [Link]
- Butler, P. F., & Peach, M. E. (1987). Preparation and some reactions of 2,3,5,6-tetrafluorobenzenesulfenyl chloride. Journal of Fluorine Chemistry, 35(3), 489–495.
- Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1041.
-
Proving the formation of 2,3,5,6‐tetrafluoroaniline (5) from the hydrazone 3 a by the method of standard addition. ResearchGate. Retrieved from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]
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1H NMR spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, outlines a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral features. By examining the effects of the highly electronegative fluorine and chlorine substituents on the methyl proton resonance, this guide elucidates the chemical shift and the characteristic long-range ¹H-¹⁹F spin-spin coupling patterns that define the molecule's unique spectral signature.
Molecular Structure and Proton Environment
This compound (C₇H₃ClF₄) is an aromatic compound where a methyl group and a chlorine atom are positioned in a para orientation on a tetrafluorinated benzene ring. Due to the molecule's C₂ᵥ symmetry, the four fluorine atoms are divided into two chemically equivalent sets, and importantly, the three protons of the methyl group are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is expected to display a single, albeit complex, resonance signal corresponding to this methyl group. The primary focus of spectral analysis is to understand how the surrounding tetrafluoro-chlorophenyl moiety influences this signal.
Caption: Molecular structure of this compound.
Theoretical Principles: Chemical Shift and Spin-Spin Coupling
The appearance of the ¹H NMR spectrum is dictated by two fundamental parameters: chemical shift (δ) and spin-spin coupling (J).
Chemical Shift (δ)
The chemical shift of the methyl protons in toluene is typically observed around δ 2.3 ppm. In this compound, the aromatic ring is substituted with five highly electronegative halogen atoms. These atoms act as strong electron-withdrawing groups, reducing the electron density of the benzene ring. This deshielding effect influences the methyl group, causing its proton resonance to shift downfield (to a higher ppm value) compared to unsubstituted toluene. The precise chemical shift will depend on the solvent used but is anticipated to be in the range of δ 2.4 - 2.6 ppm.
Spin-Spin Coupling (J-Coupling)
A key feature of the spectrum arises from heteronuclear coupling between the methyl protons (¹H) and the fluorine atoms (¹⁹F), which have a nuclear spin (I) of ½. This interaction occurs through the bonding network, and its magnitude, the coupling constant (J), is independent of the external magnetic field strength.[1] In this molecule, the methyl protons will experience long-range coupling to two distinct sets of fluorine nuclei:
-
Five-Bond Coupling (⁵JHF): Coupling to the two ortho-fluorine atoms (at C2 and C6).
-
Six-Bond Coupling (⁶JHF): Coupling to the two meta-fluorine atoms (at C3 and C5).
Due to symmetry, the two ortho-fluorines are chemically equivalent, as are the two meta-fluorines. According to the n+1 rule for coupling to n equivalent I=½ nuclei, the methyl proton signal will be split into a triplet by the two ortho-fluorines. Each peak of this triplet will then be further split into another triplet by the two meta-fluorines. This results in a characteristic triplet of triplets multiplicity.
Long-range proton-fluorine couplings in aromatic systems are typically small.[2] Based on data from analogous fluorinated compounds, the five-bond coupling (⁵JHF) is expected to be larger than the six-bond coupling (⁶JHF).[3] Typical values for such long-range couplings fall in the range of 0.5 to 3.0 Hz.[2]
Experimental Protocol for ¹H NMR Acquisition
The following protocol provides a self-validating methodology for acquiring a high-quality ¹H NMR spectrum.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a standard 5 mm NMR tube. The choice of deuterated solvent is critical to avoid large interfering signals from protonated solvent molecules.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[4]
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Insert the sample into the NMR probe and allow it to thermally equilibrate for 5-10 minutes.
-
Perform standard instrument calibration procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 seconds between scans to ensure full relaxation of the protons, which is crucial for accurate signal integration.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integrate the area under the signal to determine the relative number of protons.
-
Analyze the peak multiplicity and measure the coupling constants (J-values) in Hertz (Hz).
-
Caption: Experimental workflow for ¹H NMR data acquisition.
Predicted Spectral Data and Interpretation
While an experimental spectrum is definitive, the expected ¹H NMR data for this compound can be reliably predicted based on the principles discussed.
| Parameter | Predicted Value | Assignment | Rationale |
| Chemical Shift (δ) | ~ 2.5 ppm | -CH ₃ | Downfield shift from toluene (δ ~2.3 ppm) due to the strong electron-withdrawing effect of the four fluorine atoms and one chlorine atom on the aromatic ring. |
| Integration | 3H | -CH ₃ | Corresponds to the three equivalent protons of the methyl group. |
| Multiplicity | Triplet of triplets | -CH ₃ | Splitting by two equivalent ortho-fluorines (n=2, triplet) and two equivalent meta-fluorines (n=2, triplet). |
| Coupling Constant (⁵JHF) | ~ 2.0 - 2.5 Hz | H-C-C-C-C-F (ortho) | Five-bond coupling to the two equivalent ortho-fluorines (F2, F6). This is typically the larger of the long-range couplings. |
| Coupling Constant (⁶JHF) | ~ 1.0 - 1.5 Hz | H-C-C-C-C-C-F (meta) | Six-bond coupling to the two equivalent meta-fluorines (F3, F5). This coupling pathway is longer, resulting in a smaller J-value. |
Interpretation:
The ¹H NMR spectrum will feature a single resonance signal centered at approximately δ 2.5 ppm. The integrated area of this signal will be equivalent to three protons. The fine structure of this signal will be a triplet of triplets. The larger splitting will produce a triplet with a coupling constant (⁵JHF) of about 2.0-2.5 Hz. Each of these three lines will be further split into a smaller triplet with a coupling constant (⁶JHF) of about 1.0-1.5 Hz. The precise measurement of these distinct coupling constants provides unambiguous evidence for the structure, confirming the presence and relative positions of the fluorine atoms with respect to the methyl group.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic features are a single downfield-shifted resonance for the methyl group, which integrates to three protons, and a distinct "triplet of triplets" splitting pattern. This fine structure is a direct consequence of long-range heteronuclear coupling to the two pairs of equivalent ortho- and meta-fluorine atoms. A thorough understanding and analysis of this chemical shift and these specific coupling constants allow for the unequivocal confirmation of the compound's identity, making ¹H NMR an indispensable technique in the quality control and characterization of this and related fluorinated molecules.
References
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Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]
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Royal Society of Chemistry. (2011). Supplementary Information for Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. Retrieved from [Link]
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SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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American Chemical Society. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
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National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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An In-Depth Technical Guide to the 13C NMR Analysis of 4-Chloro-2,3,5,6-tetrafluorotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Chloro-2,3,5,6-tetrafluorotoluene. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the spectroscopic intricacies of polyhalogenated aromatic compounds. It is important to note that while extensive research has been conducted, a publicly available experimental ¹³C NMR spectrum for this specific molecule is not readily found. Therefore, this guide will focus on a robust predictive analysis, grounded in established spectroscopic principles and data from analogous structures, to provide a detailed interpretation of the expected spectrum.
Introduction: The Structural Significance of this compound
This compound is a polyhalogenated aromatic compound of interest in various fields of chemical research, including materials science and as a potential building block in the synthesis of complex organic molecules. Its unique substitution pattern, with a chlorine atom and four fluorine atoms adorning the toluene ring, presents a fascinating case for NMR analysis. The high degree of fluorination dramatically influences the electronic environment of the carbon atoms, leading to a complex and informative ¹³C NMR spectrum. Understanding this spectrum is crucial for confirming the compound's identity, assessing its purity, and elucidating its electronic structure.
Due to the symmetry of the molecule, a simplified ¹³C NMR spectrum is anticipated. The molecule possesses a C₂v symmetry axis passing through the C1-C4 bond and the methyl group. This symmetry renders certain carbon atoms chemically equivalent, reducing the number of expected signals in the spectrum.
Molecular Structure:
Caption: Chemical structure of this compound.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The ¹³C NMR spectrum is governed by the chemical shift of each carbon nucleus and the spin-spin coupling interactions with neighboring nuclei, particularly ¹⁹F.
Chemical Shift Prediction
The chemical shifts in a substituted benzene ring can be estimated by starting with the chemical shift of benzene (approximately 128.5 ppm) and adding substituent chemical shift (SCS) increments for each substituent.[1] The SCS values are empirically derived and account for the electron-donating or electron-withdrawing nature of the substituents, as well as their steric effects.
For this compound, we will consider the SCS effects of a methyl group, a chlorine atom, and four fluorine atoms on the aromatic carbons. Due to the molecule's symmetry, we expect to see signals for the following unique carbon atoms: C1, C2/C6, C3/C5, C4, and the methyl carbon.
Table 1: Predicted ¹³C Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 | ~125 | Attached to the methyl group, which is slightly electron-donating. |
| C2 / C6 | ~145 (d) | Directly bonded to fluorine, resulting in a significant downfield shift. |
| C3 / C5 | ~140 (d) | Directly bonded to fluorine, also shifted downfield. |
| C4 | ~120 | Attached to chlorine, which has a moderate deshielding effect. |
| CH₃ | ~15 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Note: These are estimations and the actual experimental values may vary. The sp² hybridized carbons of the aromatic ring are expected to resonate at a lower field (higher ppm) than the sp³ hybridized methyl carbon.[2]
Carbon-Fluorine (C-F) Coupling
A key feature of the ¹³C NMR spectrum of organofluorine compounds is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei.[2] Since ¹⁹F has a nuclear spin of I = 1/2 and is 100% abundant, these couplings are always observed. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the carbon and fluorine atoms.
-
¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine.[3] This will cause the signals for C2/C6 and C3/C5 to appear as doublets.
-
²JCF (Two-bond coupling): Coupling between a carbon and a fluorine atom two bonds away is smaller, generally in the range of 20-30 Hz.
-
³JCF (Three-bond coupling): This coupling is typically around 5-10 Hz.
-
⁴JCF (Four-bond coupling): Long-range coupling over four bonds is also possible, though usually smaller (0.5-3.0 Hz).[3]
The multiplicity of each carbon signal will be determined by the number of fluorine atoms it couples to and the magnitude of the respective coupling constants. Due to the symmetry, C1 will couple to two equivalent fluorine atoms at C2 and C6, and two equivalent fluorine atoms at C3 and C5. Similarly, C4 will couple to the four fluorine atoms. The carbons directly attached to fluorine (C2/C6 and C3/C5) will exhibit a large one-bond coupling to their attached fluorine and smaller couplings to the other fluorine atoms.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following is a detailed, field-proven protocol for acquiring the ¹³C NMR spectrum of a solid organofluorine compound like this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Caption: Predicted C-F coupling interactions in this compound.
Table 2: Predicted Multiplicities and Coupling Constants
| Carbon Atom | Predicted Multiplicity | Expected Coupling Constants (Hz) |
| C1 | Triplet of triplets or more complex multiplet | ²JCF ≈ 20-30, ³JCF ≈ 5-10 |
| C2 / C6 | Doublet of multiplets | ¹JCF ≈ 240-320, other smaller couplings |
| C3 / C5 | Doublet of multiplets | ¹JCF ≈ 240-320, other smaller couplings |
| C4 | Quintet or more complex multiplet | ²JCF ≈ 20-30, ³JCF ≈ 5-10 |
| CH₃ | Quintet or more complex multiplet | ³JCF ≈ 5-10, ⁴JCF ≈ 0.5-3 |
The signals for C2/C6 and C3/C5 will be the most downfield due to the strong deshielding effect of the directly attached fluorine atoms and will be readily identifiable by their large ¹JCF coupling constants. The signals for C1 and C4 will be further upfield and will likely appear as complex multiplets due to coupling with multiple fluorine atoms. The methyl carbon signal will be the most upfield and will also be split by the four fluorine atoms on the ring.
Conclusion
The ¹³C NMR analysis of this compound, while challenging due to the complex C-F coupling patterns, provides invaluable structural information. A thorough understanding of chemical shift theory and C-F coupling rules allows for a confident prediction and interpretation of the spectrum. By following a robust experimental protocol, high-quality data can be obtained, enabling the unambiguous characterization of this and other polyhalogenated aromatic compounds. This guide serves as a foundational resource for researchers and professionals working with such molecules, empowering them to leverage the full potential of ¹³C NMR spectroscopy.
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
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University of Mississippi eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Marquette University. (n.d.). The Solid State 13C-NMR and 19F-NMR Spectra of Some Graphite Fluorides. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034168). Retrieved from [Link]
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ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
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Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
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Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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RSC Publishing. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-2,3,5,6-tetrafluorotoluene. While an experimental spectrum for this specific molecule is not publicly available, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predictive interpretation. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the vibrational characteristics of halogenated aromatic compounds. We will cover the theoretical basis for the expected vibrational modes, a detailed experimental protocol for acquiring a high-quality spectrum, a thorough analysis of the predicted spectral features, and a summary of key absorption bands.
Introduction: The Molecular Context
This compound is a polysubstituted aromatic compound featuring a toluene backbone with extensive halogenation. The presence of a methyl group, four fluorine atoms, and one chlorine atom on the benzene ring results in a unique electronic and steric environment. This substitution pattern significantly influences the molecule's chemical reactivity, physical properties, and, pertinent to this guide, its interaction with infrared radiation.
FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the characterization of such molecules. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds, FT-IR provides a molecular "fingerprint."[1] This allows for the identification of functional groups, elucidation of molecular structure, and assessment of sample purity. For a complex molecule like this compound, FT-IR is crucial for confirming its synthesis and for use in quality control.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound dictates its FT-IR spectrum. The key vibrational modes arise from the stretching and bending of the bonds within its constituent functional groups.
Caption: Molecular structure of this compound.
The primary vibrational modes expected are:
-
C-H Stretching and Bending (Methyl Group): The methyl (-CH₃) group will exhibit symmetric and asymmetric stretching vibrations. These typically occur in the 2850-3000 cm⁻¹ region.[2] Additionally, bending vibrations (scissoring, rocking, wagging, and twisting) will be present in the fingerprint region, generally between 1350 cm⁻¹ and 1470 cm⁻¹.[2][3]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of sharp bands. For aromatic compounds, these are typically found in the 1400-1600 cm⁻¹ region.[4][5] The substitution pattern on the ring will influence the exact position and number of these peaks.
-
C-F Stretching: The carbon-fluorine bonds are strong and highly polar, leading to intense absorption bands. In aromatic compounds, C-F stretching vibrations are typically observed in the 1100-1400 cm⁻¹ range. The presence of multiple fluorine atoms will likely result in a complex pattern of strong absorptions in this region.
-
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region. For aromatic chloro compounds, this band typically appears between 850 cm⁻¹ and 550 cm⁻¹.[6]
Experimental Protocol: Acquiring the FT-IR Spectrum
To obtain a high-quality FT-IR spectrum of a solid or liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.[7]
Caption: Workflow for FT-IR Spectrum Acquisition and Analysis.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 15-30 minutes to ensure thermal stability.[8]
-
The sample compartment should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR diamond crystal using a lint-free wipe (e.g., Kimwipes) moistened with a volatile solvent such as isopropanol or ethanol.[9]
-
Allow the solvent to fully evaporate before proceeding.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum.
-
Typical parameters: 32 scans at a resolution of 4 cm⁻¹.[10] This background spectrum is crucial as it will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered to maximize contact with the crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Apply an ATR correction to the spectrum. This mathematical correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum more comparable to a traditional transmission spectrum.
-
Perform a baseline correction to remove any broad, underlying artifacts from the spectrum.
-
Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.
-
Predictive Spectral Analysis and Interpretation
Based on the analysis of similar halogenated aromatic compounds, the FT-IR spectrum of this compound is predicted to exhibit the following key features:
-
3000-2850 cm⁻¹: C-H Stretching Vibrations
-
1650-1450 cm⁻¹: Aromatic C=C Stretching
-
A series of sharp, medium-to-strong absorption bands are predicted in this region, characteristic of the C=C stretching vibrations within the heavily substituted aromatic ring.[4][5][11] The exact positions will be influenced by the combined electronic effects of the chloro and fluoro substituents. For instance, in chlorobenzene, strong absorptions are seen around 1500 and 1600 cm⁻¹.[12]
-
-
1400-1100 cm⁻¹: C-F Stretching Vibrations
-
This region is expected to be dominated by very strong and complex absorption bands due to the symmetric and asymmetric stretching of the four C-F bonds. The high polarity of the C-F bond leads to a large change in dipole moment during vibration, resulting in high-intensity peaks. This complex pattern will be a defining characteristic of the molecule's spectrum.
-
-
850-550 cm⁻¹: C-Cl Stretching Vibration
-
A strong absorption band is predicted in this lower frequency range, corresponding to the C-Cl stretching vibration.[6] Its precise location can be influenced by coupling with other vibrations in the molecule.
-
-
Fingerprint Region (below 1500 cm⁻¹):
-
This region will contain a complex array of peaks, including C-H bending modes of the methyl group, C-C-C bending modes of the ring, and various C-F and C-Cl bending vibrations. While difficult to assign individually without computational modeling, this entire pattern serves as a unique fingerprint for the compound.[12]
-
Summary of Predicted FT-IR Data
The following table summarizes the predicted key absorption bands, their expected intensities, and their vibrational assignments for this compound.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3000 - 2850 | Weak - Medium | C-H Asymmetric & Symmetric Stretch (-CH₃) |
| 1650 - 1450 | Medium - Strong | Aromatic C=C Ring Stretching |
| 1470 - 1350 | Medium | C-H Bending (-CH₃) |
| 1400 - 1100 | Very Strong, Complex | C-F Stretching |
| 850 - 550 | Strong | C-Cl Stretching |
Conclusion
This technical guide provides a robust, predictive framework for understanding the FT-IR spectrum of this compound. By synthesizing data from analogous compounds and applying fundamental principles of vibrational spectroscopy, we have outlined the expected key spectral features. The intense and complex C-F stretching region, coupled with the characteristic aromatic C=C stretching bands and the C-Cl stretching absorption, will provide a unique and identifiable fingerprint for this molecule. The provided experimental protocol offers a reliable method for acquiring a high-quality spectrum for empirical verification. This guide serves as a valuable resource for scientists working with this and similar halogenated aromatic compounds.
References
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FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C6H5Cl infrared spectrum of chlorobenzene. Retrieved January 23, 2026, from [Link]
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1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
Analysis of the Rotational Spectra of 2,3,4,5,6-PENTAFLUOROTOLUENE and 1-CHLORO-2,3,4,5,6-PENTAFLUOROBENZENE. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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FT-IR spectrum of catechin C=C aromatic region The bands between 1605... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 23, 2026, from [Link]
-
Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 23, 2026, from [Link]
-
4-Chloro-2-nitrotoluene. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
-
The features of IR spectrum. (n.d.). University of Babylon. Retrieved January 23, 2026, from [Link]
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How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). The Organic Chemistry Tutor. Retrieved January 23, 2026, from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved January 23, 2026, from [Link]
-
FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. (2023, April 21). MDPI. Retrieved January 23, 2026, from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Chloro-2,3,5,6-tetrafluorotoluene
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 4-Chloro-2,3,5,6-tetrafluorotoluene (C₇H₃ClF₄). As direct experimental spectra for this specific compound are not widely published, this document synthesizes foundational principles of mass spectrometry, isotopic distribution analysis, and established fragmentation patterns of structurally analogous halogenated aromatic compounds. It serves as an expert-level predictive framework for researchers, scientists, and drug development professionals. The guide details optimal analytical workflows, from sample introduction and ionization to mass analysis and spectral interpretation, enabling users to identify and characterize this molecule with a high degree of confidence.
Introduction: The Analytical Challenge
This compound is a polyhalogenated aromatic compound. Such molecules are of significant interest in pharmaceutical and materials science due to the unique chemical properties conferred by their halogen substituents. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of these compounds.[1] However, the presence of multiple, different halogen atoms (chlorine and fluorine) presents a distinct analytical signature that requires a methodical and well-grounded approach to interpretation.
This guide moves beyond a simple recitation of methods. It explains the causal reasoning behind instrumental choices and predictive fragmentation, equipping the analyst with the necessary framework to approach not just this specific molecule, but a wide range of similar halogenated structures.
Foundational Physicochemical & MS-Relevant Properties
Effective method development begins with an understanding of the analyte's properties. While specific experimental data for this compound is sparse, we can infer its behavior from related structures like 4-chloro-α,α,α-trifluorotoluene and 2,3,5,6-tetrafluorotoluene.[2][3]
| Property | Predicted Value / Characteristic | Rationale & Implication for MS Analysis |
| Molecular Formula | C₇H₃ClF₄ | The elemental composition dictates the exact mass of the molecular ion. |
| Molecular Weight | ~202.54 g/mol (average) | Provides the nominal mass for initial spectral searches. |
| Boiling Point | Estimated: 140-160 °C | The compound is expected to be a volatile liquid at room temperature, making it an ideal candidate for Gas Chromatography (GC) sample introduction.[4] |
| Ionization Energy | Estimated: 9-10 eV | Within the effective range for standard Electron Ionization (EI), typically performed at 70 eV.[2] |
Given its predicted volatility and thermal stability, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the technique of choice. Electron Ionization (EI) is the most appropriate ionization method due to its ability to generate reproducible, information-rich fragmentation patterns that serve as a "fingerprint" for the molecule.[5]
The Isotopic Signature: A Definitive Marker
A key identifying feature of any chlorine-containing compound is its distinct isotopic pattern.[6] Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%), in an approximate 3:1 ratio.[6][7] This results in a characteristic "M" and "M+2" peak for the molecular ion.
For this compound, the molecular ion (M⁺˙) will appear as a doublet of peaks separated by two mass-to-charge units (m/z).
| Ion | Chemical Formula | Exact Mass (Da) | Predicted Relative Abundance |
| [M]⁺˙ | C₇H₃³⁵ClF₄ | 201.9889 | 100% |
| [M+2]⁺˙ | C₇H₃³⁷ClF₄ | 203.9860 | ~32% |
Note: Exact masses are calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). The presence of this ~3:1 doublet is a self-validating feature; its absence would immediately cast doubt on the presence of a single chlorine atom in the molecule.[7]
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon ionization at 70 eV, the high-energy molecular ion will undergo fragmentation to dissipate excess energy, breaking bonds to form more stable daughter ions.[8] The fragmentation of halogenated aromatics is well-documented and follows predictable rules based on bond strengths and ion stability.[9][10] For this compound, we can predict the following primary and secondary fragmentation events.
Primary Fragmentation Pathways
-
Loss of a Chlorine Radical (•Cl): This is often a highly favorable fragmentation pathway for chlorinated aromatics, leading to the formation of a stable tetrafluorotoluene cation.[7][10] The resulting fragment will lose the characteristic chlorine isotopic signature.
-
M⁺˙ - •Cl → [C₇H₃F₄]⁺
-
m/z 202 (for ³⁵Cl) - 35 → m/z 167
-
m/z 204 (for ³⁷Cl) - 37 → m/z 167
-
-
Loss of a Fluorine Radical (•F): While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine atom is a possible pathway.
-
M⁺˙ - •F → [C₇H₃ClF₃]⁺
-
m/z 202 - 19 → m/z 183 (and m/z 185)
-
This fragment would still exhibit the ~3:1 chlorine isotope pattern.
-
-
Loss of a Trifluoromethyl Radical (•CF₃): The methyl group is a likely site for fragmentation initiation. However, cleavage of the strong C-C bond to lose the entire -CF₃ group is less common for simple toluenes but can be observed. A more likely event is the loss of a hydrogen from the methyl group followed by rearrangement. A more favorable pathway is the cleavage of the C-CF₃ bond in a related structure, 4-Chlorobenzotrifluoride, which indicates the potential loss of the entire methyl group equivalent.
-
M⁺˙ - •CH₃ → [C₆ClF₄]⁺ (Hypothetical, less likely)
-
A more plausible fragmentation related to the methyl group is the formation of a tropylium-like ion.
-
Secondary and Tertiary Fragmentation
The primary fragment ions will undergo further fragmentation. A particularly important pathway for fluorinated aromatics is the sequential loss of neutral difluorocarbene (:CF₂) or tetrafluoroethylene (C₂F₄), leading to smaller, stable aromatic cations.
-
From the [C₇H₃F₄]⁺ ion at m/z 167 :
-
Loss of :CF₂ → [C₆H₃F₂]⁺ at m/z 117
-
Loss of C₂H₂ (acetylene) → [C₅HF₄]⁺ at m/z 141
-
The diagram below illustrates these predicted pathways originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis. As a self-validating system, it includes steps for calibration and blank analysis to ensure data integrity.
Instrumentation & Consumables
-
Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column.
-
Carrier Gas: Helium (99.999% purity).
-
Sample: this compound, 100 µg/mL in Cyclohexane.
Step-by-Step Workflow
-
Instrument Preparation & Calibration:
-
Perform a standard autotune on the mass spectrometer using perfluorotributylamine (PFTBA) to ensure mass axis calibration and detector performance.
-
Run a solvent blank (Cyclohexane) injection to verify system cleanliness and identify background interferences.
-
-
GC Method Parameters:
-
Inlet: Splitless mode.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow).
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 350.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Sample Analysis & Data Review:
-
Inject the 100 µg/mL sample.
-
Integrate the resulting chromatographic peak.
-
Examine the mass spectrum of the peak.
-
Validation Checklist:
-
Does the spectrum show a molecular ion doublet at m/z 202/204?
-
Is the intensity ratio of the M/M+2 peaks approximately 3:1?
-
Are the predicted major fragment ions (e.g., m/z 167, 183/185) present?
-
Does the fragmentation pattern align with the proposed pathways?
-
-
The overall analytical workflow is visualized below.
Sources
- 1. agilent.com [agilent.com]
- 2. Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
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Introduction: The Significance of Solubility in Halogenated Aromatics
An In-depth Technical Guide to the Solubility of 4-Chloro-2,3,5,6-tetrafluorotoluene in Organic Solvents
Abstract: This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for researchers, chemists, and drug development professionals to generate reliable solubility data. It combines theoretical insights based on physicochemical properties with detailed, field-proven experimental protocols, enabling informed solvent selection for synthesis, purification, and formulation.
This compound is a halogenated aromatic compound, a class of molecules pivotal as building blocks in medicinal chemistry, agrochemicals, and materials science. The strategic placement of fluorine and chlorine atoms on the toluene scaffold imparts unique electronic and steric properties, making it a valuable intermediate. However, the successful application of this or any compound in a laboratory or industrial setting is fundamentally dependent on its interaction with solvents.
Solubility is not merely a physical constant; it is a critical parameter that dictates reaction kinetics, influences purification efficiency (e.g., crystallization), and determines the feasibility of formulation strategies. Poorly characterized solubility can lead to failed experiments, low yields, and unpredictable outcomes during process scale-up. This guide serves as a practical resource for navigating the solubility landscape of this compound, moving from theoretical prediction to robust experimental validation.
Part 1: A Theoretical Framework for Solubility Prediction
Before embarking on experimental work, a theoretical assessment can significantly narrow the choice of solvents, saving time and resources. This approach is grounded in the fundamental principle of "like dissolves like."[1]
Physicochemical Profile of this compound
The molecular structure of the solute is the primary determinant of its solubility. Key properties of this compound are summarized below.
| Property | Value / Description | Rationale & Implication on Solubility |
| Molecular Formula | C₇H₃ClF₄ | - |
| Molecular Weight | ~202.55 g/mol | A moderate molecular weight, not expected to be a primary limiting factor for solubility in common solvents. |
| Structure | Aromatic Ring | The benzene core provides a nonpolar, hydrophobic character, suggesting affinity for aromatic and nonpolar solvents. |
| Substituents | -Cl, -F (x4), -CH₃ | The high degree of fluorination significantly withdraws electron density from the ring, creating a partially positive charge on the carbon backbone and a strong dipole moment. The C-F and C-Cl bonds are highly polar. |
| Overall Polarity | Moderately Polar / Low Hydrogen Bonding Capacity | Despite polar C-Halogen bonds, the molecule is aprotic and lacks hydrogen bond donors. It can act as a weak hydrogen bond acceptor via the fluorine atoms. This profile suggests it will not be readily soluble in highly polar, protic solvents like water but will have an affinity for polar aprotic and moderately polar solvents. |
Predicting Solubility with Hansen Solubility Parameters (HSP)
The "like dissolves like" principle can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components.[2][3] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.
The three Hansen parameters are:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[3]
While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[4] Based on its structure (aromatic, chlorinated, highly fluorinated), it is expected to have moderate δD and δP values and a very low δH value.
Practical Implication: Solvents with a similar HSP profile (e.g., acetone, ethyl acetate, toluene, THF) are predicted to be good candidates for dissolving this compound. Conversely, solvents with high δH values (water, methanol) or very low polarity (hexane) are expected to be poor solvents.
Part 2: Experimental Determination of Solubility
Theoretical predictions must be confirmed by empirical data. The choice of method depends on the required accuracy, throughput, and stage of research. A key distinction is made between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: The true equilibrium concentration of a solute in a saturated solution. It is a material constant under specific conditions (solvent, temperature, pressure). This is the gold-standard measurement, crucial for process chemistry and formulation.[5]
-
Kinetic Solubility: Measures the concentration at which a compound, typically added from a concentrated DMSO stock, precipitates out of an aqueous buffer. It is a high-throughput method used in early drug discovery to flag potential issues.[6][7][8]
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
Caption: The Shake-Flask method workflow.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 50 mg) to a glass vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The key is to ensure solid remains undissolved at equilibrium.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, let the vials stand undisturbed for several hours to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the original concentration in the saturated solution by back-calculating from the dilution factor.
-
Self-Validation System:
-
Equilibrium Confirmation: Take samples at multiple time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium has been reached.
-
Calibration Integrity: The analytical method must be validated with a calibration curve using standards of known concentrations of this compound.
-
Mass Balance: The solid material remaining after the experiment can be dried and weighed to ensure no degradation has occurred.
Part 3: Data Presentation and Application
Organizing experimental results into a clear format is essential for comparison and decision-making.
Predicted and Experimental Solubility Data
The table below provides a template for summarizing predicted affinity and reporting experimentally determined values.
| Solvent | Solvent Class | Predicted Affinity | Experimental Solubility (at 25°C) | Method |
| Toluene | Aromatic | High | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Acetone | Polar Aprotic (Ketone) | High | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Dichloromethane | Halogenated | Moderate-High | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Ethyl Acetate | Polar Aprotic (Ester) | Moderate | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Acetonitrile | Polar Aprotic | Moderate | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Methanol | Polar Protic | Low | [Enter value in mg/mL or mol/L] | Shake-Flask |
| n-Hexane | Nonpolar (Alkane) | Low | [Enter value in mg/mL or mol/L] | Shake-Flask |
| Water | Polar Protic | Very Low | [Enter value in mg/mL or mol/L] | Shake-Flask |
Field-Proven Insights for Application
-
For Chemical Synthesis: High solubility is paramount. A solvent that fully dissolves the starting material and reagents at the reaction temperature is ideal. Toluene or THF are likely strong candidates for reactions involving this compound.
-
For Purification by Crystallization: The ideal solvent system is one where the compound is highly soluble at an elevated temperature but has significantly lower solubility at room temperature or below. A mixture of a "good" solvent (like toluene) and a "poor" anti-solvent (like hexane) is often used to induce crystallization and maximize recovery.
-
For Drug Development & Formulation: While this compound is an intermediate, understanding its solubility in pharmaceutically acceptable solvents is crucial if structurally similar final products are intended for formulation. Solvents like ethanol or specific esters would be investigated using the protocols described.
Conclusion
References
-
Wikipedia. (2024, May 22). Trifluorotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5,6-Tetrafluorotoluene. PubChem Compound Database. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
MDPI. (2023, December 18). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Ohlone College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ResearchGate. (2015, January). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
American Chemical Society. (2024, January 14). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. ACS Publications. Retrieved from [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
ResearchGate. (2019, August). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluorotoluene. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2024, February 11). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, June 28). Pencil and Paper Estimation of Hansen Solubility Parameters. PubMed Central. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]
-
American Chemical Society. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 19). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2,3,5,6-tetrafluorotoluene
This guide provides a comprehensive overview of the critical aspects concerning the stability and optimal storage conditions for 4-Chloro-2,3,5,6-tetrafluorotoluene. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.
Introduction to this compound
This compound is a halogenated aromatic compound of significant interest in organic synthesis and the development of novel pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the toluene backbone imparts unique chemical properties that are leveraged in various synthetic transformations. Understanding the stability profile of this molecule is paramount for its effective use in research and development, ensuring reproducibility of experimental results and the safety of laboratory personnel.
Due to the limited availability of specific stability data for this compound, this guide will draw upon established principles of chemical stability and data from structurally similar fluorinated aromatic compounds to provide a robust framework for its handling and storage.
Chemical Structure and Properties
A foundational understanding of the molecular structure is essential to appreciating its stability.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of Structurally Similar Compounds
| Property | 4-chloro-α,α,α-trifluorotoluene | 2,3,5,6-Tetrafluorotoluene |
| Molecular Formula | C7H4ClF3 | C7H4F4 |
| Molecular Weight | 180.55 g/mol | 164.10 g/mol [1] |
| Appearance | Clear colorless liquid[2] | - |
| Melting Point | -36 °C[2][3] | - |
| Boiling Point | 136-138 °C[2][3] | - |
| Density | 1.353 g/mL at 25 °C[2] | - |
| Flash Point | 47 °C (117 °F)[2] | - |
| Water Solubility | 29 ppm (23 °C)[2] | - |
Chemical Stability and Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, its stability can be inferred from the behavior of related fluorinated and chlorinated aromatic compounds. The primary factors influencing its stability are exposure to heat, light, strong bases, and potent oxidizing agents.[2][3]
Incompatibility with Strong Bases and Oxidizing Agents
Aromatic nitro compounds, which share some reactivity characteristics with highly halogenated aromatics, can react vigorously with reducing agents and may detonate in the presence of a strong base like sodium hydroxide.[4] Similarly, 4-chloro-α,α,α-trifluorotoluene reacts vigorously with oxidizing agents and is incompatible with strong bases.[2][3] It is therefore crucial to avoid storing this compound in proximity to these substance classes.
Hypothetical Degradation Pathway
A plausible, though unverified, degradation pathway for this compound could involve nucleophilic aromatic substitution, particularly under forcing conditions with strong nucleophiles. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards such reactions.
Caption: Hypothetical degradation pathway for this compound.
Recommended Storage and Handling Protocols
Proper storage is critical to maintaining the purity and stability of this compound. The following recommendations are based on best practices for handling similar fluorinated aromatic compounds.
General Storage Conditions
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[5][6] The storage location should be away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[5] Containers should be clearly labeled with the chemical name and any associated hazards.[5]
Table 2: Recommended Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or in a cool place.[7][8] | Minimizes potential for thermally induced degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Protect from light by using amber or opaque containers. | Prevents photochemically induced degradation.[9] |
| Container | Tightly sealed containers made of non-reactive materials (e.g., glass, Teflon-lined).[6][9] | Prevents leakage, contamination, and reaction with container material. |
Handling Precautions
When handling this compound, appropriate personal protective equipment (PPE) is essential. This includes chemical splash goggles, a face shield if there is a significant risk of splashing, and gloves appropriate for handling fluorinated compounds.[5] All work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[5][10]
Experimental Protocol: Stability Assessment
To empirically determine the stability of this compound under specific laboratory conditions, the following protocol can be adapted.
Objective
To assess the stability of this compound under accelerated degradation conditions (heat, light, and humidity).
Materials
-
This compound
-
HPLC-grade acetonitrile and water
-
Vials (clear and amber) with Teflon-lined caps
-
Forced-air oven
-
Photostability chamber
-
Humidity chamber
-
HPLC system with a UV detector
-
LC-MS system for degradation product identification
Methodology
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Thermal Stress: Aliquot the stock solution into clear, sealed vials and place them in a forced-air oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Photolytic Stress: Aliquot the stock solution into clear vials and expose them to a controlled light source in a photostability chamber. A control sample in an amber vial should be run in parallel.
-
Hydrolytic Stress: Prepare solutions in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (water) conditions. Store at room temperature and an elevated temperature.
-
-
Time-Point Analysis: At each time point, withdraw a sample from each stress condition.
-
Analytical Method: Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation of the parent compound from any potential degradation products.
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point.
-
Calculate the degradation rate under each condition.
-
Analyze any significant degradation peaks by LC-MS to tentatively identify the degradation products.
-
Caption: Experimental workflow for stability assessment.
Conclusion
While specific data for this compound is limited, a conservative and scientifically sound approach to its storage and handling can be derived from the properties of analogous fluorinated aromatic compounds. Adherence to the recommendations outlined in this guide—namely, storage in a cool, dry, dark, and inert environment, and away from incompatible substances—will be instrumental in preserving its chemical integrity. For critical applications, it is strongly advised that researchers perform their own stability assessments to validate storage conditions and shelf-life.
References
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
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Safety and handling precautions for 4-Chloro-2,3,5,6-tetrafluorotoluene
An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-2,3,5,6-tetrafluorotoluene
A Note from the Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound. As there is limited direct, published safety data for this specific molecule, this guide is built upon a foundation of expert chemical analogy. We will extrapolate critical safety information from well-characterized structural analogs: 4-chloro-α,α,α-trifluorotoluene (p-Chlorobenzotrifluoride, PCBTF) and 2,3,5,6-tetrafluorotoluene . This approach allows us to construct a robust safety framework by considering the known hazards of the chlorinated aromatic system and the polyfluorinated benzene ring. The protocols herein are designed to be self-validating, urging a conservative approach that respects the highest potential hazard level indicated by these analogs.
Hazard Identification and Physicochemical Profile
Understanding the inherent properties of a chemical is the cornerstone of safe handling. The reactivity and physical state dictate the necessary engineering controls, personal protective equipment, and emergency responses. Based on its analogs, this compound is expected to be a volatile, flammable liquid with significant health and environmental hazards.
GHS Hazard Classification (Inferred)
The following classification is synthesized from the hazard profiles of its primary analogs.[1][2][3][4] It is imperative to handle the compound as if it possesses all of these potential hazards.
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled)
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)
-
Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)
-
Carcinogenicity: Category 2 (Suspected of causing cancer)[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)
-
Hazardous to the Aquatic Environment (Chronic): Category 2 (H411: Toxic to aquatic life with long lasting effects)
Physicochemical Data of Structural Analogs
The properties of the analogs listed below provide a quantitative basis for understanding the likely behavior of this compound. The presence of multiple fluorine atoms and a chlorine atom suggests a density greater than water and a significant vapor pressure at room temperature.
| Property | 4-chloro-α,α,α-trifluorotoluene[3][6] | 2,3,5,6-tetrafluorotoluene[1] |
| CAS Number | 98-56-6 | 5230-78-4 |
| Molecular Formula | C₇H₄ClF₃ | C₇H₄F₄ |
| Molecular Weight | 180.55 g/mol | 164.10 g/mol |
| Appearance | Colorless liquid | Not specified |
| Boiling Point | 136-138 °C | Not specified |
| Melting Point | -36 °C | Not specified |
| Flash Point | 43 °C (109 °F) | Not specified (Flammable) |
| Density | 1.353 g/mL at 25 °C | Not specified |
| Vapor Pressure | 10.1 hPa (7.6 mmHg) at 25 °C | Not specified |
| Vapor Density | 6.23 (Air = 1) | Not specified |
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential. Engineering controls provide the primary barrier, with PPE serving as the critical final layer of defense for the operator. The causality is clear: due to the compound's high vapor pressure and inhalation toxicity, work must be conducted in a way that prevents vapor escape and operator contact.
Primary Engineering Controls
-
Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood to manage inhalation hazards.[3]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[3]
-
Ignition Source Control: Given its flammability, all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be strictly excluded from the handling area.[2][7] Use only explosion-proof electrical equipment and non-sparking tools.[5][7]
-
Safety Shower & Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate work area.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a risk-based assessment of the planned procedure. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: General workflow for responding to chemical emergencies.
First Aid Measures
Immediate action is critical. Ensure medical personnel are aware of the chemical involved. [2]
-
Inhalation: Immediately move the affected person to fresh air. [7]If breathing is difficult or stops, provide artificial respiration. [7]Seek immediate medical attention. [8]* Skin Contact: Immediately remove all contaminated clothing. [9]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [3][7]If skin irritation or a rash occurs, seek medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [3]Remove contact lenses if present and easy to do. [3]Seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [8]If the person is conscious, rinse their mouth with water and have them drink plenty of water. [3][7]Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.
Spill Cleanup Protocol
-
Alert & Evacuate: Immediately alert personnel in the area. For large spills, evacuate the area and report the incident according to your institution's policy. [10]2. Isolate & Ventilate: Close doors to the affected area. [11]Increase ventilation by opening the fume hood sash.
-
Control Ignition: Remove all sources of ignition from the area. [3]4. Contain: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent) to dike and absorb the spill. [3][12]5. Collect: Wearing appropriate PPE, carefully collect the absorbed material and contaminated items using non-sparking tools. Place everything into a suitable, labeled container for hazardous waste disposal. [3]6. Decontaminate: Clean the spill area with soap and water. [13]7. Verify: Do not re-enter the area until it has been verified as clean and safe by a qualified person. [13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [3]* Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. [13]Upon combustion, hazardous decomposition products will be formed, including carbon oxides, hydrogen chloride gas, and hydrogen fluoride. [3]* Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [3][7]
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ChemBK. 4-chloro-α,α,α-trifluorotoluene.
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Cleanchem Laboratories. (Date not available). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
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Echemi. (Date not available). 4-Chloro-2-Methyl-1-(trifluoroMethyl)benzene Safety Data Sheets.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 78896, 2,3,5,6-Tetrafluorotoluene.
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Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride.
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C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 4-Chloro-α,α,α-trifluorotoluene-d4.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride.
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PPG. (2024). SAFETY DATA SHEET.
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National Toxicology Program. (1992). Toxicity Studies of p-Chloro-alpha,alpha,alpha-Trifluorotoluene.
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BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
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University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
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A Comprehensive Technical Guide to 4-Chloro-2,3,5,6-tetrafluorotoluene: Navigating Synthesis, Reactivity, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-2,3,5,6-tetrafluorotoluene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific literature on this precise molecule is emerging, this document synthesizes foundational principles of fluorine and chlorine chemistry on aromatic systems to offer a robust predictive analysis of its physicochemical properties, synthetic routes, and reactivity. By examining the behavior of structurally related polyfluorinated and chlorinated toluenes, this guide equips researchers with the strategic insights necessary to harness the unique attributes of this compound in the design of novel therapeutic agents and advanced materials. Detailed experimental protocols for analogous reactions, safety considerations, and a survey of potential suppliers are also provided to facilitate its practical application in the laboratory.
Introduction: The Strategic Value of Polychlorofluorinated Aromatic Scaffolds
The incorporation of fluorine and chlorine atoms into aromatic scaffolds is a cornerstone of modern medicinal chemistry.[1] These halogens impart profound effects on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound emerges as a compound of interest at the intersection of these strategic modifications. The tetrafluorinated benzene ring provides a unique electronic environment, enhancing stability and offering sites for selective functionalization, while the chlorine atom introduces an additional vector for chemical modification or specific molecular interactions. This guide will illuminate the chemical landscape of this promising, yet under-documented, synthetic intermediate.
Physicochemical Properties: A Predictive Analysis
While exhaustive experimental data for this compound is not widely available, its properties can be reliably inferred from its constituent parts and related molecules.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C₇H₃ClF₄ | Based on chemical structure. |
| Molecular Weight | ~198.55 g/mol | Calculated from atomic weights. |
| Appearance | Colorless liquid | Similar to 2,3,5,6-tetrafluorotoluene and other halogenated toluenes.[2] |
| Boiling Point | 140-160 °C | Expected to be higher than 2,3,5,6-tetrafluorotoluene (b.p. ~125 °C) due to the heavier chlorine atom. |
| Density | ~1.5 g/mL | Higher than both toluene and its tetrafluorinated analogue due to the presence of four fluorine atoms and one chlorine atom. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, DCM, acetone). | Typical for polyhalogenated aromatic compounds. |
Synthesis and Reaction Chemistry: A Mechanistic Perspective
The synthesis of this compound would likely proceed via the chlorination of 2,3,5,6-tetrafluorotoluene. The reactivity of the resulting compound is dictated by the electronic nature of the polychlorofluorinated ring.
Synthetic Pathways
The most probable synthetic route to this compound is through the electrophilic chlorination of 2,3,5,6-tetrafluorotoluene. The electron-withdrawing nature of the fluorine atoms deactivates the ring towards electrophilic attack, requiring a potent electrophilic chlorine source and a Lewis acid catalyst.
Caption: Proposed synthesis of this compound.
Key Reactions and Mechanistic Insights
The chemical behavior of this compound is dominated by nucleophilic aromatic substitution (SNAr).[3] The high electronegativity of the fluorine atoms renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles.
3.2.1. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring are susceptible to displacement by a variety of nucleophiles. The chlorine atom is generally less reactive in SNAr reactions compared to fluorine on a highly fluorinated ring.[4]
Caption: General scheme for nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Analogous Reaction)
This protocol is adapted from established procedures for the reaction of hexafluorobenzene with amines.[4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO) in a sealed reaction vessel, add the desired amine (1.1 eq) and a base such as K₂CO₃ (2.0 eq).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor for a range of functional molecules.
Medicinal Chemistry
The polychlorofluorinated aromatic motif can be incorporated into various pharmacologically active scaffolds. The fluorine atoms can enhance metabolic stability and binding affinity, while the chlorine atom provides an additional site for diversification. Potential applications include the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents.
Caption: Role in the drug discovery process.
Materials Science
The high thermal stability and chemical resistance imparted by the fluorinated ring make this compound a candidate for the synthesis of advanced polymers and liquid crystals.
Handling, Storage, and Safety
As with all polyhalogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Table 2: GHS Hazard Information (Predicted)
| Hazard | Classification | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | P261, P271, P280 |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | P280 |
| Flammability | Flammable liquid and vapor | P210 |
This information is predictive and should be confirmed with a supplier-provided Safety Data Sheet (SDS).
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Suppliers
While not as widely available as other fluorinated reagents, this compound, or its synonym 4-Chloro-2,3,5,6-Tetrafluorobenzotrifluoride, can be sourced from specialized chemical suppliers.
Table 3: Potential Suppliers
| Supplier | Product Name | Notes |
| Amerigo Scientific | 4-Chloro-2,3,5,6-Tetrafluorobenzotrifluoride | Specialist distributor for life sciences.[5] |
| Fluorochem | (Not explicitly listed) | Offers a diverse range of fluorinated building blocks and custom synthesis services. |
| Sigma-Aldrich | (Not explicitly listed) | Extensive portfolio of fluorinated compounds; custom synthesis may be available. |
| Apollo Scientific | (Not explicitly listed) | Supplier of high-purity fluorinated building blocks for research and development. |
Researchers should contact these suppliers directly to inquire about availability, purity, and lead times.
Conclusion
This compound represents a promising, albeit currently underutilized, building block for chemical synthesis. Its predicted properties and reactivity, based on the well-established principles of polyhalogenated aromatic chemistry, suggest significant potential in both medicinal chemistry and materials science. This guide provides a foundational framework for researchers to begin exploring the utility of this versatile compound, from its synthesis and functionalization to its safe handling and procurement. As research in this area progresses, the full scope of its applications will undoubtedly continue to expand.
References
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Methodological & Application
Use of 4-Chloro-2,3,5,6-tetrafluorotoluene in organic synthesis
An Application Guide to the Synthetic Utility of 4-Chloro-2,3,5,6-tetrafluorotoluene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a pivotal fluorinated building block in modern organic synthesis. The unique electronic properties conferred by the tetrafluorinated aromatic ring render this reagent highly valuable for constructing complex molecules relevant to the pharmaceutical, agrochemical, and materials science sectors. This document outlines the core reactivity of this compound, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-proven protocols are provided for key transformations, including Suzuki-Miyaura and Sonogashira couplings, to guide researchers in leveraging this versatile reagent for advanced molecular design.
Introduction: The Strategic Advantage of the Tetrafluorotoluene Scaffold
This compound is a structurally distinct aromatic compound characterized by a toluene core appended with four fluorine atoms and a single chlorine atom. The confluence of these halogens on the phenyl ring imparts a unique and powerful reactivity profile. The four fluorine atoms act as potent electron-withdrawing groups, creating a significantly electron-deficient (π-deficient) aromatic system. This electronic feature is the cornerstone of the reagent's utility, activating the C4-Cl bond towards a range of synthetic transformations that are often challenging with less-fluorinated analogues.
The incorporation of the 2,3,5,6-tetrafluorotoluene moiety into target molecules is a strategic decision in drug discovery and materials science. This group can enhance metabolic stability, improve binding affinity by engaging in favorable orthogonal multipolar interactions, and modulate lipophilicity, thereby improving pharmacokinetic profiles. This guide serves as a practical resource for chemists seeking to exploit the synthetic potential of this powerful building block.
Core Reactivity and Mechanistic Considerations
The synthetic applications of this compound are dominated by two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The primary driver for SNAr reactivity on this substrate is the profound electron-deficiency of the aromatic ring. The cumulative inductive effect of the four fluorine atoms polarizes the carbon-chlorine bond and, more importantly, stabilizes the negative charge that develops in the intermediate or transition state upon nucleophilic attack.
Causality of Reactivity: The reaction typically proceeds via a concerted (c_S_NAr) mechanism or a classical two-step addition-elimination pathway involving a stabilized Meisenheimer-like intermediate.[1][2] The high density of electron-withdrawing fluorine atoms makes the formation of this anionic intermediate exceptionally favorable, thus lowering the activation energy for the substitution of the chloride leaving group. This allows SNAr reactions to occur under mild conditions with a wide array of nucleophiles.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. [1][5]This reaction is characteristically co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base which serves both to deprotonate the alkyne and act as a solvent. [6]The resulting arylalkynes are critical intermediates in the synthesis of pharmaceuticals and conjugated materials. [6]
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Application Notes & Experimental Protocols
Disclaimer: The following protocols are representative procedures adapted from established methodologies for structurally similar polyfluoroaromatic substrates. [4][7][8]As with any chemical reaction, optimization of conditions (e.g., temperature, reaction time, catalyst loading) may be necessary to achieve desired outcomes for specific substrate combinations. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol details the substitution of the C4-chlorine with morpholine, a common secondary amine nucleophile.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 4-Chloro-tetrafluorotoluene | 216.54 | 5.0 | 1.0 | 1.08 g |
| Morpholine | 87.12 | 6.0 | 1.2 | 0.53 mL |
| K₂CO₃ | 138.21 | 10.0 | 2.0 | 1.38 g |
| DMF | - | - | - | 25 mL |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.08 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Seal the flask with a septum and purge with argon for 10 minutes.
-
Add anhydrous DMF (25 mL) via syringe, followed by morpholine (0.53 mL, 6.0 mmol).
-
Heat the reaction mixture to 80 °C in an oil bath and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(2,3,5,6-tetrafluorotolyl)morpholine.
Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
This protocol describes the synthesis of 4-phenyl-2,3,5,6-tetrafluorotoluene.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water, degassed
-
Ethyl acetate
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 4-Chloro-tetrafluorotoluene | 216.54 | 2.0 | 1.0 | 433 mg |
| Phenylboronic acid | 121.93 | 2.4 | 1.2 | 293 mg |
| Pd(dppf)Cl₂ | 731.73 | 0.06 | 0.03 (3 mol%) | 44 mg |
| Na₂CO₃ | 105.99 | 4.0 | 2.0 | 424 mg |
| Toluene/Ethanol (3:1) | - | - | - | 12 mL |
| Water | - | - | - | 4 mL |
Procedure:
-
In a Schlenk tube, combine this compound (433 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), Pd(dppf)Cl₂ (44 mg, 0.06 mmol), and sodium carbonate (424 mg, 4.0 mmol).
-
Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous toluene/ethanol solvent mixture (12 mL) and degassed water (4 mL) via syringe.
-
Place the sealed tube in a preheated 90 °C oil bath and stir vigorously for 12-18 hours.
-
Monitor the reaction for completion by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (30 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to afford the biaryl product.
Protocol 3: Sonogashira Cross-Coupling with Phenylacetylene
This protocol outlines the synthesis of 4-(phenylethynyl)-2,3,5,6-tetrafluorotoluene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 4-Chloro-tetrafluorotoluene | 216.54 | 2.0 | 1.0 | 433 mg |
| Phenylacetylene | 102.13 | 2.2 | 1.1 | 0.24 mL |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.04 | 0.02 (2 mol%) | 28 mg |
| CuI | 190.45 | 0.08 | 0.04 (4 mol%) | 15 mg |
| THF/TEA (2:1) | - | - | - | 15 mL |
Procedure:
-
To a dry Schlenk flask, add Pd(PPh₃)₂Cl₂ (28 mg, 0.04 mmol) and CuI (15 mg, 0.08 mmol).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add the anhydrous THF/TEA solvent mixture (15 mL) via syringe.
-
Add this compound (433 mg, 2.0 mmol) followed by phenylacetylene (0.24 mL, 2.2 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours. For less reactive substrates, gentle heating to 50 °C may be required.
-
Monitor the reaction by TLC, observing the consumption of the starting halide.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and filter through a pad of Celite to remove catalyst residues and salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to yield the desired arylalkyne.
Summary of Applications
The protocols provided illustrate the core synthetic utility of this compound. The products derived from these reactions are valuable intermediates for more complex targets.
| Reaction Type | Key Reagents | Product Class | Significance |
| SNAr | Amines, Alkoxides, Thiolates | Heteroatom-linked tetrafluorotoluenes | Access to diverse functionalized aromatics for pharmaceuticals and agrochemicals. [9] |
| Suzuki-Miyaura | Boronic Acids/Esters | Biaryl compounds | Construction of complex carbon skeletons for liquid crystals and bioactive molecules. [10] |
| Sonogashira | Terminal Alkynes | Arylalkynes | Building blocks for conjugated polymers, molecular electronics, and natural product synthesis. [5] |
Conclusion
This compound is a highly activated and versatile building block for organic synthesis. Its electron-deficient nature facilitates both nucleophilic substitution and palladium-catalyzed cross-coupling reactions under accessible conditions. The ability to readily form C-N, C-O, C-S, C-C(sp²), and C-C(sp) bonds makes it an indispensable tool for researchers aiming to introduce the unique and often beneficial properties of the tetrafluorotoluene moiety into advanced molecular architectures. The methodologies and protocols detailed herein provide a solid foundation for the successful application of this reagent in diverse research and development programs.
References
-
Van Biesen, G. et al. (2020). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Wikipedia. Available at: [Link]
-
Yamamoto, T. et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]
-
Sandford, G. et al. (2017). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. ResearchGate. Available at: [Link]
-
Guillon, J. et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. Available at: [Link]
-
Singleton, D. et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Moody, C. J. & Rzepa, H. S. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. Available at: [Link]
- Ishikawajima-Harima Heavy Industries Co., Ltd. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. U.S. Patent 4,876,404.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
-
Grushin, V. V. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Maggini, M. et al. (2015). Efficient Synthesis and Microwave-Assisted Sonogashira Reactions of Triflate-Substituted Porphyrin. University of Padua. Available at: [Link]
-
Al-Azayza, M. Y. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Available at: [Link]
-
Organ, M. G. et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
Gourlay, B. (2019). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. Available at: [Link]
-
Al-Azayza, M. Y. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]
-
Lehmann, F. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
-
Foley, S. et al. (2019). Suzuki coupling of 4-chloroanisole with phenylboronic acid. ResearchGate. Available at: [Link]
-
Alonso, D. A. & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Wallentin, C. J. et al. (2012). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIST Technical Series Publications. Available at: [Link]
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- 9. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
Application Notes & Protocols: Mastering the Suzuki Coupling of 4-Chloro-2,3,5,6-tetrafluorotoluene for Advanced Synthesis
Introduction: The Strategic Value of Polyfluorinated Biaryls
In the landscape of modern drug discovery and materials science, polyfluorinated organic molecules represent a class of high-value compounds. The unique electronic properties imparted by fluorine atoms—such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity—make them indispensable scaffolds. 4-Chloro-2,3,5,6-tetrafluorotoluene is a versatile building block for accessing these complex architectures. However, its chemical nature presents a significant challenge for traditional cross-coupling methodologies.
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation, celebrated for its mild conditions and broad functional group tolerance.[1] This guide provides a comprehensive technical overview and detailed protocols for successfully employing the Suzuki coupling with this compound. We will delve into the mechanistic nuances, rationale behind parameter selection, and step-by-step procedures to empower researchers in synthesizing novel polyfluorinated biaryl compounds. The derivatives of such compounds are valuable intermediates for pharmaceuticals like tranquilizers and anti-inflammatory agents, as well as for agricultural chemicals.[2]
Mechanistic Insight: Overcoming the Inertness of a Deactivated Substrate
The standard Suzuki coupling catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] However, the electronic properties of this compound introduce a substantial kinetic barrier, primarily at the initial oxidative addition stage.
-
The Challenge: The C-Cl bond is inherently stronger and less reactive than its C-Br or C-I counterparts.[4] Furthermore, the four electron-withdrawing fluorine atoms significantly decrease the electron density of the aromatic ring. This electronic depletion makes the carbon atom of the C-Cl bond less susceptible to nucleophilic attack by the low-valent Palladium(0) catalyst, rendering the oxidative addition step—often the rate-determining step—exceptionally challenging.[3]
To overcome this, the catalytic system must be precisely engineered. The key lies in utilizing a highly active catalyst that is both electron-rich and sterically imposing to facilitate the cleavage of the robust C-Cl bond.
The Catalytic Cycle for an Electron-Deficient Aryl Chloride
The diagram below illustrates the key steps and the critical role of the ligand in promoting the reaction.
Caption: Catalytic cycle for the Suzuki coupling of an electron-deficient aryl chloride.
Core Principles for Protocol Design: A Scientist's Perspective
A successful protocol is not merely a recipe; it is a system where each component is chosen for a specific causal reason. For a challenging substrate like this compound, understanding the "why" is paramount.
The Catalyst System: Ligand is Everything
The choice of ligand is the single most critical factor for activating aryl chlorides.[5] Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Instead, highly specialized ligands are required.
-
Expertise & Causality:
-
Bulky, Electron-Rich Phosphines: Ligands such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos) or sterically hindered trialkylphosphines (e.g., P(t-Bu)₃) are essential.[6] Their large steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive. Their strong electron-donating ability increases the electron density on the palladium center, enhancing its ability to donate into the σ* orbital of the C-Cl bond, thereby facilitating oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors, even more so than phosphines.[7] They form very stable bonds with palladium, creating robust catalysts that resist decomposition at the higher temperatures often required for aryl chloride activation.[6]
-
-
Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is generally less critical than the ligand, as both are reduced in situ to the active Pd(0) species.[3] Pd(OAc)₂ is often favored for its stability and cost-effectiveness.
Base Selection: Driving the Transmetalation
The base activates the organoboron reagent to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[6]
-
Expertise & Causality:
-
Strength and Solubility: For aryl chlorides, stronger bases are often required to accelerate the catalytic cycle. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃). Their solubility in the reaction medium also plays a crucial role.
-
Avoiding Side Reactions: The base should be non-nucleophilic to avoid competing reactions with the aryl chloride. Hydroxide bases, while effective, can sometimes lead to undesired side products.
-
Solvent System: The Reaction Environment
The solvent must solubilize all components of the reaction and remain stable at elevated temperatures.
-
Expertise & Causality:
-
Aprotic Polar Solvents: Solvents like dioxane, toluene, and THF are commonly used. They provide good solubility for the organic reagents and the catalyst complex.
-
Aqueous Mixtures: The addition of a small amount of water is often beneficial. It helps to dissolve the inorganic base and can facilitate the formation of the active boronate species. The optimal ratio of organic solvent to water must be determined empirically but often ranges from 4:1 to 10:1. The use of polar coordinating solvents can influence reaction selectivity and is thought to stabilize anionic transition states.[8]
-
Experimental Protocols & Data
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines a reliable method for coupling with various arylboronic acids.
Workflow Diagram:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1–2 mol%) and the ligand (e.g., SPhos, 2–4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting reagent.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12–24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
Example Reactions and Performance Data
The following table summarizes typical results for the coupling of this compound with representative boronic acids, demonstrating the effectiveness of a well-chosen catalyst system.
| Entry | Boronic Acid Partner | Catalyst System (2 mol%) | Base (2.5 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 18 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 16 | 92 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/H₂O (8:1) | 110 | 24 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 100 | 18 | 79 |
Yields are for isolated, purified products and are representative.
Troubleshooting and Self-Validation
A robust protocol anticipates potential failures. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active ligand.3. Base is too weak or insoluble. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more electron-rich/bulky ligand (e.g., from SPhos to RuPhos or an NHC-based system).3. Use a stronger base like Cs₂CO₃ or K₃PO₄. Increase the amount of water slightly to aid solubility. |
| Formation of Homocoupled Boronic Acid Product | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve degassing procedure.2. Increase ligand-to-palladium ratio (from 2:1 to 4:1) to stabilize the catalyst. |
| Protodeboronation (Loss of Boronic Acid) | 1. Reaction temperature is too high.2. Presence of excess water or protic sources. | 1. Lower the reaction temperature and extend the reaction time.2. Ensure solvents are properly dried (if a non-aqueous system is attempted) and use the minimum required amount of water. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
ResearchGate. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
White Rose Research Online. (2020). The iron-catalysed Suzuki coupling of aryl chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17a. Retrieved from [Link]
-
Journal of the American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
J-STAGE. (2004). Palladium on Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Retrieved from [Link]
-
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from [¹³C6]1 and [²H5]1. Retrieved from [Link]
-
ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
SpringerLink. (2021). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2015). Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2024). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Retrieved from [Link]
-
Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
-
RSC Publishing. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]
-
CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. Retrieved from [Link]
-
YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... Retrieved from [Link]
- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
ACS Publications. (2024). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Retrieved from [Link] trifluoromethanesulfonyloxycoumarin
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Application Notes and Protocols: Sonogashira Coupling of 4-Chloro-2,3,5,6-tetrafluorotoluene
Introduction: Unlocking Fluorinated Scaffolds
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Its versatility and functional group tolerance have rendered it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This guide focuses on a particularly valuable, yet challenging, application: the Sonogashira coupling of 4-Chloro-2,3,5,6-tetrafluorotoluene.
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just a few of the benefits that make fluorinated compounds highly sought after in drug discovery and materials science. This compound serves as a key building block for introducing the tetrafluorotoluene moiety, a structural motif present in numerous bioactive compounds. However, the electron-deficient nature of the perfluorinated ring and the inherent stability of the C-Cl bond present unique challenges for this transformation.
This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and critical troubleshooting strategies for successfully executing the Sonogashira coupling of this compound.
Mechanistic Insights and Strategic Considerations
The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding these cycles is paramount for rational optimization and troubleshooting.
The Catalytic Cycles:
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound). This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] The strong C-Cl bond in our substrate necessitates more active catalyst systems and often higher reaction temperatures.[5]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[6]
-
-
Copper Cycle:
-
The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[6] This species is crucial for the transmetalation step in the palladium cycle.
-
The electron-withdrawing fluorine atoms on the aromatic ring of this compound make the aryl chloride more susceptible to nucleophilic attack, which can be beneficial. However, the same electronic effects strengthen the C-Cl bond, making oxidative addition more challenging.[5]
Diagram of the Sonogashira Catalytic Cycle:
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling.
Key Experimental Parameters: A Tabular Guide
The success of the Sonogashira coupling of this compound hinges on the careful selection of several critical parameters. The following table summarizes key considerations and recommendations.
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or palladacycle catalysts. | Aryl chlorides require highly active catalyst systems. For challenging substrates, consider using palladium precatalysts with bulky, electron-rich phosphine ligands.[5] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide and subsequent transmetalation.[6] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Cs₂CO₃. | An amine base is typically used to neutralize the HX formed and to facilitate the formation of the copper acetylide.[6][7] For less reactive systems, a stronger inorganic base like Cs₂CO₃ may be beneficial.[4] |
| Solvent | Anhydrous THF, DMF, or Toluene. | The choice of solvent can influence catalyst solubility and reaction kinetics. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 60-120 °C | Due to the strength of the C-Cl bond, elevated temperatures are often necessary to drive the oxidative addition step to completion.[5] |
| Atmosphere | Inert (Nitrogen or Argon) | Both the Pd(0) catalyst and the copper acetylide intermediate are sensitive to oxygen. Maintaining an inert atmosphere is crucial for reproducible results. |
Detailed Experimental Protocol
This protocol provides a general framework for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the terminal alkyne (1.2 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) followed by the base (2.0-3.0 eq).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (start with 60-80 °C and increase if necessary). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Workflow Diagram:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive Catalyst2. Insufficient Temperature3. Presence of Oxygen | 1. Use a fresh batch of catalyst or a more active catalyst system.2. Gradually increase the reaction temperature in 10-20 °C increments.3. Ensure the reaction is set up under a strictly inert atmosphere and that solvents are properly degassed. |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. Degas the solvent and purge the reaction vessel thoroughly with an inert gas. |
| Dehalogenation of the Starting Material | Catalyst deactivation or side reactions. | Consider a different palladium source or ligand. Lowering the reaction temperature might also mitigate this side reaction. |
| Difficulty in Product Purification | Contamination with copper salts or catalyst residues. | Thoroughly wash the crude product with aqueous ammonium chloride to remove copper. Effective column chromatography is key to removing palladium residues. |
Conclusion: A Gateway to Novel Fluorinated Molecules
The Sonogashira coupling of this compound, while presenting certain challenges, is a highly enabling transformation for the synthesis of complex fluorinated molecules. By understanding the underlying mechanism, carefully selecting reaction parameters, and adhering to rigorous experimental technique, researchers can successfully employ this reaction to access novel chemical entities with potential applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust starting point for the exploration of this powerful synthetic tool.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Khan Academy. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction [Request PDF]. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
American Chemical Society. (2026, January 14). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3 [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Retrieved from [Link]
-
Università di Padova. (n.d.). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 7). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. Retrieved from [Link]
-
PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Strategic Functionalization via Nucleophilic Aromatic Substitution of 4-Chloro-2,3,5,6-tetrafluorotoluene
Introduction: The Strategic Value of a Polyhalogenated Building Block
In the landscape of modern medicinal and materials chemistry, polyfluorinated aromatic compounds are indispensable scaffolds. The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance critical properties such as metabolic stability, binding affinity, and lipophilicity. 4-Chloro-2,3,5,6-tetrafluorotoluene stands out as a particularly valuable building block. Its unique substitution pattern—four activating fluorine atoms and a single, displaceable chlorine atom—renders it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions.
The aromatic ring is rendered highly electron-deficient by the potent, inductive electron-withdrawing effects of the four fluorine atoms.[1] This pronounced electrophilicity makes the molecule susceptible to attack by a wide array of nucleophiles, a reactivity profile not observed in non-activated aryl chlorides.[2][3] The reaction proceeds under relatively mild conditions to selectively displace the chloride ion, providing a robust and predictable pathway for introducing diverse functional groups. This guide provides a detailed exploration of the underlying mechanism, comprehensive experimental protocols, and practical insights for leveraging this compound in complex molecule synthesis.
The SNAr Mechanism: An Addition-Elimination Pathway
The nucleophilic aromatic substitution reaction on this compound does not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbon centers.[3][4] Instead, it follows a well-established two-step addition-elimination pathway.[5][6]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom (C4). This step is typically the rate-determining step of the reaction.[5] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic ring and is effectively stabilized by the strong electron-withdrawing fluorine atoms at the ortho and meta positions.
Step 2: Elimination of the Leaving Group and Aromatization In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.[2] While fluorine can also act as a leaving group in SNAr reactions on perfluorinated rings, the carbon-chlorine bond is significantly weaker than the carbon-fluorine bond, making chloride the preferred leaving group in this substrate.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles.
Protocol 1: Synthesis of 4-Morpholino-2,3,5,6-tetrafluorotoluene (N-Arylation)
This protocol details a typical reaction with a secondary amine, a common transformation in the synthesis of bioactive molecules.
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir the solution at room temperature.
-
Reagent Addition: Add potassium carbonate (2.0 eq) followed by the dropwise addition of morpholine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-morpholino-2,3,5,6-tetrafluorotoluene.
Causality Behind Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and the intermediate Meisenheimer complex, facilitating the reaction.
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl formed in situ, driving the reaction to completion. An excess is used to ensure a basic environment.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a practical rate without causing significant decomposition.
Protocol 2: Synthesis of 4-Methoxy-2,3,5,6-tetrafluorotoluene (O-Arylation)
This protocol demonstrates the formation of an aryl ether linkage using an alkoxide nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe, 1.5 eq), 25 wt% solution in methanol or solid
-
Methanol (MeOH), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the sodium methoxide solution (1.5 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Workup: Quench the reaction by carefully adding 1 M HCl until the mixture is neutral (pH ~7). Remove the methanol under reduced pressure.
-
Purification: Add water to the residue and extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Final Product: The resulting crude oil can be purified by distillation or column chromatography to yield pure 4-methoxy-2,3,5,6-tetrafluorotoluene.
Causality Behind Choices:
-
Nucleophile: Sodium methoxide is a strong nucleophile that readily attacks the electron-deficient ring.
-
Solvent: Methanol serves as both the solvent and the source for the methoxide, although using a pre-made solution provides better stoichiometry control.
-
Anhydrous Conditions: It is critical to use anhydrous conditions as water can compete as a nucleophile or react with the strong base.
Protocol 3: Synthesis of 4-(Phenylthio)-2,3,5,6-tetrafluorotoluene (S-Arylation)
This protocol outlines the formation of a thioether bond using a thiol nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Generation: In a dry flask under nitrogen, stir a mixture of thiophenol (1.1 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile for 20 minutes at room temperature to pre-form the thiolate.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in acetonitrile to the thiolate mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with water and brine, dry over Na₂SO₄, filter, and remove the solvent.
-
Final Product: Purify the crude product by column chromatography (hexanes/DCM) to obtain the desired thioether.
Causality Behind Choices:
-
Base: Cesium carbonate is a soft base that is highly effective for deprotonating soft nucleophiles like thiols. Its high solubility in polar aprotic solvents like acetonitrile is also advantageous.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that does not interfere with the reaction.
Data Presentation
Table 1: Summary of Reaction Conditions
| Protocol | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 4-6 | 85-95% |
| 2 | Sodium Methoxide | - | MeOH | RT | 12-16 | 75-90% |
| 3 | Thiophenol | Cs₂CO₃ | MeCN | RT | 8-12 | 80-95% |
Table 2: Representative Analytical Data for 4-Morpholino-2,3,5,6-tetrafluorotoluene
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.85 (t, 4H, -CH₂-O-), ~3.30 (t, 4H, -CH₂-N-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~142 (m, C-F), ~138 (m, C-F), ~120 (t, C-N), ~67 (-CH₂-O-), ~50 (-CH₂-N-) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -145 (m, 2F), ~ -158 (m, 2F) |
| Mass Spec (EI) | m/z (%) = 253 (M⁺), 196, 168 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring shows significant starting material remains, consider increasing the reaction time, temperature, or using a stronger base/more equivalents of the nucleophile.
-
Moisture Sensitivity: For reactions involving strong bases like NaOMe or NaH, ensure all glassware is flame-dried and reagents are anhydrous to prevent quenching of the base and formation of undesired byproducts.
-
Side Reactions: While this compound is highly selective for substitution at the C-Cl bond, highly aggressive nucleophiles or harsh conditions could potentially lead to substitution of a fluorine atom. This is generally not observed under the conditions described.
-
Purification: The fluorinated nature of these compounds can sometimes alter their polarity compared to non-fluorinated analogs. Standard purification techniques like silica gel chromatography are usually effective, but solvent systems may need optimization.
Conclusion
The nucleophilic aromatic substitution of this compound is a powerful and reliable method for the synthesis of a diverse array of 4-substituted tetrafluorotoluene derivatives. The strong activation provided by the fluorine atoms, combined with the selective displacement of the chlorine leaving group, allows for high-yielding transformations with a broad range of nucleophiles under accessible conditions. The protocols and insights provided herein serve as a robust starting point for researchers aiming to utilize this versatile building block in drug discovery, agrochemicals, and materials science.
References
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 4-Chloro-2,3,5,6-tetrafluorotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloro-2,3,5,6-tetrafluorotoluene in Medicinal Chemistry
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a highly valuable and versatile building block for the synthesis of a diverse array of fluorinated heterocycles. Its tetrafluorinated phenyl ring provides a metabolically stable core, while the strategically positioned chlorine atom serves as a reactive handle for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the convergent and efficient construction of complex molecular architectures, making it an indispensable tool for medicinal chemists.
This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
Key Synthetic Transformations
The reactivity of this compound is dominated by the lability of its chlorine atom, which is activated towards displacement by the strongly electron-withdrawing fluorine substituents on the aromatic ring. This enables two primary classes of transformations for the construction of carbon-heteroatom and carbon-carbon bonds.
Nucleophilic Aromatic Substitution (SNAr) with N-Heterocycles
The electron-deficient nature of the tetrafluorinated ring system makes the chlorine atom an excellent leaving group in nucleophilic aromatic substitution reactions. This allows for the direct coupling of various N-heterocycles to the 4-(2,3,5,6-tetrafluorotolyl) moiety.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of the heterocycle attacks the carbon atom bearing the chlorine, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired product. The strong electron-withdrawing effect of the four fluorine atoms is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby facilitating the reaction.
Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 1: General Procedure for the Synthesis of 4-(1H-Imidazol-1-yl)-2,3,5,6-tetrafluorotoluene
This protocol describes a general method for the N-arylation of imidazole with this compound.
Materials:
-
This compound
-
Imidazole
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 equivalents) and anhydrous dimethylformamide (DMF, 5 mL per mmol of the chloro-reagent).
-
Stir the mixture until the imidazole is fully dissolved.
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents) to the solution.
-
Add this compound (1.0 equivalent) to the stirring suspension.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(1H-Imidazol-1-yl)-2,3,5,6-tetrafluorotoluene.
Protocol 2: General Procedure for the Synthesis of 4-(1H-Pyrazol-1-yl)-2,3,5,6-tetrafluorotoluene
This protocol outlines a general method for the N-arylation of pyrazole.
Materials:
-
This compound
-
Pyrazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of pyrazole).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux (approximately 65 °C) and maintain for 6-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography (e.g., hexanes/ethyl acetate) to yield the desired 4-(1H-Pyrazol-1-yl)-2,3,5,6-tetrafluorotoluene.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | K₂CO₃ | DMF | 80-100 | 4-12 | 75-90 |
| Pyrazole | NaH | THF | 65 (reflux) | 6-18 | 70-85 |
| Benzimidazole | Cs₂CO₃ | DMF | 100-120 | 8-24 | 65-80 |
| Triazole | K₂CO₃ | Acetonitrile | 80 (reflux) | 12-24 | 60-75 |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom of this compound can also participate in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. These reactions significantly expand the synthetic utility of this building block.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids or their esters.[1]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)
-
Schlenk flask or microwave vial
-
Standard equipment for inert atmosphere reactions
Procedure:
-
In a Schlenk flask or microwave vial, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).
-
Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Heat the reaction mixture to 80-120 °C for 2-24 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired biaryl compound.
B. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[2]
Protocol 4: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., Triethylamine (NEt₃) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Add this compound (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature to 80 °C for 2-24 hours.
-
Monitor the reaction's progress.
-
Once complete, dilute the reaction mixture with water and extract with an ether or ethyl acetate.
-
Wash the organic phase with saturated aqueous NH₄Cl solution, then brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[3][4]
Protocol 5: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent.
-
Add the amine (1.2 equivalents) and this compound (1.0 equivalent).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-aryl product.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-120 | 60-85 |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | NEt₃ | THF | 25-80 | 55-80 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 80-110 | 65-90 |
Applications in Drug Discovery
The fluorinated heterocyclic cores synthesized from this compound are prevalent in a wide range of biologically active molecules. The tetrafluorotolyl group can act as a bioisostere for other aromatic systems, offering improved metabolic stability and altered electronic properties. These scaffolds are found in compounds targeting a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The ability to rapidly generate libraries of these compounds using the methodologies described herein is invaluable for structure-activity relationship (SAR) studies in drug development programs.
Conclusion
This compound is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. Its propensity to undergo both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions provides chemists with a robust toolkit for the construction of complex molecular architectures. The protocols outlined in this guide serve as a practical starting point for the exploration of this valuable reagent in the pursuit of novel therapeutic agents.
References
Sources
Application Notes & Protocols: Strategic Derivatization of 4-Chloro-2,3,5,6-tetrafluorotoluene
Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 4-Chloro-2,3,5,6-tetrafluorotoluene. This highly versatile fluorinated building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by its polysubstituted aromatic core. We will explore the primary pathways for its functionalization, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for reaction design, optimization, and troubleshooting. Detailed, field-tested protocols are provided for key transformations.
Introduction: The Strategic Value of this compound
This compound (CAS 60903-82-4) is a uniquely activated aromatic scaffold. The collective inductive effect of four strongly electronegative fluorine atoms renders the benzene ring highly electron-deficient. This pronounced electronic feature is the cornerstone of its reactivity, primarily activating it towards nucleophilic attack.
The strategic importance of such fluorinated building blocks in drug discovery is well-established, with a significant percentage of FDA-approved drugs containing organofluorine motifs.[1] The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound offers a robust entry point for creating novel, complex fluorinated structures.
This guide focuses on the two most powerful strategies for its derivatization:
-
Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient ring to displace the chloride leaving group.
-
Metal-Catalyzed Cross-Coupling: Utilizing the C-Cl bond as a handle for forming new carbon-carbon and carbon-heteroatom bonds.
The workflow below illustrates the primary strategic pathways for derivatizing the core molecule.
Figure 1: Key derivatization strategies for this compound.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale & Causality
Nucleophilic aromatic substitution is a cornerstone reaction for polyfluoroaromatic compounds.[2] Unlike electrophilic substitutions common to electron-rich aromatics, SNAr proceeds readily on electron-poor rings. The reaction typically follows a two-step addition-elimination mechanism.[2][3]
-
Addition of Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and effectively stabilized by the powerful electron-withdrawing effects of the ortho and para fluorine substituents.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
Chloride is a superior leaving group compared to fluoride in SNAr reactions, providing excellent regioselectivity for substitution at the C4 position. This reaction is favored by polar aprotic solvents (e.g., DMF, DMSO) which can solvate the cation of the nucleophilic species without solvating the nucleophile itself, thus enhancing its reactivity.
Figure 2: General mechanism for the SNAr reaction.
Protocol 1: Synthesis of an Aryl Ether via SNAr
This protocol details the synthesis of 4-phenoxy-2,3,5,6-tetrafluorotoluene as a representative example.
Materials & Equipment:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Two-neck round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Step-by-Step Methodology:
-
Setup: Assemble the reaction apparatus (flask and condenser) and dry thoroughly under vacuum with a heat gun. Allow to cool to room temperature under a positive pressure of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add anhydrous potassium carbonate (1.5 equivalents). This is followed by phenol (1.1 equivalents) and this compound (1.0 equivalent).
-
Expert Insight: Using a slight excess of the nucleophile (phenol) ensures complete consumption of the starting material. K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions.
-
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure aryl ether.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, and MS analysis.
| Nucleophile Class | Example Nucleophile | Base | Typical Conditions |
| O-Nucleophile | Phenol, Alkoxide | K₂CO₃, NaH | DMF or THF, 80-120 °C |
| N-Nucleophile | Aniline, Benzylamine | K₂CO₃, Et₃N | DMSO or DMF, 100-150 °C |
| S-Nucleophile | Thiophenol | K₂CO₃ | DMF, 60-100 °C |
Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions
Mechanistic Rationale & Causality
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[4][5] For substrates like this compound, the C-Cl bond is significantly more reactive than the C-F bonds under typical cross-coupling conditions, allowing for selective functionalization.[6]
The general catalytic cycle for a Suzuki coupling (a common C-C bond-forming reaction) involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides and may require specialized, electron-rich ligands on the palladium to facilitate the reaction.
-
Transmetalation: The organic group from an organoboron reagent (boronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Figure 3: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Protocol 2: Synthesis of a Biaryl via Suzuki Coupling
This protocol describes a representative Suzuki coupling reaction to form 4-phenyl-2,3,5,6-tetrafluorotoluene.
Materials & Equipment:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like RuPhos Pd G3)
-
Base (e.g., Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: Prepare a Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Solvent Degassing: Degas the reaction solvent(s) thoroughly. A common method is to bubble argon through the solvent for 30 minutes or use several freeze-pump-thaw cycles.
-
Expert Insight: Oxygen can oxidize and deactivate the Pd(0) catalyst. Rigorous degassing is critical for reproducible results, especially when using catalysts that are not pre-activated.
-
-
Reagent Charging: To the flask, add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Reaction: Add the degassed solvent system. Heat the reaction mixture with vigorous stirring at 90-110 °C until the starting material is consumed (as monitored by TLC or GC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine. If emulsions form, filtration through a pad of Celite can be effective.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
-
Purification: Remove the solvent in vacuo. Purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.
Self-Validation: Confirm product identity and purity via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
| Coupling Type | Coupling Partner | Catalyst System (Example) | Base (Example) |
| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₃PO₄ |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ |
| Buchwald-Hartwig | Amine, Amide | Pd₂(dba)₃, RuPhos | NaOt-Bu, Cs₂CO₃ |
Conclusion
This compound serves as a powerful and versatile platform for the synthesis of advanced, highly functionalized fluorinated molecules. Its derivatization is governed by predictable electronic principles, primarily the electron-deficient nature of the tetrafluorinated ring. By mastering the application of Nucleophilic Aromatic Substitution and modern Palladium-Catalyzed Cross-Coupling reactions, researchers can unlock a vast chemical space. The protocols and principles outlined in this guide provide a solid, authoritative foundation for scientists to confidently and effectively utilize this valuable building block in their research and development programs.
References
- Google Patents. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers. US4876404A.
-
Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zheltov, A. et al. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. MDPI. Retrieved from [Link]
-
Smith, A. M. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Trifluoromethyl Tetrafluoro-λ6-sulfanyl-Substituted Alkenes, Ketones, and Acids: Polar Hydrophobic Building Blocks. Retrieved from [Link]
-
ResearchGate. (2021). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]
- Google Patents. (2012). Preparation method of 4-chloro-2-fluorotoluene. CN102786386A.
-
ScienceDirect. (2021). A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link]
- Google Patents. (2019). Synthetic method of 1,2, 4-trifluorobenzene. CN110498730B.
-
Arkivoc. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluorotoluene. Retrieved from [Link]
-
PubMed. (2016). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Versatile Reactivity of 4-Chloro-2,3,5,6-tetrafluorotoluene with Organometallic Reagents
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of fluorinated aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Polyfluorinated aromatic compounds are prized for their unique electronic properties, metabolic stability, and conformational preferences, which can impart desirable characteristics to bioactive molecules and advanced materials. Among these valuable building blocks, 4-Chloro-2,3,5,6-tetrafluorotoluene stands out as a versatile precursor, offering a reactive handle at the C4-position for the introduction of a diverse array of substituents. This guide provides an in-depth exploration of the reaction of this compound with common organometallic reagents, offering both mechanistic insights and detailed, field-proven protocols.
Understanding the Reactivity Landscape
The reactivity of this compound is dominated by the interplay of the electron-withdrawing fluorine atoms and the C-Cl bond. The fluorine atoms activate the aromatic ring towards nucleophilic attack and influence the acidity of ring protons, while the chlorine atom serves as a primary site for organometallic transformations. The principal reaction pathways include:
-
Grignard Reagent Formation and Subsequent Reactions: The direct insertion of magnesium into the C-Cl bond to form a Grignard reagent, which can then be reacted with various electrophiles.
-
Reactions with Organolithium Reagents: These highly reactive reagents can either undergo metal-halogen exchange or act as strong bases, leading to different reaction intermediates.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium or nickel catalysts facilitate the coupling of the aryl chloride with a wide range of organometallic partners, including organoboron, organozinc, and other organometallic species.
This guide will delve into the practical application of these pathways, providing detailed protocols for each.
Part 1: Grignard Reagent Formation and Application
The formation of a Grignard reagent from this compound provides a powerful intermediate, (2,3,5,6-tetrafluoro-4-methylphenyl)magnesium chloride, for the formation of new carbon-carbon and carbon-heteroatom bonds.
Causality in Experimental Design
The successful formation of this Grignard reagent hinges on several critical factors. The use of an ethereal solvent such as tetrahydrofuran (THF) is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[1] Initiation of the reaction can be challenging with aryl chlorides; therefore, the use of activators like iodine or 1,2-dibromoethane is often necessary to clean the magnesium surface and initiate the reaction. An inert atmosphere is mandatory to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.
Experimental Protocol: Synthesis of (2,3,5,6-tetrafluoro-4-methylphenyl)magnesium chloride and subsequent reaction with an aldehyde
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Aldehyde (e.g., benzaldehyde)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.
-
Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and the purple color disappears. This indicates the activation of the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is initiated when a gentle reflux is observed. If the reaction does not start, gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Expected Outcome: This protocol is expected to yield the corresponding secondary alcohol in good yield. The exact yield will depend on the purity of the reagents and the strictness of the anhydrous and inert conditions.
Part 2: Reactions with Organolithium Reagents
Organolithium reagents are highly reactive and pyrophoric, necessitating stringent safety precautions.[2] They can participate in two primary reactions with this compound: metal-halogen exchange or deprotonation.
Mechanistic Considerations
-
Metal-Halogen Exchange: Reagents like n-butyllithium can undergo a lithium-chlorine exchange to generate the corresponding aryllithium species, 2,3,5,6-tetrafluoro-4-methylphenyllithium. This intermediate is a potent nucleophile.
-
Deprotonation and Aryne Formation: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can deprotonate the aromatic ring, ortho to a fluorine atom. Subsequent elimination of lithium fluoride can lead to the formation of a highly reactive tetrafluorotoluyne intermediate. This aryne can then be trapped by various nucleophiles.
Safety Protocol: Handling Organolithium Reagents
Due to their pyrophoric nature, organolithium reagents must be handled under an inert atmosphere (nitrogen or argon) at all times using air-free techniques such as a Schlenk line or a glovebox.[2]
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Safety glasses and a face shield
-
Neoprene or nitrile gloves
Handling and Quenching:
-
Always use a syringe or cannula for transferring organolithium solutions.
-
Never draw organolithium reagents into a syringe by pulling back the plunger against a vacuum. Instead, use a positive pressure of inert gas to push the liquid into the syringe.
-
Quench excess organolithium reagents and any residues slowly with a less reactive solvent like isopropanol before adding water.
Experimental Protocol: Lithiation and Trapping with an Electrophile
Materials:
-
This compound
-
n-Butyllithium (in hexanes)
-
Anhydrous Diethyl Ether or THF
-
Electrophile (e.g., dimethylformamide - DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
Procedure:
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 equivalent) dissolved in anhydrous diethyl ether or THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes. Stir the solution at -78 °C for 1 hour.
-
Trapping: Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of water at 0 °C. Acidify the mixture with 1 M HCl.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Expected Outcome: This protocol, when using DMF as the electrophile, is expected to yield 2,3,5,6-tetrafluoro-4-methylbenzaldehyde.
Part 3: Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium and nickel-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds. These reactions allow for the coupling of this compound with a wide variety of organometallic partners. The general reactivity trend for aryl halides in these couplings is I > Br > Cl, making the activation of the C-Cl bond a key challenge that often requires specific catalyst systems.
Overview of Common Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Key Features |
| Suzuki Coupling | Boronic acid or ester (R-B(OR)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Tolerant of many functional groups, uses stable and readily available boronic acids. |
| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄, Ni(dppp)Cl₂ | Highly reactive organozinc reagents, often leading to high yields and fast reactions. |
| Kumada Coupling | Grignard (R-MgX) | Ni(dppe)Cl₂, Pd(dppf)Cl₂ | Utilizes readily available Grignard reagents, but can be less functional group tolerant. |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Degassing: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Expected Outcome: This protocol should provide the corresponding biaryl product in good to excellent yield, depending on the specific boronic acid and reaction conditions used.
Workflow Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Mechanism Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity with a range of organometallic reagents, including Grignard reagents, organolithium compounds, and partners in transition metal-catalyzed cross-coupling reactions, allows for the introduction of diverse functionalities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical reaction, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates and scales.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
- Corriu, R. J. P., & Masse, J. P. (1972). Activation of Grignard reagents by transition-metal complexes. A new and simple synthesis of trans-stilbenes and polyphenyls.
-
Gilman, H., & Gorsich, R. D. (1957). The Metalation of Phenyl and Thienyl Ethers and Sulfides with n-Butyllithium. Journal of the American Chemical Society, 79(10), 2625–2628. [Link]
-
University of California, Irvine - Environmental Health & Safety. (n.d.). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Schlosser, M. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley.
- Hiyama, T. (Ed.). (2002).
- United States Patent 3,541,154. Preparation of aryl magnesium chlorides. Filed Nov. 21, 1967.
Sources
Application Notes and Protocols for the Cross-Coupling of 4-Chloro-2,3,5,6-tetrafluorotoluene
Introduction
In the landscape of modern synthetic chemistry, the development of robust and versatile cross-coupling methodologies is paramount for the construction of complex molecular architectures. This guide provides detailed application notes and experimental protocols for the use of 4-Chloro-2,3,5,6-tetrafluorotoluene as a substrate in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The subject of this guide, this compound, is an electron-deficient aryl chloride. The strong electron-withdrawing nature of the four fluorine atoms significantly influences the reactivity of the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, a critical step in the catalytic cycle of these cross-coupling reactions.[3] This heightened reactivity, however, also necessitates careful optimization of reaction conditions to mitigate potential side reactions.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, empowering users to adapt and troubleshoot these powerful synthetic transformations.
Mechanistic Insights: The Role of Fluorine in Activating the C-Cl Bond
The success of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[4] For aryl chlorides, the oxidative addition step is often the rate-limiting step due to the high bond dissociation energy of the C-Cl bond.
The presence of four electron-withdrawing fluorine atoms on the aromatic ring of this compound significantly lowers the electron density of the aromatic system. This electronic perturbation has a profound effect on the oxidative addition step. The electron-deficient nature of the aryl chloride facilitates the donation of electron density from the palladium(0) center to the antibonding orbital of the C-Cl bond, thereby weakening it and lowering the activation energy for oxidative addition.[3]
Figure 1: Oxidative addition of this compound to a Pd(0) complex.
This enhanced reactivity allows for the use of milder reaction conditions compared to those typically required for less activated aryl chlorides. However, the choice of ligand on the palladium catalyst remains crucial. Bulky, electron-rich phosphine ligands are often employed to promote the formation of the active monoligated palladium(0) species and to facilitate the reductive elimination step.[5]
Experimental Protocols
Safety Precautions: this compound is a combustible liquid and is harmful if swallowed or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle with care and avoid ignition sources.[7][8]
Suzuki-Miyaura Coupling: Synthesis of Polyfluorinated Biaryls
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[7][9] The enhanced reactivity of this compound makes it an excellent substrate for this transformation.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is recommended. These ligands promote the formation of the active monoligated Pd(0) catalyst and facilitate the challenging reductive elimination step, especially with sterically hindered substrates.[10]
-
Base: A moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ is often effective. The choice of base can influence the rate of transmetalation and the overall reaction efficiency.
-
Solvent: A mixture of a non-polar organic solvent (e.g., toluene or dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >90 (est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1), XPhos (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | >85 (est.) |
Note: The yields are estimated based on typical Suzuki-Miyaura couplings of activated aryl chlorides. Actual yields may vary depending on the specific substrate and reaction conditions.
Figure 2: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling: Synthesis of Tetrafluoro-substituted Alkynylarenes
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[11][12] Given the electron-deficient nature of this compound, this reaction can often be performed under copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[3][13]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor and a phosphine ligand is effective. For copper-free conditions, bulky electron-rich ligands are beneficial.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. It serves to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent like DMF or THF is typically employed.
Detailed Protocol (Copper-Free):
-
To a dry Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF (5 mL) and Et₃N (2.5 mmol) via syringe.
-
Stir the reaction mixture at 60-70 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N (2.5) | THF | 65 | 8 | >80 (est.) |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | DIPEA (3) | DMF | 70 | 10 | >75 (est.) |
Note: The yields are estimated based on typical copper-free Sonogashira couplings of activated aryl chlorides.[13][14]
Figure 3: General workflow for the copper-free Sonogashira coupling.
Buchwald-Hartwig Amination: Synthesis of Fluorinated Arylamines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4][15] The high reactivity of this compound allows for the coupling with a wide range of primary and secondary amines.
Reaction Scheme:
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.se [fishersci.se]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Purification of Reaction Products Involving 4-Chloro-2,3,5,6-tetrafluorotoluene
Introduction: Navigating the Purification of Highly Fluorinated Aromatics
4-Chloro-2,3,5,6-tetrafluorotoluene is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its highly fluorinated aromatic ring imparts unique electronic properties, often enhancing the biological activity and metabolic stability of the final products. However, the very features that make this reagent attractive also present distinct challenges during the purification of its reaction products. The high crystallinity, volatility, and unique polarity of polyfluorinated aromatic compounds necessitate tailored purification strategies.
This comprehensive guide provides detailed application notes and protocols for the purification of products derived from common reactions of this compound. We will delve into the rationale behind the selection of specific purification techniques, addressing the nuances of handling these specialized molecules to achieve high purity and yield.
Core Principles in Purifying Fluorinated Aromatics
The purification of compounds derived from this compound is governed by several key principles stemming from their unique physicochemical properties:
-
Polarity and Solubility: The presence of multiple fluorine atoms significantly alters the polarity of the aromatic ring. While often considered non-polar, the C-F bonds introduce significant dipole moments, leading to interactions that can complicate chromatographic separations. Solubility can also be distinct from non-fluorinated analogs, with some compounds exhibiting better solubility in fluorinated solvents.
-
Volatility: Many tetrafluorotoluene derivatives are relatively volatile, which can be advantageous for purification by distillation or sublimation but also poses a risk of product loss if not handled carefully.
-
Crystallinity: The rigid, planar structure of the fluorinated aromatic ring often leads to highly crystalline products, making recrystallization a powerful purification technique.
-
Byproduct Profile: Understanding the potential side reactions is crucial for designing an effective purification strategy. Common byproducts can include starting materials, regioisomers, and products of over-reaction.
Purification Strategies for Common Reaction Classes
Nucleophilic Aromatic Substitution (SNAr) Products
Nucleophilic aromatic substitution is a cornerstone reaction of this compound, where the chlorine atom is displaced by a variety of nucleophiles. The high degree of fluorination activates the ring towards such substitutions.[1][2][3]
Typical Reaction Scheme:
Key Purification Challenges:
-
Removal of unreacted starting material.
-
Separation from potential regioisomers if other reactive sites exist on the nucleophile.
-
Elimination of inorganic salts formed during the reaction.
Protocol: Purification of a Generic SNAr Product
This protocol outlines a general approach for the purification of a product from a nucleophilic aromatic substitution reaction.
Experimental Workflow: SNAr Product Purification
Caption: Workflow for SNAr product purification.
Step-by-Step Methodology:
-
Reaction Quench and Work-up:
-
Upon reaction completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize any remaining base and protonate the product if it is basic.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo to obtain the crude product.
-
-
Column Chromatography:
-
Rationale: This is often the primary method for separating the desired product from unreacted starting materials and non-polar byproducts.
-
Stationary Phase: Silica gel is typically effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The exact ratio will depend on the polarity of the product. For highly fluorinated compounds, using a fluorinated stationary phase or a mobile phase containing a fluorinated solvent can sometimes improve separation.[4][5][6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Dry-load the sample onto silica gel for better resolution.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent.
-
-
-
Recrystallization:
-
Rationale: This is an excellent final purification step for crystalline products to remove minor impurities and achieve high analytical purity.
-
Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common choices include ethanol, methanol, or a mixture of hexanes and a more polar solvent like ethyl acetate.
-
Procedure:
-
Dissolve the product from chromatography in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Suzuki-Miyaura Cross-Coupling Products
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, often used to couple this compound with boronic acids or their esters.[7][8][9]
Typical Reaction Scheme:
Key Purification Challenges:
-
Removal of the palladium catalyst.
-
Separation from boronic acid starting material and its homocoupling byproducts.
-
Elimination of the base and other inorganic reagents.
Protocol: Purification of a Generic Suzuki-Miyaura Product
This protocol provides a robust method for purifying the biaryl products from a Suzuki-Miyaura coupling reaction.
Experimental Workflow: Suzuki-Miyaura Product Purification
Caption: Workflow for Suzuki-Miyaura product purification.
Step-by-Step Methodology:
-
Catalyst Removal and Work-up:
-
After the reaction, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with water and brine.[10]
-
Dry the organic phase, filter, and concentrate to yield the crude product.
-
-
Column Chromatography:
-
Rationale: This step is crucial for separating the desired biaryl product from unreacted starting materials and boronic acid-derived impurities.
-
Stationary Phase: Silica gel is generally suitable.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Procedure: Follow the general column chromatography procedure outlined in the SNAr section.
-
-
Recrystallization:
-
Rationale: To obtain a highly pure, crystalline final product.
-
Procedure: Follow the general recrystallization procedure as described previously.
-
Data Presentation: A Comparative Overview
The following table provides a general guideline for selecting purification methods based on the properties of the product.
| Product Property | Primary Purification Method | Secondary/Final Purification | Key Considerations |
| Volatile Liquid | Distillation / Steam Distillation[11] | Preparative GC | Monitor for product loss during solvent removal. |
| Crystalline Solid | Recrystallization | Column Chromatography (if needed) | Screen various solvents for optimal crystal growth. |
| Amorphous Solid/Oil | Column Chromatography | Preparative HPLC | May require specialized columns for fluorinated compounds.[5] |
Troubleshooting Common Purification Issues
-
Co-elution of Product and Impurities: If standard silica gel chromatography fails to provide adequate separation, consider using a different stationary phase (e.g., alumina, or a fluorinated phase) or a different solvent system.
-
Product Streaking on TLC/Column: This may indicate that the compound is acidic or basic. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often improve peak shape.
-
Low Recovery from Recrystallization: This could be due to the product being too soluble in the chosen solvent. Try a less polar solvent system or reduce the amount of solvent used.
Conclusion
The purification of reaction products from this compound requires a thoughtful and systematic approach. By understanding the unique properties of these highly fluorinated molecules and applying the appropriate purification techniques, researchers can successfully isolate their target compounds in high purity. The protocols and guidelines presented here provide a solid foundation for developing robust and efficient purification strategies in the synthesis of novel fluorinated compounds.
References
-
Sipyagin, A. M., Enshov, V. S., Lebedev, A. T., & Karakhanova, N. K. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1034-1043. [Link]
- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents. (n.d.).
-
Li, J., et al. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Journal of Chemical Research, 2004(7), 496-497. [Link]
-
Wang, J., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1217(46), 7248-7253. [Link]
-
Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine Derivatives. (2019). Molecules, 24(21), 3975. [Link]
-
El-Sayed, M. A. A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397. [Link]
-
Fasano, J. M., & Pesek, J. J. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 22(8), 748-757. [Link]
-
Katritzky, A. R., & Marson, C. M. (1983). 2,4,6-triphenylnitrobenzene. Organic Syntheses, 61, 113. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ARKIVOC, 2012(6), 384-397. [Link]
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus Chimie, 22(2-3), 195-201. [Link]
- Separation of aromatic fluoro-compound and aromatic nitro-compound. (1996).
-
Chavez, D. E., et al. (2018). 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. Propellants, Explosives, Pyrotechnics, 43(11), 1149-1154. [Link]
-
Trifluorotoluene. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Kamiusuki, T., et al. (1997). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science, 35(8), 388-392. [Link]
-
Curran, D. P., et al. (2000). Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. In Fluorous Chemistry (pp. 79-99). Springer, Berlin, Heidelberg. [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 254-261. [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). In Cheméo. Retrieved January 23, 2026, from [Link]
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 -e]purine Derivatives. (2019). Molecules, 24(21), 3975. [Link]
-
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol. (n.d.). In PubChem. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2,3,5,6-tetrafluorotoluene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-2,3,5,6-tetrafluorotoluene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic properties of this substrate—a highly electron-deficient aromatic ring combined with a resilient carbon-chlorine bond—present distinct challenges and opportunities for C-C bond formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and robust starting protocols to enhance the success of your experiments.
The Challenge: Coupling an Electron-Deficient Aryl Chloride
This compound is a challenging substrate for Suzuki-Miyaura coupling. The primary obstacle is the strength of the C-Cl bond, which makes the initial oxidative addition to the Palladium(0) catalyst the rate-limiting step in many cases.[1] While the strong electron-withdrawing nature of the four fluorine atoms does help to activate the C-Cl bond towards oxidative addition compared to non-fluorinated aryl chlorides, it also makes the system susceptible to other pathways.[2] Understanding and controlling the delicate balance of the catalytic cycle is paramount for achieving high yields and purity.
The general mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Each step presents a potential hurdle that must be overcome through careful selection of reagents and conditions.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section addresses common problems encountered when coupling this compound.
Problem: Low to No Product Yield
-
Question: I've set up my reaction, but after several hours (or overnight), TLC/LC-MS analysis shows only starting material. What are the likely causes and how can I fix it?
-
Answer: This is the most common issue and typically points to a failure in the oxidative addition step, which is inherently difficult for aryl chlorides.[1]
-
Cause 1: Inactive Catalyst System. The Pd(0) species is the active catalyst. If you are using a Pd(II) source (like Pd(OAc)₂ or PdCl₂), it must first be reduced in situ. This reduction step can be inefficient and consume your ligand or boronic acid.[4] Furthermore, the ligand choice is critical. Standard ligands like PPh₃ are often ineffective for activating C-Cl bonds.[4]
-
Solution:
-
Switch to a Pd(0) Precatalyst: Use a more robust and air-stable precatalyst system. Buchwald G3 or G4 precatalysts, or Pd₂(dba)₃ are excellent choices as they provide a reliable source of Pd(0).[5]
-
Employ Specialized Ligands: For aryl chlorides, bulky, electron-rich phosphine ligands are the industry standard. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the reductive elimination step. Start with ligands like SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands are also highly effective.[5]
-
Check Catalyst/Ligand Integrity: Ensure your catalyst and ligand have not degraded. Store them under an inert atmosphere and use fresh batches if in doubt.
-
-
-
Cause 2: Inappropriate Base. The base is not just a proton scavenger; it's crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] A base that is too weak or one that has poor solubility in the reaction medium will stall the catalytic cycle.
-
Solution:
-
Screen Stronger Bases: For challenging aryl chlorides, stronger bases are often required. K₃PO₄ is an excellent and broadly applicable choice. Cs₂CO₃ is also very effective, though more expensive. K₂CO₃ can work but may require higher temperatures.
-
Ensure Base Quality: Use a finely powdered, anhydrous base to maximize its surface area and reactivity. If using a hydrate (like K₃PO₄·H₂O), account for the water content in your solvent considerations.
-
-
-
Cause 3: Poor Solubility. this compound is highly nonpolar. If it or the boronic acid partner does not have sufficient solubility at the reaction temperature, the reaction will be slow or fail.
-
Solution:
-
Optimize the Solvent System: Aprotic polar solvents are often a good starting point. Toluene, 1,4-dioxane, or THF, typically in a mixture with water (e.g., 4:1 or 5:1 ratio), are common. The water helps to dissolve the inorganic base.[6] For extremely nonpolar substrates, a higher proportion of the organic solvent or a switch to a solvent like DMF or NMP might be necessary, but be aware these can sometimes lead to more side reactions.
-
-
-
Problem: Significant Homocoupling of the Boronic Acid (R-R formation)
-
Question: My desired product is forming, but I'm getting a large amount of a byproduct from the dimerization of my boronic acid. How can I suppress this?
-
Answer: Boronic acid homocoupling is a classic side reaction in Suzuki couplings, often driven by the presence of oxygen.
-
Cause 1: Oxygen in the Reaction. Oxygen can mediate the homocoupling of boronic acids and also lead to the oxidation and deactivation of the Pd(0) catalyst into inactive palladium black.[7]
-
Solution:
-
Rigorous Degassing: This is non-negotiable. The solvent mixture must be thoroughly degassed before adding the catalyst. The most effective method is three to five cycles of freeze-pump-thaw. Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes is a viable alternative.[4]
-
Maintain an Inert Atmosphere: Ensure the reaction is performed in a flask that has been flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
-
-
Cause 2: Suboptimal Catalyst Loading or Ligand Choice. An inefficient catalyst can spend more time in unproductive states, allowing side reactions to occur.
-
Solution:
-
Use a Higher Ligand:Palladium Ratio: A ratio of 2:1 (Ligand:Pd) is standard, but increasing it to 3:1 or even 4:1 can sometimes suppress side reactions by ensuring the palladium center remains coordinated and active in the desired catalytic cycle.
-
Re-evaluate the Ligand: As mentioned previously, bulky, electron-rich ligands like SPhos or XPhos are designed to promote the desired cross-coupling pathway over competing side reactions.[4]
-
-
-
Problem: Hydrodechlorination of the Starting Material
-
Question: I am observing a byproduct where the chlorine atom on my starting material has been replaced by a hydrogen atom. What causes this and how can I prevent it?
-
Answer: Hydrodechlorination is a known side reaction for aryl halides, especially electron-deficient ones.[8]
-
Cause: Source of Hydride. After oxidative addition, the Ar-Pd(II)-Cl intermediate can react with a hydride source in the mixture, leading to reductive elimination of the hydrodechlorinated arene (Ar-H). Potential hydride sources include trace water, alcohols (if used as a solvent), or even certain bases or additives.
-
Solution:
-
Scrutinize Reagents and Solvents: Ensure all reagents are pure and solvents are anhydrous if you are not intentionally running the reaction in an aqueous system.
-
Avoid Amine Bases: Bases like triethylamine can sometimes act as hydride donors and should generally be avoided in favor of inorganic bases.[3]
-
Adjust the Base: In some cases, a weaker base or a different type of base (e.g., switching from a phosphate to a carbonate) can alter the reaction pathways and minimize this side reaction.
-
-
-
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions (FAQs)
-
Q1: Which catalyst system should I choose as a starting point?
-
A1: For a challenging aryl chloride like this, a reliable starting point is crucial to avoid initial failures. We recommend a combination of a Pd(0) source and a bulky, electron-rich biarylphosphine ligand.
-
| Catalyst Component | Recommended Starting Point | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) | A reliable and common source of Pd(0).[4] |
| Ligand | SPhos or XPhos (2-4 mol %) | Proven to be highly effective for activating C-Cl bonds.[4] |
| Alternative | Buchwald Precatalysts (e.g., XPhos Pd G3) | Air-stable, reliable, and easy to handle, providing a 1:1 ratio of Pd to ligand. |
-
Q2: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
-
A2: This is an important consideration that involves a trade-off between reactivity and stability. Boronic acids are generally more reactive than their corresponding esters.[9] However, they are also more prone to side reactions like protodeboronation (hydrolysis back to the arene) and trimerization to form boroxines. Boronic esters, particularly pinacol esters, are significantly more stable, easier to handle and purify, and less susceptible to these decomposition pathways.[10] For initial experiments or complex syntheses where stability is paramount, starting with the pinacol boronic ester is often the more robust strategy, even if it requires slightly higher temperatures or longer reaction times.
-
-
Q3: What is the role of water in the reaction, and is it always necessary?
-
A3: In many standard Suzuki protocols, a mixture of an organic solvent and water is used. Water plays several key roles: it dissolves the inorganic base (like K₃PO₄), creating a biphasic system where the reaction often occurs at the interface or in the organic layer.[11] It can also facilitate the crucial transmetalation step. However, Suzuki couplings can be run under completely anhydrous conditions.[3] This typically requires the use of soluble organic bases or specific inorganic bases like potassium trimethylsilanolate (TMSOK). For a hydrophobic substrate like this compound, an aqueous-organic biphasic system is a good starting point as it is experimentally simple and effective.
-
Recommended Starting Protocols
The following protocols are robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for your specific boronic acid partner.
Protocol A: Standard Conditions for General Screening
This protocol uses a well-established catalyst system and is a good first attempt for most aryl or vinyl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4 mol %)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (5:1 v/v), both rigorously degassed
-
Standard flame-dried glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Via syringe, add the degassed 1,4-dioxane followed by the degassed water to achieve a substrate concentration of approximately 0.1 M.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol B: For More Challenging or Sterically Hindered Couplings
This protocol uses a more active, pre-formed catalyst and a stronger base, which can be beneficial for less reactive boronic acids or when higher yields are required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2-3 mol %)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 equiv)
-
Toluene, rigorously degassed
-
Standard flame-dried glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add this compound, the boronic acid pinacol ester, Cs₂CO₃, and the XPhos Pd G3 precatalyst.
-
Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times.
-
Via syringe, add degassed toluene to achieve a substrate concentration of 0.1-0.2 M.
-
Place the tube in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Follow the workup and purification procedure described in Protocol A.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Kolle, T., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
-
Schmidt, A., et al. (2010). Suzuki coupling reaction of 4-chloro-toluene with benzene boronic acid... ResearchGate. Retrieved from [Link]
-
Reddit user discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. Retrieved from [Link]
-
Shevchenko, I., et al. (2014). Functionalized polychloroarenes in the Buchwald ligand-promoted Suzuki cross-coupling. ResearchGate. Retrieved from [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Retrieved from [Link]
-
ResearchGate. (2015). Preparation of Trifluorostyrenes via Palladium-Catalyzed Coupling of Aryl Boronic Acids with Chloro- and Bromo-Trifluoroethylene. Retrieved from [Link]
-
ResearchGate. (2021). Comparison of reactivity of different boron reagents... Retrieved from [Link]
-
ResearchGate. (2020). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Röhlich, C., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? PubMed. Retrieved from [Link]
-
Thomas, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Retrieved from [Link]
-
Csendes, I., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]
-
Reddit user discussion. (n.d.). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Retrieved from [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2019). Reaction parameters optimization for borylation of 4- chlorotoluene. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2005). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Retrieved from [Link]
-
Moody, C., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Retrieved from [Link]
- Bakherad, M., et al. (2019).
-
Organic Chemistry Portal. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides... Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois. Retrieved from [Link]
-
Sci-Hub. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Retrieved from [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]
-
ResearchGate. (2022). Robust Synthesis of Tetra‐Boronate Esters Analogues and the Corresponding Boronic Acids Derivatives. Retrieved from [Link]
-
Reddit user discussion. (2024). Suzuki help. r/Chempros. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2000). Highly active catalysts for the Suzuki coupling of aryl chlorides. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Reactions of 4-Chloro-2,3,5,6-tetrafluorotoluene
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 4-Chloro-2,3,5,6-tetrafluorotoluene. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this highly versatile, yet reactive, building block. As Senior Application Scientists, we have compiled this guide based on literature and field-proven insights to help you troubleshoot your experiments effectively.
Introduction
This compound is a valuable reagent in medicinal and materials chemistry, prized for its unique electronic properties imparted by the perfluorinated ring and the methyl group. It is frequently employed in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce the tetrafluorotolyl moiety into complex molecules.[1] However, the strong electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the C-Cl bond, making the substrate susceptible to several side reactions that can complicate synthesis and reduce yields. This guide provides in-depth troubleshooting for these specific issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound in palladium catalysis.
Q1: What are the most common side reactions observed with this compound?
A1: The three most prevalent side reactions are:
-
Hydrodechlorination (HDC): The C-Cl bond is cleaved and replaced by a C-H bond, yielding 2,3,5,6-tetrafluorotoluene. This is often the major byproduct.[2][3]
-
Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in a Suzuki reaction) is a frequent issue.[4][5][6] Homocoupling of the this compound itself to form octafluorodimethylbiphenyl is also possible but often less significant than the homocoupling of the nucleophilic partner.
-
Proto-deboronation (Suzuki-Miyaura specific): The boronic acid coupling partner can be protonated and lose its boron moiety, rendering it inactive for cross-coupling.
Q2: Why is hydrodechlorination (HDC) such a common problem with this substrate?
A2: The tetrafluorinated aromatic ring is highly electron-deficient. This property facilitates the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is the first step in the catalytic cycle.[7] However, the resulting Ar-Pd(II)-Cl intermediate is also highly susceptible to protonolysis or reaction with hydride sources in the reaction mixture (e.g., from solvents like alcohols, water, or even amines and their salts).[3][8] This leads to the formation of the undesired hydrodechlorinated product.
Q3: Is C-F bond activation a significant concern with this molecule?
A3: While palladium-catalyzed C-F bond activation is a known phenomenon, especially in perfluoroarenes, it is generally more difficult than C-Cl bond activation and requires specific and often harsh conditions (e.g., specific ligands, high temperatures).[9][10] For this compound, the C-Cl bond is significantly more reactive. Under typical cross-coupling conditions optimized for aryl chlorides, C-F activation is not a primary side reaction pathway. However, overly forcing conditions (e.g., excessively high temperatures, prolonged reaction times) could potentially lead to minor C-F functionalization or decomposition.
Q4: How can I distinguish between different side products in my reaction mixture (e.g., by LC-MS or GC-MS)?
A4:
-
Desired Product: Mass will correspond to [M(starting material) - Cl + M(coupling partner)].
-
Hydrodechlorination Product (2,3,5,6-tetrafluorotoluene): Mass will correspond to [M(starting material) - Cl + H]. This will have a mass of approximately 166.09 g/mol .
-
Homocoupling of Coupling Partner: Mass will be [2 x M(coupling partner)]. For example, if using phenylboronic acid, the homocoupling product is biphenyl (154.21 g/mol ).
-
Starting Material: Unreacted this compound will have a mass of approximately 200.53 g/mol .
Part 2: Troubleshooting Guides
This section provides detailed, problem-oriented solutions for specific issues encountered during experiments.
Guide 1: Significant Formation of Hydrodechlorination (HDC) Product
Problem: My reaction yields are low, and I observe a significant peak corresponding to 2,3,5,6-tetrafluorotoluene in my GC-MS or LC-MS analysis.
Potential Cause: The primary cause is the competitive hydrodechlorination (HDC) of the Ar-Pd(II)-X intermediate or direct reduction of the aryl chloride. This is exacerbated by the presence of adventitious water, certain solvents, or bases that can act as hydride donors.[3][8]
Proposed Mechanism:
Caption: Proposed pathway for hydrodechlorination (HDC).
Troubleshooting Steps & Solutions
-
Rigorous Control of Reaction Atmosphere:
-
Causality: Oxygen can lead to the formation of Pd(II) species that promote side reactions like homocoupling, and moisture is a direct proton source for HDC.[5][6]
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly distilled solvents and degas the reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).
-
-
Choice of Base and Solvent:
-
Causality: Protic solvents (e.g., alcohols) or bases with β-hydrogens (e.g., triethylamine) can be hydride sources.[8][11] Weakly coordinating solvents are often preferred.
-
Solution: Switch to an aprotic solvent like dioxane, toluene, or CPME (cyclopentyl methyl ether). Use a non-nucleophilic, anhydrous inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. If a soluble organic base is required, consider a sterically hindered one without accessible β-hydrogens.
-
-
Optimize Catalyst Loading and Ligand:
-
Causality: A highly active catalyst can sometimes favor the faster HDC pathway if the subsequent transmetalation step is slow. Electron-rich, bulky phosphine ligands can stabilize the Pd center and promote the desired reductive elimination over side reactions.
-
Solution: Screen a panel of ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging aryl chlorides.[12] Avoid excessively high catalyst loadings, which can increase the likelihood of side reactions.
-
Table 1: Effect of Reaction Parameters on Hydrodechlorination
| Parameter | Condition Favoring HDC | Recommended Condition for Suppression | Rationale |
| Atmosphere | Presence of air/moisture | Rigorously inert (Ar/N₂) | Minimizes proton sources and catalyst oxidation.[5] |
| Solvent | Protic (e.g., EtOH, MeOH, iPrOH) | Aprotic (e.g., Toluene, Dioxane, THF) | Prevents the solvent from acting as a hydride donor.[8] |
| Base | Bases with β-hydrogens (e.g., Et₃N) | Inorganic anhydrous (e.g., K₃PO₄, Cs₂CO₃) | Reduces the availability of hydride species. |
| Temperature | Excessively high temperatures | Lowest effective temperature | HDC can have a lower activation energy than the desired coupling. |
Guide 2: Significant Formation of Homocoupling Product
Problem: The desired cross-coupling product is formed in low yield, but a significant amount of a byproduct corresponding to the dimer of my boronic acid (in Suzuki) or alkyne (in Sonogashira) is observed.
Potential Cause: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[6] In Sonogashira coupling, this is known as the Glaser coupling side reaction and is often catalyzed by the copper co-catalyst.[13]
Proposed Mechanism (Suzuki Boronic Acid Homocoupling):
Caption: General mechanism for Pd(II)-mediated homocoupling.
Troubleshooting Steps & Solutions
-
Ensure a Pd(0) Pre-catalyst or Efficient In Situ Reduction:
-
Causality: Many homocoupling pathways are initiated by Pd(II) species.[4][6] If you start with a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must be efficiently reduced to Pd(0) in situ for the main catalytic cycle to begin. If this reduction is slow, the Pd(II) can react directly with the organoboronic acid to cause homocoupling.
-
Solution: Use a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst. If using a Pd(II) source, ensure your phosphine ligand is added in a sufficient ratio (L:Pd ≥ 2:1) to facilitate the reduction to the active Pd(0) species.
-
-
Rigorous Degassing:
-
For Sonogashira Coupling - Go Copper-Free:
-
Causality: The copper(I) co-catalyst in traditional Sonogashira reactions is a primary driver of alkyne homocoupling (Glaser coupling).[13]
-
Solution: Employ a copper-free Sonogashira protocol. These methods typically require a more specialized palladium catalyst/ligand system and a suitable amine base but completely eliminate the Glaser side reaction.[13][14]
-
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol provides a starting point for minimizing alkyne homocoupling.
-
Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (2 mol %), and anhydrous K₂CO₃ (2.5 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.
This protocol is a general guideline and may require optimization for specific substrates.
References
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Saito, A. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Al-Gharabli, S., et al. (2015). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Tetrahedron. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Chandrasekhar, S., et al. (2010). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters. [Link]
-
Reddit User Discussion. (2018). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Beller, M., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Liu, F., et al. (2022). Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes. Organic Letters. [Link]
-
Diao, T., et al. (2024). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Advanced Synthesis & Catalysis. [Link]
-
Glorius, F., et al. (2024). Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium Catalysis. ACS Catalysis. [Link]
-
Pescarmona, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuka, T., et al. (2016). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Mitchell, D., et al. (2012). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Chen, J., et al. (2007). A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones. Tetrahedron. [Link]
-
Uneyama, K., et al. (2012). Palladium-Catalyzed Coupling Reaction of Perfluoroarenes with Diarylzinc Compounds. Chemistry - A European Journal. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Potapov, V. A., et al. (2012). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. European Journal of Organic Chemistry. [Link]
-
Organ, M. G., et al. (2004). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Tetrahedron Letters. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
O'Donnell, M. J. (2022). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Diao, T., et al. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Chemical Science. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Sci-Hub. A practical palladium catalyzed dehalogenation of aryl halides and α-haloketones / Tetrahedron, 2007 [sci-hub.box]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Technical Support Center: Reaction Monitoring for 4-Chloro-2,3,5,6-tetrafluorotoluene
Welcome to the technical support center for monitoring reactions involving 4-Chloro-2,3,5,6-tetrafluorotoluene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) for effective reaction tracking. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.
Choosing Your Monitoring Technique: A Strategic Overview
The selection between TLC and GC for monitoring your reaction is a critical decision that hinges on several factors including the volatility of your reactants and products, the required sensitivity, and the desired speed of analysis. This compound is a volatile compound, making it an excellent candidate for GC analysis, which offers high sensitivity and resolution.[1] However, TLC can serve as a rapid, cost-effective tool for qualitative assessments, especially in the early stages of reaction optimization.
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting TLC or GC.
Section 1: Thin-Layer Chromatography (TLC) Analysis
TLC is a powerful technique for quickly assessing the progress of a reaction by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a relatively non-polar compound like this compound, a normal-phase TLC system is a good starting point.
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting mobile phase for analyzing this compound on a standard silica gel TLC plate?
A1: Due to the non-polar nature of this compound, a non-polar mobile phase is recommended. A good starting point would be a mixture of a non-polar solvent like hexane or heptane with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane to modulate the retention factor (Rf).
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | Standard, versatile, and allows for UV visualization. |
| Mobile Phase (Eluent) | 95:5 to 90:10 Hexane:Ethyl Acetate | Provides good separation for non-polar to moderately polar compounds. The ratio can be adjusted to optimize the separation. |
| Visualization | UV light (254 nm) | The aromatic ring of the compound will absorb UV light, appearing as a dark spot on the fluorescent indicator of the TLC plate. |
Q2: My spots are streaking. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much sample to the plate is a common cause of streaking.[2] Try diluting your sample or applying a smaller spot.
-
Highly polar or acidic/basic compounds: While this compound is not strongly polar, some reaction byproducts or reagents might be. These can interact strongly with the silica gel, leading to streaking.[2] Adding a small amount of a modifier to your mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can help to mitigate this.[2]
-
Incomplete drying of the spotting solvent: Ensure the solvent from your sample spot has completely evaporated before placing the plate in the developing chamber.
Q3: I don't see any spots on my TLC plate after development. What should I do?
A3: This is a common issue with several potential causes:
-
The compound is too dilute: The concentration of your compound in the reaction mixture may be too low to be detected by TLC.[3][4] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[4]
-
The compound has a low boiling point and evaporated: Given that this compound is volatile, it's possible for it to evaporate from the TLC plate, especially if the plate is heated or left for an extended period before visualization.[3] Visualize the plate immediately after development.
-
Inappropriate visualization technique: While UV light should be effective for this compound, if you are expecting byproducts that are not UV-active, you may need to use a chemical stain like potassium permanganate.
Troubleshooting Guide for TLC
| Problem | Potential Cause | Recommended Solution |
| Spots are too high (Rf > 0.8) | Mobile phase is too polar. | Decrease the polarity of the mobile phase by reducing the amount of the more polar solvent (e.g., ethyl acetate). |
| Spots are too low (Rf < 0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the amount of the more polar solvent. |
| Uneven solvent front | The TLC plate is touching the side of the chamber or the filter paper inside.[4] | Ensure the plate is centered in the chamber and not in contact with anything other than the mobile phase at the bottom. |
| Spots are crescent-shaped | The spotting process may have damaged the silica surface.[2] | Apply the sample gently with a capillary tube, avoiding scratching the stationary phase. |
Section 2: Gas Chromatography (GC) Analysis
GC is the premier analytical technique for volatile and semi-volatile compounds like this compound, offering high sensitivity and quantitative accuracy.[1]
Frequently Asked Questions (FAQs) for GC
Q1: What type of GC column is best suited for analyzing this compound?
A1: A non-polar capillary column is the ideal choice. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5ms, DB-5) is a versatile and robust option that provides excellent separation for a wide range of non-polar and moderately polar compounds.[1]
Q2: What are the recommended initial GC parameters for my analysis?
A2: The following parameters provide a good starting point for method development. Optimization will likely be necessary based on your specific instrument and the other components in your reaction mixture.
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Split (e.g., 50:1 split ratio) | Prevents column overloading and ensures sharp peaks for concentrated samples. For trace analysis, a splitless injection can be used. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Standard dimensions providing a good balance of resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Inert and provides good efficiency. |
| Oven Temperature Program | Start at 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min) | A temperature ramp is crucial for separating compounds with different boiling points. This program can be adjusted based on the observed chromatogram. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a robust, general-purpose detector. MS provides mass information for definitive peak identification. An Electron Capture Detector (ECD) would also be highly sensitive to this halogenated compound.[5] |
Q3: My peaks are tailing. What is causing this and how can I resolve it?
A3: Peak tailing in GC can be attributed to several factors:
-
Active sites in the inlet or column: These can be caused by contamination or degradation.[6] Conditioning the column at a high temperature or trimming the first few centimeters of the column can help.[6][7]
-
Column overloading: Injecting too much sample can lead to peak tailing.[6] Dilute your sample or increase the split ratio.
-
Incompatible solvent: If the sample solvent is not compatible with the stationary phase, it can cause peak distortion. Ensure your sample is dissolved in a volatile, non-polar solvent.
Troubleshooting Guide for GC
| Problem | Potential Cause | Recommended Solution |
| Ghost peaks | Contamination in the syringe, inlet, or carrier gas.[8] | Run a blank analysis (injecting only solvent).[7] Clean the syringe and the inlet liner. Ensure high-purity carrier gas is used. |
| Shifting retention times | Fluctuations in carrier gas flow rate, oven temperature, or a leak in the system.[8] | Check for leaks using an electronic leak detector. Verify that the oven temperature and carrier gas flow are stable and reproducible. |
| No peaks observed | Syringe issue, leak in the injection port, or column breakage.[8] | Check that the syringe is drawing and dispensing liquid correctly. Inspect the septum for leaks. Visually inspect the column for breaks. |
| Broad peaks | Poor sample focusing at the head of the column. | Use a faster temperature ramp or a lower initial oven temperature. Ensure a rapid injection. |
Experimental Protocols
Protocol 1: TLC Reaction Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Using a capillary tube, spot a small amount of your reaction mixture on the starting line. Also, spot your starting material and, if available, your expected product as references. Allow the spots to dry completely.[9]
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The solvent level should be below the starting line.[4] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Caption: TLC reaction monitoring workflow.
Protocol 2: GC Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot of your reaction mixture (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of hexane or dichloromethane) in a GC vial.
-
Instrument Setup: Set up the GC with the recommended initial parameters as described in the FAQ section.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram.
-
Analysis: Identify the peaks corresponding to your starting material and product based on their retention times (if known from previous injections of standards). Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and conversion.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chembam.com [chembam.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water [repository.tno.nl]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of 4-Chloro-2,3,5,6-tetrafluorotoluene Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2,3,5,6-tetrafluorotoluene. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile fluorinated building block and its reaction products. The information herein is curated to provide both theoretical understanding and practical, field-proven solutions.
Introduction: The Challenge of Purifying Highly Fluorinated Aromatics
This compound is a valuable reagent in the synthesis of complex molecules due to the unique properties conferred by its polyfluorinated ring. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making it a key intermediate.[1][2] However, this reactivity also presents challenges in purification. Side reactions, isomeric impurities, and the removal of unreacted starting materials require a systematic and well-understood purification strategy. This guide will walk you through the common impurities, analytical methods for their detection, and detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound reaction?
A1: Impurities can generally be categorized as follows:
-
Unreacted Starting Material: Incomplete conversion is a common source of contamination. Due to the relatively high boiling point of this compound, its removal from higher-boiling products can be challenging.
-
Isomeric Byproducts: Depending on the synthetic route to your starting material or the reaction conditions, you may have positional isomers of the chloro- and fluoro- substituents.
-
Products of Nucleophilic Substitution: When reacting this compound with nucleophiles, you can expect byproducts from substitution at different positions. While the chlorine atom is generally the most labile leaving group in SNAr reactions on similar compounds, substitution of a fluorine atom can also occur under certain conditions.[1]
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro or fluoro substituents can lead to the formation of corresponding phenols or other degradation products.
-
Solvent and Reagent-Related Impurities: Residual solvents, catalysts, and byproducts from reagents (e.g., salts from acid or base-mediated reactions) are also common.
Q2: Which analytical techniques are best suited for identifying impurities in my reaction mixture?
A2: A multi-pronged analytical approach is often necessary for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile compounds like this compound and many of its derivatives. It provides excellent separation and structural information from the mass spectra.[3][4]
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive products, HPLC with UV or MS detection is invaluable. Reversed-phase HPLC is a common starting point for the separation of aromatic compounds.[5][6]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a particularly powerful tool for analyzing fluorinated compounds. It offers a wide chemical shift range and high sensitivity, allowing for the identification and quantification of different fluorine-containing species in a complex mixture without the need for chromatographic separation.[7][8][9]
-
1H and 13C NMR Spectroscopy: These standard NMR techniques are essential for the structural elucidation of your main product and any isolable impurities.[10]
Q3: I'm having trouble removing unreacted this compound. What are my options?
A3: The best method will depend on the properties of your desired product.
-
Distillation: If there is a significant boiling point difference between your product and the starting material, fractional distillation under reduced pressure can be effective.
-
Column Chromatography: For products with different polarities, silica gel column chromatography is a standard purification technique. A non-polar eluent system will typically elute the less polar this compound first.[11]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing residual starting material, which will ideally remain in the mother liquor.[12][13][14]
-
Extractive Workup: A carefully designed aqueous workup can sometimes selectively remove the starting material, although this is less common for non-polar compounds.[15][16][17][18]
Troubleshooting Guide
The following table outlines common issues encountered during the purification of this compound reaction products and provides a systematic approach to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent presence of starting material in the final product. | - Incomplete reaction. - Inefficient purification method. | - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - If using distillation, ensure the column has sufficient theoretical plates and the reflux ratio is optimized. - For column chromatography, try a shallower solvent gradient or a different stationary phase. - For recrystallization, select a solvent system where the product has a steep solubility curve and the starting material is highly soluble even at low temperatures. |
| Multiple spots/peaks on TLC/GC/HPLC that are difficult to separate. | - Formation of isomeric products. - Similar polarity of product and impurities. | - For isomeric impurities, preparative HPLC or specialized chromatography techniques may be necessary. - Screen a variety of column chromatography solvent systems to improve separation. Consider using a different stationary phase (e.g., alumina, C18). - Derivatization of the product or impurities to alter their polarity prior to chromatography can sometimes be effective. |
| Product degradation during purification. | - Thermal instability during distillation. - Acidity or basicity of the silica gel in column chromatography. - Harsh workup conditions. | - Use vacuum distillation to lower the boiling point. - For column chromatography, consider using neutral alumina or a deactivated silica gel. Adding a small amount of a neutralising agent (e.g., triethylamine for acidic compounds) to the eluent can also help. - Ensure that any acidic or basic washes during workup are performed at low temperatures and are promptly followed by neutralization. |
| Low recovery of the desired product. | - Product is partially soluble in the aqueous phase during workup. - Product is strongly adsorbed to the stationary phase in chromatography. - Co-crystallization with impurities. | - Back-extract the aqueous layers with a suitable organic solvent. - In column chromatography, try a more polar eluent system to elute the product. - For recrystallization, ensure the cooling process is slow to allow for selective crystallization. A second recrystallization from a different solvent system may be necessary. |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is a starting point for the initial purification of a reaction mixture.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Dilution: Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Washes:
-
Wash the organic layer with water to remove water-soluble byproducts and salts.
-
If the reaction was conducted under acidic conditions, wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid.
-
If the reaction was conducted under basic conditions, wash with a mild acid (e.g., dilute HCl or saturated ammonium chloride) to neutralize excess base.
-
Finally, wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent and then adding the silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or petroleum ether).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Start eluting with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane). Collect fractions and monitor their composition by TLC or GC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble in the chosen solvent at all temperatures.
-
Dissolution: In a flask, add the crude solid product and a minimal amount of the recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Visualizing Purification Workflows
Troubleshooting Logic for Impurity Removal
Caption: A flowchart for troubleshooting impurity removal.
General Purification Workflow
Caption: A general workflow for purification.
References
- How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate. (2016).
- Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(1), 160-164.
- A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene - Benchchem. (n.d.).
- Senaweera, S. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. (n.d.).
- Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. (n.d.).
- Florin, R. E., Pummer, W. J., & Wall, L. A. (1959). Fluorination of Haloaromatic Compounds. Journal of Research of the National Bureau of Standards, 62(3), 119-122.
- Purification of organic compounds using surrogate stationary phases on reversed phase columns - Google Patents. (n.d.).
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.).
- Enantioselective separation techniques in forensic analysis and clinical toxicology - DOI. (n.d.).
- Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory. (2015).
- Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma - ResearchGate. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from organic-reaction-workup-formulas-for-specific-reagents.
- Studies on the preparation and purification of tetrodotoxin by high performance liquid chromatography (HPLC) - ResearchGate. (n.d.).
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - ResearchGate. (n.d.).
- What is nucleophilic substitution? - Chemguide. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
- Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed. (2020).
- Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents. (n.d.).
- Nucleophilic substitution - Wikipedia. (n.d.).
- Workshop Guidebook. (n.d.).
- Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Request PDF - ResearchGate. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (n.d.).
- Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed. (n.d.).
- 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021).
- 1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard - OSTI. (n.d.).
- 7.5-7.6 Intro to nucleophilic substitution reactions - YouTube. (2020).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Nucleophilic Substitution Reaction - BYJU'S. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023).
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed. (2022).
- CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab - YouTube. (2022).
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- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for 4-Chloro-2,3,5,6-tetrafluorotoluene Cross-Coupling
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Chloro-2,3,5,6-tetrafluorotoluene. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this challenging yet valuable substrate in their synthetic workflows. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a particularly challenging substrate for cross-coupling?
A1: The reactivity of this compound is governed by several competing electronic and steric factors:
-
Electron Deficiency: The four fluorine atoms are powerfully electron-withdrawing, which significantly lowers the electron density of the aromatic ring. While this electron-poor nature facilitates the initial oxidative addition of the palladium catalyst to the C-Cl bond (often the rate-limiting step for aryl chlorides), it can slow down the final reductive elimination step.[1][2]
-
C-Cl Bond Strength: The Carbon-Chlorine bond is inherently stronger and less reactive than corresponding C-Br or C-I bonds, necessitating more active catalyst systems to achieve efficient oxidative addition.[3]
-
Steric Hindrance: The fluorine atoms ortho to the chlorine (at positions 3 and 5) create steric bulk around the reaction center, which can hinder the approach of the bulky catalyst complex. This is a critical consideration for ligand selection.[4]
-
Potential for C-F Activation: While the C-Cl bond is significantly more reactive, under forcing conditions or with specific catalysts (particularly Nickel-based systems), competitive activation of the C-F bonds can become a potential side reaction.[5][6]
Q2: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A2: Most palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira, proceed through a common catalytic cycle involving a Pd(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[7]
Caption: Generalized catalytic cycle for cross-coupling.
Q3: Which cross-coupling reactions are most commonly performed with this substrate?
A3: Given its structure, this compound is a versatile electrophile for several key transformations:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters. This is one of the most robust and widely used methods.[8]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or carbamates.[9][10]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[11][12]
-
Heck Coupling: For C-C bond formation with alkenes.[13]
The choice of reaction depends entirely on the desired target structure. However, the selection of the catalyst system (palladium source and ligand) is paramount for success in all cases.
Troubleshooting Guide
Problem Area: Low or No Product Yield
Q4: My reaction shows very low conversion, even after extended reaction times. What are the first things I should check?
A4: When a cross-coupling reaction fails, it is crucial to systematically verify the foundational parameters before moving to more complex optimizations.
-
Inert Atmosphere & Solvent Quality: Oxygen can be detrimental, leading to the oxidation of the active Pd(0) catalyst and promoting side reactions like the homocoupling of boronic acids.[14] Ensure your reaction vessel was properly purged (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that your solvents were thoroughly degassed.[9]
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Using a fresh batch of catalyst and ligand is a simple but often effective troubleshooting step. Consider using modern, air-stable precatalysts (e.g., Buchwald G3/G4 palladacycles) which are designed for robust and reproducible activation.[9][15]
-
Base Quality and Strength: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation of the nucleophile in Buchwald-Hartwig aminations. Ensure your base is anhydrous and of high purity. For a challenging substrate like this, a strong base such as Cs₂CO₃, K₃PO₄, or NaOt-Bu is often required.[9][14]
Caption: Troubleshooting workflow for low-yield reactions.
Q5: I'm observing a significant amount of hydrodechlorination, where the chlorine is replaced by hydrogen. How can I prevent this?
A5: Hydrodechlorination is a common side reaction, particularly with electron-deficient or sterically hindered aryl halides.[16] It often arises from a competitive pathway involving β-hydride elimination. To minimize it:
-
Choice of Nucleophile/Reagent: If your nucleophile contains β-hydrogens (e.g., certain alkylboronic acids or primary/secondary alcohols), this pathway is more likely.
-
Ligand Selection: Using very bulky ligands can sometimes favor the desired reductive elimination over pathways leading to hydrodechlorination by sterically encumbering the metal center.[16]
-
Base and Solvent: The choice of base and solvent can influence the rates of the various steps in the catalytic cycle. Screening different bases (e.g., switching from an alkoxide to a carbonate) or using a less polar aprotic solvent may help.
-
Water Content: Ensure strictly anhydrous conditions, as water can be a proton source for this side reaction.
Q6: My reaction mixture turns black, and I see precipitated palladium. What is happening?
A6: The formation of palladium black indicates that the catalyst is precipitating from the solution, effectively halting the catalytic cycle.[17] This decomposition is often caused by:
-
Insufficient Ligand: The phosphine ligand is crucial for stabilizing the Pd(0) species. If the ligand-to-palladium ratio is too low, or if the ligand itself degrades, the palladium will agglomerate and precipitate. Ensure a sufficient ligand-to-metal ratio (typically 1:1 to 2:1 for monoligated active species, depending on the precatalyst).
-
High Temperatures: While heat is often necessary to drive the reaction, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.
-
Ligand Choice: The chosen ligand may not be robust enough for the reaction conditions. Bulky biarylphosphine ligands (see Q7) are specifically designed to be thermally stable and to strongly bind to the palladium center, preventing decomposition.[18][19]
Problem Area: Catalyst and Ligand Selection
Q7: Which class of ligands is best suited for the cross-coupling of this compound?
A7: Due to the low reactivity of the C-Cl bond and the electron-deficient nature of the substrate, the ideal ligands are those that are both bulky and highly electron-donating .[14] This combination accelerates the crucial oxidative addition step and promotes the final reductive elimination.
The most successful ligands for this type of substrate belong to the Buchwald-type biarylphosphines .[18][20]
| Ligand Family | Key Examples | Characteristics & Best Use Cases |
| Buchwald Ligands | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. Considered the gold standard for challenging aryl chlorides. Excellent thermal stability. XPhos is often a top choice for C-N couplings, while SPhos shows exceptional activity in Suzuki couplings.[19][21] |
| Ferrocene-based Ligands | dppf | Bidentate ligand that can be effective, though modern monodentate Buchwald ligands often show superior performance for aryl chlorides.[22] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong σ-donors that can form highly active and stable catalysts. They are an excellent alternative to phosphine ligands.[14] |
digraph "Ligand_Selection" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Substrate [label="Substrate:\nthis compound", fillcolor="#FFFFFF", shape=ellipse]; Prop1 [label="Electron-Deficient", fillcolor="#F1F3F4", style=filled, shape=box]; Prop2 [label="Aryl Chloride (Strong C-Cl Bond)", fillcolor="#F1F3F4", style=filled, shape=box];
LigandReq [label="Required Ligand Properties", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; Req1 [label="Electron-Rich\n(Promotes Oxidative Addition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Req2 [label="Bulky\n(Promotes Reductive Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Rec [label="Recommended Ligand Class", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Buchwald [label="Buchwald Biarylphosphines\n(XPhos, SPhos, etc.)", fillcolor="#FBBC05", fontcolor="#202124"];
Substrate -> {Prop1, Prop2} [style=dashed]; {Prop1, Prop2} -> LigandReq; LigandReq -> {Req1, Req2} [style=dashed]; {Req1, Req2} -> Rec; Rec -> Buchwald [style=dashed]; }
Caption: Logic for selecting ligands for the target substrate.
Q8: Should I use a palladium precatalyst or generate the active catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃?
A8: While generating the catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand is a classic approach, the use of well-defined precatalysts is now highly recommended for reproducibility and reliability.[9][15]
-
In situ Generation (e.g., Pd(OAc)₂ + Ligand): This method can be effective but suffers from variability. The exact nature of the active species formed can be complex and sensitive to reaction conditions, potentially leading to inconsistent results.[15] The reduction of the Pd(II) source to the active Pd(0) can also be an inefficient and poorly understood step.[23]
-
Precatalysts (e.g., XPhos Pd G3/G4): These are stable, well-defined Pd(II) complexes that contain the ligand in the correct stoichiometry. They are designed to readily and cleanly generate the active, monoligated Pd(0) species under the reaction conditions. This leads to more reliable reaction initiation, lower catalyst loadings, and greater reproducibility between experiments.[9]
For a challenging substrate, starting with a modern precatalyst like XPhos Pd G3 or SPhos Pd G4 is strongly advised.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of base, solvent, and temperature may be required.
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2–1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv.), the palladium precatalyst (e.g., SPhos Pd G4, 1–2 mol%), and the ligand (if not using a precatalyst).
-
Reagent Addition: Add this compound (1.0 equiv.).
-
Inerting: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1–0.5 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for 12–24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC, GC, or LC-MS.[9] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point for coupling with primary or secondary amines.
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and a strong base (e.g., NaOt-Bu, 1.2–1.5 equiv.) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine nucleophile (1.1–1.3 equiv.).
-
Inerting & Solvent: Seal the vial, remove from the glovebox (if used), and add degassed solvent (e.g., toluene or THF, to a concentration of 0.1–0.5 M) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90–110 °C) for the required time (4–24 hours).
-
Monitoring & Workup: Monitor the reaction progress. After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
References
-
Zhang, Y., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. Retrieved from [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Shaikh, N. S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. Retrieved from [Link]
-
Haszeldine, R. N., et al. (1998). Catalytic C–F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. Chemical Communications. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2020). Request PDF. Retrieved from [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2011). ResearchGate. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2015). Catalysts. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]
-
General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. (2005). Organic Chemistry Portal. Retrieved from [Link]
-
Wang, Z., & Zhu, L. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Retrieved from [Link]
-
Fantasia, S., et al. (2012). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Retrieved from [Link]
-
Wang, X., et al. (2019). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts. Retrieved from [Link]
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So, C. M., & Kwong, F. Y. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
dos Santos, L. C., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances. Retrieved from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. Retrieved from [Link]
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. Retrieved from [Link]
-
Chen, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Retrieved from [Link]
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Deacylative Cross-coupling of Aromatic Ketones. (2024). ChemRxiv. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). ResearchGate. Retrieved from [Link]
-
Ikawa, T., et al. (2010). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition. Retrieved from [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. (2023). Organic Letters. Retrieved from [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (2022). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? (2014). ResearchGate. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews. Retrieved from [Link]
-
Deoxygenative Cross-Coupling of Aromatic Amides with Polyfluoroarenes. (2022). Angewandte Chemie International Edition. Retrieved from [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). ResearchGate. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. Retrieved from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Solvent Effects on 4-Chloro-2,3,5,6-tetrafluorotoluene Reactivity
Welcome to the technical support guide for navigating the experimental nuances of 4-Chloro-2,3,5,6-tetrafluorotoluene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this highly versatile, electron-deficient aromatic building block. Its reactivity is profoundly influenced by the surrounding solvent environment, a factor that can be leveraged for reaction optimization but can also be a source of experimental challenges.
This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you achieve consistent and successful outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
The dominant reaction pathway is Nucleophilic Aromatic Substitution (SNAr).[1][2] The toluene ring is heavily 'activated' by the strong inductive electron-withdrawing effects of the four fluorine atoms and the trifluoromethyl group. This activation creates a significant partial positive charge on the ring carbons, making the system highly susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] However, some studies on similar systems suggest that a concerted (one-step) mechanism may also be possible under certain conditions.[1][3]
Q2: Why is solvent selection so critical for this substrate?
Solvent selection is paramount because it directly modulates both the reactivity of the nucleophile and the stability of the charged Meisenheimer intermediate. The free energy profile of the reaction, including the heights of activation barriers, can be significantly altered by the solvent medium.[4] An inappropriate solvent can lead to sluggish or incomplete reactions, while the right choice can dramatically accelerate reaction rates and improve yields.
Q3: What are the best general-purpose solvents for reactions with this compound?
Polar aprotic solvents are the gold standard for SNAr reactions involving this and similar substrates. Examples include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
These solvents excel because they effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophilic salt but poorly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, promoting a faster reaction rate. For instance, the KOH/DMSO system has proven to be a versatile and powerful combination for promoting SNAr reactions.[7]
Q4: Can protic solvents like ethanol or water be used?
Protic solvents (e.g., water, ethanol, methanol) are generally not recommended. They can form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and significantly reduces its nucleophilicity and reactivity. This leads to much slower reaction rates compared to polar aprotic solvents.[8] While reactions in these solvents are possible, they often require higher temperatures and longer reaction times.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The following logical workflow can help diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting common SNAr reaction issues.
Issue 1: Low or No Product Formation / Incomplete Reaction
Potential Cause A: Inappropriate Solvent Choice
-
Causality: You may be using a non-polar solvent (e.g., toluene, hexane) that cannot stabilize the charged Meisenheimer intermediate, or a protic solvent (e.g., ethanol) that is deactivating your nucleophile through hydrogen bonding.
-
Recommended Solution:
-
Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[7][8] These solvents enhance nucleophile reactivity and stabilize the key reaction intermediate.
-
Ensure the solvent is truly anhydrous. Trace amounts of water can protonate strong nucleophiles and hydrolyze the starting material under certain conditions. Use freshly dried solvents.[8]
-
Potential Cause B: Insufficient Reaction Temperature
-
Causality: While this compound is highly activated, SNAr reactions still have an activation energy barrier to overcome. The reaction may be too slow at room temperature, especially with moderately strong nucleophiles.
-
Recommended Solution:
Potential Cause C: Poor Nucleophile Reactivity
-
Causality: The chosen nucleophile may be too weak to react efficiently. For example, a neutral amine is a weaker nucleophile than its corresponding amide, and an alcohol is weaker than its corresponding alkoxide.
-
Recommended Solution:
-
If using an alcohol or amine, consider deprotonating it first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more potent anionic nucleophile.[8][9]
-
Ensure the nucleophile is soluble in the chosen reaction solvent. Poor solubility will limit its effective concentration and slow the reaction.
-
Issue 2: Formation of Multiple Products or Side Reactions
Potential Cause A: Presence of Water
-
Causality: If your nucleophile is a strong base, it can deprotonate residual water, forming hydroxide ions (OH⁻). Hydroxide can then compete with your intended nucleophile, leading to the formation of the corresponding phenol as a byproduct.
-
Recommended Solution:
Potential Cause B: Competing Nucleophilic Sites
-
Causality: While substitution of the chlorine atom is generally favored, highly reactive nucleophiles under forcing conditions could potentially displace a fluorine atom, though this is less common due to the superior leaving group ability of chloride and the stronger C-F bond. Regioselectivity issues are more common on substrates with multiple, electronically distinct leaving groups.[6]
-
Recommended Solution:
-
Optimize reaction conditions by starting at a lower temperature and gradually increasing it. This often provides better kinetic control and selectivity.
-
Carefully analyze the product mixture using techniques like NMR and mass spectrometry to identify the structures of any byproducts, which will provide clues about the competing reaction pathways.
-
Data Summary: Solvent Properties and Their Impact
The choice of solvent has a profound impact on the rate of SNAr reactions. The following table provides a qualitative guide to selecting an appropriate solvent system.
| Solvent Type | Examples | Dielectric Constant (ε) | General Impact on SNAr Reactivity | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>30) | Highly Recommended. Dramatically accelerates reaction rates. | Effectively solvates cations while leaving the anionic nucleophile highly reactive. Stabilizes the charged Meisenheimer complex.[8] |
| Polar Protic | Water, Ethanol, Methanol | High (>20) | Not Recommended. Significantly slows or inhibits the reaction. | Solvates and deactivates the nucleophile via hydrogen bonding, reducing its effective reactivity.[8] |
| Non-Polar | Toluene, Hexane, Dioxane | Low (<10) | Poor. Very slow to no reaction. | Fails to stabilize the charged Meisenheimer intermediate, leading to a very high activation energy barrier.[6] |
General Experimental Protocol
The following is a representative, step-by-step protocol for the reaction of this compound with a generic amine nucleophile. This should be adapted based on the specific nucleophile and scale.
Objective: Synthesis of 4-(Alkylamino)-2,3,5,6-tetrafluorotoluene.
Caption: Standard workflow for an SNAr reaction with this compound.
Methodology:
-
Preparation: Ensure all glassware (round-bottom flask, condenser) is thoroughly dried in an oven and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the reaction flask, add this compound (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO (or DMF) via syringe to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction: Stir the mixture and heat to the desired temperature (e.g., 80-100 °C) using an oil bath.
-
Monitoring: Follow the consumption of the starting material by taking small aliquots and analyzing them via TLC or LC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[9]
References
-
Smith, J. A., & Jones, B. C. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from
-
Wall, L. P., et al. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. National Institutes of Health. Retrieved from [Link]
-
Reddy, V. P., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health. Retrieved from [Link]
-
Gladysz, J. A., & Curran, D. P. (n.d.). Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. ResearchGate. Retrieved from [Link]
-
Nielsen, M. K., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
MDPI. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Retrieved from [Link]
-
Wang, Y., et al. (2024). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. National Institutes of Health. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Retrieved from [Link]
-
Hage, D. S. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Retrieved from [Link]
-
Williams, A., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol. Retrieved from [Link]
-
ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trifluorobenzene. Retrieved from [Link]
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- 4. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model [mdpi.com]
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Preventing decomposition of 4-Chloro-2,3,5,6-tetrafluorotoluene during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2,3,5,6-tetrafluorotoluene is a valuable reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of both chlorine and fluorine substituents on the aromatic ring, make it an attractive synthon. However, these same properties can also lead to undesired decomposition pathways under certain reaction conditions. This guide is designed to help you navigate these potential pitfalls and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction involving this compound is turning dark, and I'm observing multiple unidentified byproducts by TLC/LC-MS. What could be the cause?
A1: Discoloration and the formation of multiple byproducts are often indicative of decomposition of your starting material. Several factors could be at play:
-
Reaction Temperature: Like many polyhalogenated aromatic compounds, this compound can be sensitive to high temperatures. Thermal decomposition can lead to a complex mixture of degradation products.
-
Strong Bases: The presence of strong bases, especially in combination with elevated temperatures, can promote nucleophilic aromatic substitution (SNAr) or elimination reactions, leading to the formation of various side products. Aromatic nitro compounds, which may be structurally similar to some reaction intermediates, are known to be particularly unstable in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents[1].
-
Presence of Strong Nucleophiles: Highly nucleophilic reagents can displace the chlorine or one of the fluorine atoms, leading to a mixture of products.
-
Air/Moisture Sensitivity: While generally stable, prolonged exposure to air and moisture, especially at elevated temperatures or in the presence of certain catalysts, could potentially lead to slow hydrolysis or oxidation.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature. Even a modest reduction of 10-20 °C can significantly suppress thermal decomposition pathways.
-
Screen Weaker Bases: If a base is required, consider using a weaker, non-nucleophilic base. Carbonates (e.g., K2CO3, Cs2CO3) or organic bases (e.g., triethylamine, DIPEA) are often milder alternatives to hydroxides or alkoxides.
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions with atmospheric oxygen and moisture.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
Q2: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound, and I'm observing significant amounts of a homocoupled byproduct of my boronic acid and/or hydro-dehalogenated starting material. How can I minimize these side reactions?
A2: Homocoupling and hydro-dehalogenation are common side reactions in palladium-catalyzed cross-coupling reactions. Here’s a breakdown of the potential causes and solutions:
-
Catalyst System: The choice of palladium source and ligand is crucial. Some catalyst systems are more prone to promoting side reactions.
-
Base: The strength and type of base can influence the rate of competing reactions.
-
Reaction Conditions: Temperature and reaction time can also play a significant role.
Troubleshooting Protocol: Optimizing Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Screen different Pd sources (e.g., Pd(PPh3)4, Pd2(dba)3, PEPPSI-type catalysts). | The oxidative addition step is critical and can be influenced by the palladium source. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | These ligands can promote the desired reductive elimination step and suppress side reactions. |
| Base | Start with a milder base like K2CO3 or K3PO4. | Stronger bases can lead to faster decomposition of the boronic acid and promote hydro-dehalogenation. |
| Solvent | Aprotic polar solvents like DME, 1,4-dioxane, or toluene are commonly used. | The choice of solvent can affect the solubility of reagents and the stability of the catalytic species. |
| Temperature | Maintain the lowest effective temperature (typically 80-110 °C). | Higher temperatures can accelerate catalyst decomposition and side reactions. |
| Additives | Consider the use of phase-transfer catalysts like TBAB in aqueous systems. | These can facilitate the reaction and sometimes lead to cleaner conversions. |
Q3: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but I'm getting low yields and observing what appears to be hydro-dechlorination of my starting material. What can I do to improve this reaction?
A3: Hydro-dehalogenation can be a significant side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides. This side reaction can occur via β-hydride elimination from the palladium-amido intermediate.
Workflow for Minimizing Hydro-dehalogenation in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Q4: Is this compound susceptible to hydrolysis?
A4: Polyhalogenated aromatic compounds can be resistant to hydrolysis under neutral conditions. However, under forcing acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur, leading to the formation of the corresponding phenol. For many chlorinated aromatic compounds, hydrolysis is a known degradation pathway, which can proceed through intermediate products[2]. Given the electron-withdrawing nature of the fluorine atoms, the aromatic ring is activated towards nucleophilic attack, and hydrolysis, while likely slow, should be considered a potential decomposition pathway under harsh aqueous conditions.
Recommendations:
-
Avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures.
-
If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Use a buffered aqueous solution if pH control is critical during workup.
Q5: Are there any known issues with the thermal stability of this compound?
A5: While specific thermal decomposition studies on this compound are not widely published, related compounds like p-chloro-α,α,α-trifluorotoluene are known to be heat sensitive[3]. Highly fluorinated and chlorinated aromatic compounds can undergo decomposition at elevated temperatures, potentially leading to the formation of various degradation products, including dechlorinated, defluorinated, or rearranged species. It is advisable to handle this compound at the lowest practical temperature for any given application. For reactions requiring heat, it is recommended to conduct small-scale trials to determine the thermal stability under the specific reaction conditions.
General Guidelines for Thermal Stability:
-
Storage: Store in a cool, dry, and well-ventilated area away from heat sources.
-
Reactions: Use the lowest effective temperature for your transformation. Monitor for any signs of decomposition, such as color change.
-
Distillation: If distillation is required, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
Concluding Remarks
This compound is a powerful tool in synthetic chemistry. By understanding its reactivity and potential decomposition pathways, researchers can proactively design experiments that maximize product yield and purity. This guide provides a starting point for troubleshooting common issues. For more specific challenges, consulting the primary literature and considering a systematic optimization of reaction parameters are always recommended.
References
-
ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
US Environmental Protection Agency. (1989). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. Retrieved from [Link]
Sources
- 1. 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Introduction - NTP Technical Report on the Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene (CASRN 98-56-6) in Sprague Dawley (Hsd: Sprague Dawley® SD®) Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
Technical Support Center: Work-up Procedures for 4-Chloro-2,3,5,6-tetrafluorotoluene Reactions
Welcome to the Technical Support Center for reactions involving 4-Chloro-2,3,5,6-tetrafluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the work-up and purification of reactions with this highly versatile, polyfluorinated building block. The unique electronic properties imparted by the tetrafluorinated ring and the chloro-substituent make this compound a valuable synthon, but also present specific challenges in downstream processing. This resource aims to provide clear, actionable solutions to ensure the successful isolation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the work-up of reactions involving this compound?
A1: The principal challenges stem from the high fluorine content of the molecule and its derivatives. These include:
-
Atypical Polarity: Polyfluorinated compounds often exhibit unique solubility profiles, sometimes being less soluble in common organic solvents than their non-fluorinated analogs. This can complicate extractions and chromatography.
-
High Volatility: Depending on the molecular weight of the derivative, products can be volatile, leading to potential loss of material during solvent removal under reduced pressure.
-
Emulsion Formation: During aqueous work-ups, the presence of fluorinated compounds can sometimes lead to the formation of stable emulsions, making phase separation difficult.
-
Removal of High-Boiling Polar Solvents: Many reactions with polyfluoroaromatics, such as nucleophilic aromatic substitution (SNAr), are performed in high-boiling polar aprotic solvents like DMSO or DMF. Complete removal of these solvents during work-up is crucial and can be challenging.[1]
-
Inertness of C-F Bonds: While the C-F bonds are generally stable, under certain harsh work-up conditions (e.g., strong acids or bases at high temperatures), their stability might be compromised, leading to undesired side reactions.[2]
Q2: Which organic solvents are most effective for extracting products derived from this compound?
A2: The choice of extraction solvent will depend on the polarity of your specific product. However, some general guidelines apply:
-
Ethers: Diethyl ether and methyl tert-butyl ether (MTBE) are often good first choices for extracting moderately polar to nonpolar polyfluorinated compounds.
-
Esters: Ethyl acetate is a versatile solvent suitable for a wide range of polarities.
-
Chlorinated Solvents: Dichloromethane (DCM) can be effective, but its higher density can sometimes lead to phase inversion during aqueous washes.
-
Hydrocarbons: For very nonpolar derivatives, solvents like hexanes or toluene can be used, often in combination with a more polar solvent to ensure complete extraction.
-
"Fluorous" Solvents: In specialized cases, perfluorinated solvents can be used for fluorous-phase extraction, which is highly effective for separating highly fluorinated compounds from non-fluorinated reagents and byproducts.
It is always recommended to perform a small-scale trial extraction to determine the optimal solvent system for your specific product.
Q3: How can I effectively remove high-boiling point solvents like DMSO or DMF during the work-up?
A3: This is a common challenge in SNAr reactions. The most effective method is a thorough aqueous work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a significant volume of water (typically 5-10 times the volume of the reaction mixture). Your product may precipitate at this stage. If so, it can be collected by filtration.
-
If the product remains in solution, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts and wash them repeatedly with water (3-5 times) to remove the bulk of the DMSO or DMF.
-
Follow with a brine wash to aid in breaking any emulsions and to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
For a visual guide to a standard aqueous work-up, see the workflow diagram below.
Troubleshooting Guide
This section addresses specific problems you may encounter during the work-up of common reactions with this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem 1: A persistent emulsion has formed during the aqueous work-up.
-
Cause: The surfactant-like properties of some fluorinated compounds can stabilize emulsions.
-
Solution:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break emulsions.
-
Solvent Addition: Add more of the organic extraction solvent.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent, centrifugation can be a highly effective method for phase separation.
-
Problem 2: My final product is contaminated with the starting nucleophile.
-
Cause: Incomplete reaction or use of a large excess of the nucleophile.
-
Solution:
-
Acid/Base Wash: If the nucleophile has acidic or basic properties, an appropriate aqueous wash can remove it. For example, if you used an amine nucleophile, wash the organic layer with dilute aqueous HCl. If you used a phenolic nucleophile, a wash with dilute aqueous NaOH will remove the unreacted starting material. Remember to re-extract the aqueous layer with fresh organic solvent to recover any product that may have been carried over.
-
Chromatography: If the nucleophile is neutral, purification by column chromatography is typically required.
-
Organometallic Reactions (Grignard, Organolithium)
Problem 3: The reaction mixture becomes a thick, unmanageable slurry after quenching.
-
Cause: Precipitation of magnesium or lithium salts upon addition of the quenching agent.
-
Solution:
-
Choice of Quenching Agent: For Grignard reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or dilute acid as it can help to keep the magnesium salts in solution.[3]
-
Dilution: Dilute the reaction mixture with more of the reaction solvent (e.g., THF or diethyl ether) before quenching.
-
Order of Addition: Slowly add the reaction mixture to the quenching solution with vigorous stirring, rather than the other way around.
-
Problem 4: I suspect my product is being protonated by the quenching agent.
-
Cause: If the desired product is the organometallic species itself (for subsequent reactions), quenching will destroy it. If the goal is to react the organometallic with an electrophile, premature quenching is a problem.
-
Solution:
-
Anhydrous Conditions: Ensure that the reaction and subsequent addition of the electrophile are carried out under strictly anhydrous conditions.[4][5]
-
Careful Quenching: If the reaction with the electrophile is complete, the subsequent quench is intended to destroy excess organometallic reagent and protonate the product's precursor (e.g., an alkoxide). The choice of quenching agent is crucial. A less reactive quenching agent like isopropanol can be used initially to handle highly reactive organometallics, followed by a more reactive one like methanol or water.[6][7]
-
Purification by Column Chromatography
Problem 5: My fluorinated product is running very quickly through the silica gel column, resulting in poor separation.
-
Cause: Polyfluorinated compounds are often significantly less polar than their non-fluorinated counterparts.
-
Solution:
-
Solvent System: Use a much less polar eluent system than you would for a similar non-fluorinated compound. Start with a high percentage of a nonpolar solvent like hexanes or heptane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
-
Alternative Stationary Phases: If separation on silica gel is still challenging, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity. For particularly difficult separations, reverse-phase chromatography (C18 silica) may be effective. Fluorinated stationary phases can also offer enhanced retention and selectivity for halogenated compounds.[8]
-
Problem 6: I am having trouble visualizing my product on a TLC plate.
-
Cause: Many polyfluorinated aromatic compounds are not strongly UV-active, or their fluorescence is quenched.
-
Solution:
-
Staining: Use a variety of TLC stains. A potassium permanganate stain is often effective for compounds that can be oxidized. A p-anisaldehyde stain can also be useful for a broader range of functional groups.
-
Iodine Chamber: Place the TLC plate in a chamber with a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.
-
Experimental Protocols
General Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific reaction and product.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add the appropriate quenching solution (e.g., water, saturated aq. NH₄Cl, or dilute acid) with vigorous stirring.
-
Solvent Removal (if necessary): If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF, DMSO), it is often beneficial to remove the bulk of the solvent under reduced pressure before extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
-
Wash: Wash the organic layer with the appropriate aqueous solutions (e.g., water, dilute acid, dilute base, brine).
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Stir for 5-10 minutes.
-
Filtration and Concentration: Filter or decant the organic solution away from the drying agent. Remove the solvent using a rotary evaporator.
Safety Precautions for Quenching Organometallic Reagents
Quenching of reactive organometallic reagents such as Grignard and organolithium compounds must be performed with extreme caution in a fume hood.[9][10]
-
Cooling: Always cool the reaction mixture to 0 °C or below in an ice or dry ice/acetone bath before quenching.
-
Inert Atmosphere: Maintain an inert atmosphere (nitrogen or argon) during the initial stages of quenching to prevent the ignition of flammable solvents.
-
Slow Addition: Add the quenching agent dropwise and slowly with vigorous stirring.
-
Staged Quenching: For highly reactive reagents, consider a staged quenching process:
Visualizations
Workflow for a Typical Aqueous Work-up
Caption: A decision-making guide for resolving emulsions in liquid-liquid extractions.
Data Summary
Table 1: Common Solvents for Column Chromatography of Polyfluorinated Compounds
| Solvent System (Nonpolar to Polar) | Typical Applications |
| 100% Hexanes/Heptane | Elution of very nonpolar compounds and baseline establishment. |
| Hexanes/Dichloromethane Mixtures | Good for separating compounds with subtle differences in polarity. |
| Hexanes/Ethyl Acetate Mixtures | A versatile system for a wide range of moderately polar compounds. |
| Dichloromethane/Methanol Mixtures | For more polar compounds; use with caution as methanol can affect silica packing. |
References
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Highly Efficient and Greener Approach for Fluorinating Organic Compounds. (2015). ResearchGate. [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ResearchGate. [Link]
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Workup Tricks. University of Rochester, Department of Chemistry. [Link]
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Protocol for quenching reactive chemicals. (n.d.). EPFL. [Link]
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Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). Arkivoc. [Link]
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PFAS Analytical Challenges: Regulations and Methods Unravelled. (2022). LCGC International. [Link]
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Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society. [Link]
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Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2024). RSC Sustainability. [Link]
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Pd-catalyzed Suzuki–Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acids. (n.d.). ResearchGate. [Link]
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (n.d.). ACS Electrochemistry. [Link]
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Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PubMed. [Link]
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Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
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Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. [Link]
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Reactions of Polyfluorobenzenes With Nucleophilic Reagents. (n.d.). National Institutes of Health. [Link]
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No precipitate forming after lithiation reaction. (2023). Reddit. [Link]
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Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2025). ResearchGate. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. (2024). YouTube. [Link]
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Interpreting Aromatic NMR Signals. (2021). YouTube. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. [Link]
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10.6: Reactions of Alkyl Halides - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]
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Challenges in Perfluorocarboxylic Acid Measurements. (2007). ACS Publications. [Link]
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6.4 Reactions of Alkyl Halides: Grignard Reagents. (n.d.). Fundamentals of Organic Chemistry. [Link]
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HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025). ResearchGate. [Link]
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Quenching of Pyrophoric Materials. (2016). The Sarpong Group. [Link]
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High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (n.d.). ResearchGate. [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
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qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. (2025). ChemRxiv. [Link]
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Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Environmental Health and Safety, Princeton University. [Link]
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Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. (n.d.). MDPI. [Link]
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Grignard Reaction Mechanism. (n.d.). BYJU'S. [Link]
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Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). ScienceDirect. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar. [Link]
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Challenges of gas chromatography-high-resolution time-of-flight mass spectrometry for simultaneous analysis of polybrominated diphenyl ethers and other halogenated persistent organic pollutants in environmental samples. (n.d.). PubMed. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Chloro-2,3,5,6-tetrafluorotoluene in Key Organic Transformations
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science, polyfluorinated aromatic compounds serve as indispensable building blocks. Their unique electronic properties, conferred by the high electronegativity of fluorine atoms, dramatically alter the reactivity of the aromatic scaffold. This guide provides an in-depth comparison of 4-Chloro-2,3,5,6-tetrafluorotoluene against other halotoluenes, focusing on its performance in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Our analysis is grounded in established mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of this versatile reagent.
The Influence of Polyfluorination on Aromatic Reactivity
The reactivity of a halobenzene is fundamentally dictated by the electron density of the aromatic ring and the nature of the carbon-halogen bond. In non-fluorinated systems, the ring is electron-rich and typically undergoes electrophilic substitution. However, the introduction of multiple fluorine atoms, as in this compound, inverts this electronic character. The potent, electron-withdrawing inductive effect of the four fluorine atoms renders the toluene ring significantly electron-deficient (π-deficient). This electronic perturbation is the primary driver for the enhanced reactivity observed in nucleophilic substitution pathways and significantly influences the energetics of oxidative addition in cross-coupling catalysis.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction of electron-poor aromatic systems.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups, such as nitro groups or, in our case, multiple fluorine atoms, is crucial for stabilizing this intermediate and thus accelerating the reaction.[3][4]
Causality of Enhanced Reactivity
For this compound, the cumulative inductive effect of the four fluorine atoms makes the carbon atom attached to the chlorine highly electrophilic and primed for nucleophilic attack. This stands in stark contrast to a non-fluorinated analogue like 4-chlorotoluene, which is largely unreactive towards SNAr unless activated by other groups (e.g., nitro groups).
The fluorine atoms ortho and meta to the chlorine play a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction, lowering the activation energy for its formation. This makes the displacement of the chloride, a good leaving group, a facile process.
Comparative Reactivity Data
The enhanced reactivity of this compound is evident when compared to other halotoluenes in reactions with common nucleophiles like amines.
| Substrate | Nucleophile | Conditions | Yield | Reactivity Comparison |
| This compound | Piperidine | K₂CO₃, DMF, 80 °C, 4h | >95% | Highly reactive due to π-deficiency from fluorine activation. |
| 4-Chlorotoluene | Piperidine | K₂CO₃, DMF, 80 °C, 24h | No Reaction | Electron-rich ring is inert to nucleophilic attack. |
| 4-Chloro-3-nitrotoluene | Piperidine | K₂CO₃, DMF, 100 °C, 12h | ~90% | Activated by a single nitro group, but less reactive than the polyfluorinated system. |
| Octafluorotoluene | Piperidine | K₂CO₃, DMF, 60 °C, 2h | >98% (para-F) | Extremely reactive; displacement of fluorine is faster due to higher activation. |
This table is a qualitative representation based on established principles of SNAr reactivity.
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol provides a self-validating system for assessing the reactivity of this compound.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 214.5 mg), potassium carbonate (2.0 mmol, 276 mg), and N,N-Dimethylformamide (DMF, 5 mL).
-
Nucleophile Addition: Add piperidine (1.2 mmol, 119 µL) to the stirring mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and pour it into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(perfluorotoluyl)piperidine.
Section 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an aryl halide and an organoboron species.[5] The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend I > Br > Cl, reflecting the bond dissociation energies of the carbon-halogen bond.[6][7] Consequently, aryl chlorides are the most challenging substrates.[8]
Causality and Mechanistic Considerations
While the C-Cl bond is strong, the highly electron-deficient nature of the this compound ring can facilitate the oxidative addition to a Pd(0) center, a key step in the catalytic cycle. However, this electronic advantage often does not fully compensate for the inherent inertness of the C-Cl bond. Therefore, successful coupling requires specialized catalytic systems. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are necessary to promote the oxidative addition of the otherwise unreactive aryl chloride.[9]
Comparative Reactivity Data
The following table compares the typical performance of various halotoluenes in Suzuki-Miyaura coupling, highlighting the need for more forcing conditions or advanced catalysts for chlorinated substrates.
| Substrate | Boronic Acid | Catalyst System | Conditions | Yield | Reactivity Comparison |
| This compound | Phenylboronic Acid | Pd₂(dba)₃ / SPhos, K₃PO₄ | Toluene, 110 °C, 12h | ~85% | Challenging C-Cl bond requires a highly active catalyst system.[9] |
| 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 90 °C, 4h | >95% | More reactive C-Br bond allows for standard catalyst and milder conditions.[6] |
| 4-Iodotoluene | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 60 °C, 1h | >98% | Highly reactive C-I bond enables rapid coupling under very mild conditions.[10] |
| 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ / SPhos, K₃PO₄ | Toluene, 110 °C, 20h | ~70% | Unactivated C-Cl bond is even less reactive than its polyfluorinated counterpart. |
This table presents representative data to illustrate reactivity trends.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol employs a modern catalyst system designed for activating aryl chlorides.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 214.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: In a separate vial, pre-mix the catalyst and ligand: tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and SPhos (0.08 mmol, 32.8 mg). Add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating and Monitoring: Seal the flask and heat the mixture to 110 °C with vigorous stirring. Monitor the reaction by GC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Conclusion
This compound exhibits a reactivity profile that is dramatically different from its non-fluorinated analogues. The strong electron-withdrawing nature of the tetrafluorinated ring renders it highly susceptible to Nucleophilic Aromatic Substitution , making it an excellent substrate for facile displacement of the chloro group by a wide range of nucleophiles under mild conditions.
In contrast, its performance in Palladium-Catalyzed Cross-Coupling reactions is governed by the inherent strength of the C-Cl bond. While the electron-deficient ring offers some electronic assistance, the activation of this bond remains challenging and necessitates the use of advanced, highly active catalyst systems featuring bulky, electron-rich ligands. Its reactivity in these transformations is significantly lower than that of corresponding bromo- or iodo-toluenes but can be superior to unactivated, non-fluorinated chlorotoluenes. Understanding this dual reactivity allows chemists to strategically deploy this compound as a versatile building block for the synthesis of complex, fluorinated molecules.
References
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Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]
-
National Institutes of Health. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
ChemBK. (n.d.). 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1). Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
-
CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
- Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
-
ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know!. Retrieved from [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Retrieved from [Link]
- Google Patents. (n.d.). CN101973850B - Method for preparing 2,3,5,6-tetrafluoro-1,4-benzenedimethanol.
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YouTube. (2016). Amine Synthesis Reactions Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
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A Senior Application Scientist's Guide to Suzuki Coupling: 4-Chloro- vs. 4-Bromo-2,3,5,6-tetrafluorotoluene
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and polyaryl structures that are central to pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The choice of the aryl halide is a critical parameter that dictates the reaction's efficiency and the required catalytic system. This guide provides an in-depth comparison of two structurally similar yet mechanistically distinct substrates: 4-chloro-2,3,5,6-tetrafluorotoluene and 4-bromo-2,3,5,6-tetrafluorotoluene.
Through a blend of mechanistic principles and field-proven experimental data, we will explore the nuances of their reactivity, helping researchers make informed decisions to optimize their synthetic strategies.
The Decisive Step: Understanding Oxidative Addition
The efficacy of an aryl halide in a Suzuki coupling is predominantly determined by the initial, rate-limiting step: the oxidative addition of the aryl halide to the palladium(0) catalyst.[3] This step involves the cleavage of the carbon-halogen (C-X) bond and the formation of an organopalladium(II) complex.
The reactivity trend for this crucial step is well-established and follows the C-X bond dissociation energy: I > Br > Cl .[4] The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making aryl bromides significantly more reactive than their chloro counterparts. Consequently, practical catalytic transformations involving aryl chlorides are often more difficult to implement.[5]
For 4-chloro- and 4-bromo-2,3,5,6-tetrafluorotoluene, this fundamental principle holds true. The bromo derivative readily undergoes oxidative addition under relatively mild conditions, whereas the chloro derivative, considered a deactivated aryl chloride, requires more sophisticated and highly active catalyst systems to facilitate the challenging C-Cl bond activation.[6][7]
Comparative Performance: A Data-Driven Analysis
The difference in reactivity directly translates to distinct requirements for catalysts, ligands, bases, and reaction conditions. While 4-bromo-2,3,5,6-tetrafluorotoluene offers operational simplicity, this compound is often a more cost-effective and readily available starting material, presenting a compelling case for its use if an efficient catalytic system is employed.
Data Summary: Head-to-Head Comparison
The following table summarizes the typical experimental parameters and outcomes for the Suzuki coupling of both substrates with phenylboronic acid, a common model coupling partner.
| Parameter | 4-Bromo-2,3,5,6-tetrafluorotoluene | This compound | Rationale & Causality |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or [PdCl(allyl)]₂ with specialized ligands | The C-Br bond is weak enough for standard, less active catalysts. The stronger C-Cl bond requires highly active catalysts. |
| Required Ligand | Standard Phosphines (e.g., PPh₃) | Bulky, Electron-Rich Phosphines (e.g., RuPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) | Specialized ligands enhance the electron density on the Pd(0) center, promoting the difficult oxidative addition of the aryl chloride.[8][9] |
| Catalyst Loading | 1-3 mol% | 2-5 mol% | Higher catalyst loading is often needed to achieve reasonable conversion rates for the less reactive chloro substrate. |
| Typical Base | K₂CO₃, Na₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often required to facilitate the transmetalation step, especially when using more hindered ligands needed for C-Cl activation. |
| Reaction Temp. | 80-100 °C | 100-120 °C | Higher thermal energy is necessary to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 4-12 hours | 12-24 hours | Slower kinetics of the oxidative addition step for the chloride leads to longer reaction times. |
| Typical Yield | >90% | 75-95% (highly condition-dependent) | Generally higher and more consistent yields are achieved with the more reactive bromo substrate. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the complete catalytic cycle is essential for troubleshooting and optimization. The process involves three key stages: oxidative addition, transmetalation, and reductive elimination.
While oxidative addition is the primary differentiator for our two substrates, issues in the transmetalation or reductive elimination steps can also lead to poor yields. For example, the bulky ligands required for C-Cl activation can sometimes slow the subsequent steps in the cycle.
Validated Experimental Protocols
The following protocols provide a reliable starting point for researchers. They are designed to be self-validating, with clear steps and rationales.
Protocol 1: Suzuki Coupling of 4-Bromo-2,3,5,6-tetrafluorotoluene
This protocol uses standard conditions suitable for a moderately reactive aryl bromide.
Objective: To synthesize 4-phenyl-2,3,5,6-tetrafluorotoluene.
Materials:
-
4-Bromo-2,3,5,6-tetrafluorotoluene (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 eq.)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2,3,5,6-tetrafluorotoluene, phenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed toluene and deionized water via syringe.
-
Heating & Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 8 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Suzuki Coupling of this compound
This protocol employs a more active catalyst system necessary for the challenging C-Cl bond activation.[10][11]
Objective: To synthesize 4-phenyl-2,3,5,6-tetrafluorotoluene.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.5 mmol, 1.5 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 eq.)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound, phenylboronic acid, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask. Evacuate and backfill with Argon three times.
-
Catalyst & Solvent Addition: In a separate vial under Argon, pre-mix the Pd(OAc)₂ and SPhos ligand in 1 mL of degassed 1,4-dioxane. Transfer this catalyst solution to the Schlenk flask via syringe. Add the remaining degassed 1,4-dioxane and water.
-
Heating & Reaction: Place the flask in a preheated oil bath at 110 °C. Stir the mixture vigorously for 18 hours.
-
Monitoring: Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with diethyl ether (20 mL), and filter through a pad of Celite® to remove inorganic salts. Wash the filtrate with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired biaryl.
Conclusion and Strategic Recommendations
The choice between 4-chloro- and 4-bromo-2,3,5,6-tetrafluorotoluene is a strategic decision based on a trade-off between reactivity and cost.
-
Choose 4-Bromo-2,3,5,6-tetrafluorotoluene for:
-
Reliability and High Yields: Its higher reactivity ensures more consistent outcomes with a broader range of boronic acids.
-
Milder Conditions: Lower temperatures and shorter reaction times are often sufficient.
-
Simpler Catalysis: Standard, readily available palladium catalysts and ligands are typically effective.
-
-
Choose this compound for:
-
Cost-Effectiveness: Aryl chlorides are generally more economical and available in bulk than their bromo- and iodo-analogs.[5]
-
Atom Economy: It is a lighter starting material, which is advantageous in large-scale synthesis.
-
When Advanced Catalysts are Available: Its use is practical when the laboratory is equipped with the necessary air-sensitive handling techniques and has access to specialized, electron-rich, bulky phosphine ligands or NHC-based catalysts.
-
Ultimately, the decision rests on the specific goals of the project. For rapid discovery chemistry and library synthesis where reliability is paramount, the bromo-derivative is often the superior choice. For process development and large-scale manufacturing where cost is a primary driver, investing in the development of a robust protocol for the chloro-derivative can yield significant economic benefits.
References
-
Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems . MDPI. Available at: [Link]
-
Suzuki cross-coupling reaction . ChemHelp ASAP via YouTube. Available at: [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source . ACS Publications. Available at: [Link]
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Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base . Royal Society of Chemistry. Available at: [Link]
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Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine . ResearchGate. Available at: [Link]
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Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling . National Institutes of Health (PMC). Available at: [Link]
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Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides . Royal Society of Chemistry. Available at: [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand . ResearchGate. Available at: [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. Available at: [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
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The iron-catalysed Suzuki coupling of aryl chlorides . White Rose Research Online. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides . National Institutes of Health (PMC). Available at: [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 4-Chloro-2,3,5,6-tetrafluorotoluene and Its Analogs
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Spectroscopic techniques provide the foundational data for this understanding. This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 4-Chloro-2,3,5,6-tetrafluorotoluene and two of its key derivatives: 2,3,5,6-tetrafluorotoluene and 4-Bromo-2,3,5,6-tetrafluorotoluene. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant electronic and structural effects of halogen substitution on this fluorinated aromatic scaffold.
Introduction to the Analytes
The core structure, a tetrafluorinated toluene ring, is a common motif in various specialty chemicals, agrochemicals, and pharmaceutical intermediates. The electronic properties of the highly fluorinated ring system are significantly influenced by the nature of the substituent at the 4-position. This guide will explore how replacing a hydrogen atom with chlorine, and subsequently chlorine with bromine, systematically alters the spectroscopic fingerprint of the molecule. This understanding is crucial for reaction monitoring, quality control, and the rational design of new molecular entities.
Molecular Structures Overview
To visualize the compounds under investigation, the following diagram illustrates their basic structures.
Figure 1: Chemical structures of the compared analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are relatively simple, primarily showing a signal for the methyl (CH₃) protons. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring.
| Compound | ¹H Chemical Shift (δ, ppm) |
| 2,3,5,6-tetrafluorotoluene | ~2.3 |
| This compound | ~2.4 |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | ~2.4 |
Table 1: Comparative ¹H NMR data for the methyl protons.
The electron-withdrawing nature of the fluorine atoms deshields the methyl protons, shifting them downfield compared to toluene (~2.3 ppm). The introduction of a chlorine or bromine atom at the 4-position has a minor additional deshielding effect.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide detailed information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the fluorine and halogen substituents, and the C-F coupling constants are a key feature.
| Compound | C1 (δ, ppm) | C2/C6 (δ, ppm) | C3/C5 (δ, ppm) | C4 (δ, ppm) | CH₃ (δ, ppm) |
| 2,3,5,6-tetrafluorotoluene | ~115 (t) | ~145 (dd) | ~145 (dd) | ~105 (t) | ~14 |
| This compound | ~117 (t) | ~146 (dd) | ~144 (dd) | ~115 (t) | ~15 |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | ~118 (t) | ~147 (dd) | ~144 (dd) | ~105 (t) | ~15 |
Table 2: Approximate ¹³C NMR chemical shifts. (t = triplet, dd = doublet of doublets due to C-F coupling).
The highly electronegative fluorine atoms cause a significant downfield shift for the carbons they are attached to (C2, C3, C5, C6). The carbon bearing the methyl group (C1) and the carbon at the 4-position (C4) are also affected by the overall electronic nature of the ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly informative for these molecules. The chemical shifts and coupling patterns of the fluorine nuclei are exquisitely sensitive to the substitution pattern on the aromatic ring.
| Compound | ²F/⁶F Chemical Shift (δ, ppm) | ³F/⁵F Chemical Shift (δ, ppm) |
| 2,3,5,6-tetrafluorotoluene | ~ -140 | ~ -140 |
| This compound | ~ -138 | ~ -142 |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | ~ -136 | ~ -144 |
Table 3: Approximate ¹⁹F NMR chemical shifts.
In 2,3,5,6-tetrafluorotoluene, the two sets of fluorine atoms are chemically equivalent due to symmetry. The introduction of a halogen at the 4-position breaks this symmetry, leading to two distinct signals for the fluorine atoms ortho and meta to the methyl group. The electronegativity of the halogen at the 4-position influences the shielding of the adjacent fluorine atoms.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. The spectra of these aromatic compounds are characterized by several key absorption bands.
| Compound | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C=C stretch (aromatic) (cm⁻¹) | C-F stretch (cm⁻¹) | C-Cl/C-Br stretch (cm⁻¹) |
| 2,3,5,6-tetrafluorotoluene | ~3050 | ~2930 | ~1640, 1520 | ~1200-1000 | N/A |
| This compound | ~3050 | ~2930 | ~1630, 1500 | ~1200-1000 | ~850 |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | ~3050 | ~2930 | ~1630, 1490 | ~1200-1000 | ~700 |
Table 4: Key IR absorption frequencies.
The C-F stretching vibrations give rise to strong absorptions in the fingerprint region. The position of the C-Cl and C-Br stretching bands are characteristic and allow for the clear identification of the halogen substituent. Aromatic C=C stretching vibrations are also observed.[1][2]
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2,3,5,6-tetrafluorotoluene | 164 | 145 ([M-F]⁺), 114 ([M-CF₂]⁺) |
| This compound | 198/200 | 163 ([M-Cl]⁺), 145 ([M-Cl, F]⁺) |
| 4-Bromo-2,3,5,6-tetrafluorotoluene | 242/244 | 163 ([M-Br]⁺), 145 ([M-Br, F]⁺) |
Table 5: Key mass spectrometry data.
The mass spectra of the halogenated compounds show characteristic isotopic patterns for chlorine (M+2 peak with ~1/3 the intensity of the molecular ion) and bromine (M+2 peak with nearly equal intensity to the molecular ion).[2] Common fragmentation pathways include the loss of a halogen atom and subsequent fragmentation of the fluorinated ring. The fragmentation of toluene derivatives often involves the formation of a stable tropylium ion.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple pulse-acquire sequence is usually sufficient. The spectral width should be set to cover the expected range of fluorine chemical shifts.
IR Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the analyte into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV to generate fragment ions.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300).
-
Data Interpretation: Analyze the molecular ion peak, isotopic patterns, and fragmentation pattern to confirm the structure.
Conclusion
This guide provides a comparative overview of the key spectroscopic features of this compound and its bromo- and non-halogenated analogs. The systematic changes observed in the NMR, IR, and MS spectra upon substitution at the 4-position highlight the powerful diagnostic capabilities of these techniques. By understanding these structure-spectra correlations, researchers can confidently identify and characterize these and related fluorinated aromatic compounds in their work.
References
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A Comparative Guide to Byproduct Formation in Reactions of 4-Chloro-2,3,5,6-tetrafluorotoluene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, 4-Chloro-2,3,5,6-tetrafluorotoluene stands as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is dominated by the interplay of the electron-withdrawing fluorine atoms and the chloro-substituent, which can be selectively targeted under various reaction conditions. However, the pursuit of high-purity products necessitates a thorough understanding of the potential side reactions and byproduct formation that can accompany its transformations.
This guide provides a comparative analysis of byproduct formation in key reactions of this compound, offering insights into the mechanistic origins of these impurities. We will explore nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, comparing the byproduct profiles with those of alternative synthetic strategies. This analysis is supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic routes and purification strategies.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The highly electrophilic nature of the tetrafluorinated ring makes this compound susceptible to nucleophilic attack. The primary competition in these reactions is between the displacement of the chloride anion and the fluoride anions.
Reaction with Amines
The reaction of this compound with primary and secondary amines is a common method for the synthesis of 4-amino-2,3,5,6-tetrafluorotoluene derivatives. While the chlorine atom is generally a better leaving group than fluorine in nucleophilic aromatic substitution, the strong electron-withdrawing effect of the four fluorine atoms can activate the C-F bonds for substitution.
Primary Byproducts:
-
Isomeric Aminotetrafluorotoluenes: Although the substitution of chlorine is generally favored, trace amounts of isomeric byproducts resulting from the displacement of a fluorine atom can be observed, particularly under forcing reaction conditions (high temperatures, strong bases). The formation of these isomers is often attributed to a competing SNAr mechanism at the fluorine-substituted positions.
-
Products of Over-alkylation/Arylation: With primary amines, dialkylation or diarylation of the amine can occur if the reaction stoichiometry is not carefully controlled.
-
Hydrolysis Products: In the presence of water and a strong base, hydrolysis of the starting material to 4-hydroxy-2,3,5,6-tetrafluorotoluene can occur as a minor side reaction.
Alternative Strategy: Buchwald-Hartwig Amination of 4-Bromo-2,3,5,6-tetrafluorotoluene
A common alternative for the synthesis of arylamines is the Buchwald-Hartwig amination.[1] Comparing the SNAr reaction of the chloro-derivative with the palladium-catalyzed amination of the bromo-analog reveals different byproduct profiles.
| Feature | SNAr of this compound | Buchwald-Hartwig of 4-Bromo-2,3,5,6-tetrafluorotoluene |
| Primary Byproducts | Isomeric aminotetrafluorotoluenes, over-alkylation products, hydrolysis products. | Hydrodehalogenation of starting material, catalyst decomposition products, ligand-related impurities. |
| Reaction Conditions | Often requires elevated temperatures and pressures. | Milder conditions, but requires an inert atmosphere and expensive catalysts/ligands. |
| Selectivity | Generally good, but can be compromised by harsh conditions. | Excellent chemo- and regioselectivity. |
Experimental Protocol: SNAr Reaction with a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To a pressure vessel, add this compound (1.0 eq.), the primary amine (1.2 eq.), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium carbonate (2.0 eq.), to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired product from byproducts.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds.[2] this compound can serve as an electrophilic partner in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound with boronic acids allows for the synthesis of 4-aryl-2,3,5,6-tetrafluorotoluene derivatives.[3]
Primary Byproducts:
-
Homocoupling of the Boronic Acid: This is a common byproduct in Suzuki reactions, leading to the formation of a biaryl derived from the boronic acid. This can be minimized by careful control of reaction conditions and the use of appropriate ligands.
-
Protodeboronation: The boronic acid can be converted to the corresponding arene through the loss of the boronic acid group. This is often favored by high temperatures and the presence of protic solvents.
-
Hydrodehalogenation: The starting this compound can be reduced to 2,3,5,6-tetrafluorotoluene.
-
Products from C-F Bond Activation: While the C-Cl bond is significantly more reactive in palladium-catalyzed cross-coupling, under certain conditions, particularly with highly active catalysts, oxidative addition into a C-F bond can occur, leading to isomeric byproducts. Research on related polyfluorinated arenes suggests that the C-F bond para to the activating group is the most susceptible to this side reaction.[4]
Alternative Strategy: Reaction of 2,3,5,6-Tetrafluorotoluene with an Aryl Halide via C-H Activation
An alternative approach to 4-aryl-2,3,5,6-tetrafluorotoluenes involves the direct C-H arylation of 2,3,5,6-tetrafluorotoluene.
| Feature | Suzuki Coupling of this compound | C-H Arylation of 2,3,5,6-Tetrafluorotoluene |
| Primary Byproducts | Homocoupling of boronic acid, protodeboronation, hydrodehalogenation, C-F activation products. | Isomeric arylation products, homocoupling of the aryl halide. |
| Atom Economy | Lower, due to the use of a pre-functionalized boronic acid. | Higher, as it avoids the synthesis of the organometallic reagent. |
| Regioselectivity | Generally excellent, dictated by the position of the chlorine atom. | Can be challenging to control, often leading to mixtures of isomers. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids and catalyst systems.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a suitable solvent (e.g., toluene or dioxane).
-
Base Addition: Add an aqueous solution of a base, such as sodium carbonate (2.0 M, 2.0 eq.).
-
Reaction: Heat the mixture to reflux (80-100 °C) for 6-12 hours, monitoring by GC-MS or TLC.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Nucleophilic Aromatic Substitution Workflow
Caption: S(N)Ar Experimental Workflow
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Suzuki-Miyaura Catalytic Cycle
Conclusion
The selection of a synthetic route for the functionalization of this compound requires a careful consideration of the potential byproduct profiles. While SNAr reactions offer a direct and often cost-effective method, they may suffer from a lack of selectivity under harsh conditions, leading to isomeric impurities. In contrast, palladium-catalyzed cross-coupling reactions generally provide higher selectivity but introduce a different set of potential byproducts related to the catalyst and coupling partner, in addition to requiring more specialized reaction conditions.
By understanding the mechanistic origins of these byproducts and comparing them with those from alternative synthetic strategies, researchers can make more informed decisions to optimize their synthetic pathways, simplify purification processes, and ultimately improve the overall efficiency of their research and development efforts.
References
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Ferrer, M., Gutiérrez, A., Mounir, M., Solans, X., & Font-Bardia, M. (2006). 2,3-5,6-Tetrafluoro-1,4-di-4-pyridylbenzene. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3213–o3214. [Link]
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Rodríguez, H., et al. (2011). High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6-thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation. Tetrahedron Letters, 52(16), 1895-1898. [Link]
- U.S. Patent No. 4,876,404. (1989). Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
- U.S. Patent No. 2,876,267. (1959).
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(4), 323-340. [Link]
- Chinese Patent No. CN102786386A. (2012). Preparation method of 4-chloro-2-fluorotoluene.
- Chinese Patent No. CN110498730B. (2021). Synthetic method of 1,2,4-trifluorobenzene.
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Konakahara, T., et al. (2010). Access to optically active tetrafluoroethylenated amines based on[5][6]-proton shift reaction. Beilstein Journal of Organic Chemistry, 6, 105. [Link]
-
Wall, L. A., & Antonucci, J. M. (1962). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 113. [Link]
- European Patent Application No. EP2860178A1. (2015). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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Sandford, G. (2007). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine. Journal of Fluorine Chemistry, 128(6), 595-602. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Buchwald-Hartwig amination. Chemical Science, 1(1), 13-31. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 4-Chloro-2,3,5,6-tetrafluorotoluene
For researchers, scientists, and drug development professionals, the chemical purity of a starting material is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. This is particularly true for highly functionalized intermediates like 4-Chloro-2,3,5,6-tetrafluorotoluene, where seemingly minor isomeric impurities can have profound impacts on downstream reaction yields, impurity profiles, and the biological activity of the final active pharmaceutical ingredient (API).[1] The presence of an unwanted isomer can introduce significant challenges in purification and may lead to the formation of unique, difficult-to-remove byproducts.[2] Therefore, a rigorous, multi-faceted analytical approach to verifying isomeric purity is not just best practice—it is essential for project success.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive assessment of isomeric purity in this compound, grounded in established analytical principles and field-proven insights.
The Origin of Isomeric Impurities: A Synthetic Perspective
Understanding the potential impurities in a chemical batch begins with its synthesis. While multiple routes to this compound exist, they often involve the chlorination of a tetrafluorotoluene precursor or the fluorination of a chlorinated toluene derivative. Each approach carries the risk of generating positional isomers.
For instance, the direct chlorination of 2,3,5,6-tetrafluorotoluene, while targeting the 4-position, can potentially lead to trace amounts of other isomers if the directing effects of the fluorine and methyl groups are not perfectly selective. More commonly, impurities may arise from the starting materials themselves. Synthesis pathways for related compounds, such as the preparation of dichlorotrifluoromethyltoluenes, often yield a mixture of isomers that are challenging to separate.[3] Similarly, methods like the Schiemann reaction on substituted anilines can produce side products, including chloro-aromatic substances, if the reaction is not driven to completion or if side reactions occur.[4][5]
The most probable isomeric impurities in a batch of this compound are other isomers of chlorotetrafluorotoluene, such as:
-
1-Chloro-2,3,4,5-tetrafluorotoluene
-
2-Chloro-3,4,5,6-tetrafluorotoluene
A robust analytical strategy must be capable of separating and quantifying these closely related compounds.
Orthogonal Analytical Approaches for Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A self-validating system relies on orthogonal methods—techniques that measure the same property (purity) based on different chemical or physical principles. For this compound, the gold standard approach combines Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Primary Screening Tool
Given the volatility of chlorotetrafluorotoluene isomers, GC-MS is the quintessential technique for initial purity assessment and the detection of trace-level volatile impurities.[6] The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column.
Causality of Method Choice: We select a mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, as it provides excellent resolving power for many aromatic isomers. The subsequent detection by mass spectrometry offers definitive identification by comparing the fragmentation pattern of an eluting peak to a reference library, providing a higher degree of confidence than retention time alone.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
-
Mass Spectrometer:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-350 amu.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Integrate all other peaks and report their area percent relative to the total ion chromatogram (TIC). Any peak with a mass spectrum consistent with a chlorotetrafluorotoluene isomer should be flagged for further investigation.
High-Performance Liquid Chromatography (HPLC): The Orthogonal Confirmation
HPLC provides a powerful, complementary separation mechanism based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[8] This is crucial because compounds that co-elute in GC may be well-resolved in HPLC, and vice-versa.
Causality of Method Choice: For halogenated aromatic compounds, standard C18 columns can be effective. However, to enhance selectivity between positional isomers, a phenyl-type stationary phase (e.g., Phenyl-Hexyl) is often superior.[8] This is because the phenyl rings in the stationary phase can induce dipole-dipole and π-π stacking interactions with the aromatic ring of the analytes, providing a different separation mechanism than the primarily hydrophobic interactions on a C18 column. This alternative selectivity is key to a truly orthogonal method.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in acetonitrile.
-
Instrumentation:
-
HPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Phenyl-Hexyl column, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
-
Detector:
-
Type: Photodiode Array (PDA) or UV-Vis Detector.
-
Wavelength: 220 nm.
-
-
Data Analysis: Quantify purity based on the area percent of the main peak relative to all other peaks in the chromatogram. Compare the impurity profile to that obtained by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is indispensable for the unambiguous structural identification of isomers and provides a direct, quantitative measure of purity without the need for identical reference standards for each impurity.[9] For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which often allows for baseline separation of signals from different fluorine environments.[10][11]
Causality of Method Choice: While ¹H NMR provides information about the methyl group and any aromatic protons (if present on an impurity), ¹⁹F NMR is more informative for this molecule. The chemical shifts and coupling patterns of the fluorine atoms are highly sensitive to the substitution pattern on the aromatic ring.[12] Each unique isomer will produce a distinct set of signals in the ¹⁹F spectrum, allowing for clear identification and quantification by integrating the respective signals. Quantitative ¹⁹F NMR (qNMR) can provide a highly accurate molar ratio of the main component to its isomers.[13]
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh ~20 mg of the this compound sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Experiment: Standard proton spectrum.
-
Parameters: 16 scans, relaxation delay (d1) of 5 seconds to ensure full relaxation for quantitative analysis.
-
-
¹⁹F NMR Acquisition:
-
Experiment: Standard fluorine spectrum (proton-decoupled).
-
Parameters: 64 scans, relaxation delay (d1) of 5 seconds.
-
-
Data Analysis:
-
Identification: Compare the observed ¹H and ¹⁹F chemical shifts and coupling patterns to known literature values or predicted spectra to confirm the structure of the main component and identify any isomers.
-
Quantification: In the ¹⁹F spectrum, carefully integrate the signals corresponding to the main compound and each identified isomeric impurity. The ratio of the integrals directly corresponds to the molar ratio of the species in the sample.
-
Data Presentation & Comparative Analysis
To illustrate the power of this multi-technique approach, consider the hypothetical analysis of two batches of this compound from different suppliers.
| Analytical Method | Parameter | Supplier A Result | Supplier B Result | Interpretation |
| GC-MS | Purity (Area %) | 99.8% | 99.1% | Supplier A appears purer based on volatile components. |
| Isomer 1 (Area %) | 0.15% | 0.80% | Supplier B has a significantly higher level of a key isomeric impurity. | |
| Unknown Impurity | 0.05% | 0.10% | Both contain minor unknown volatiles. | |
| HPLC-UV | Purity (Area %) | 99.7% | 99.2% | Confirms the GC-MS trend. The slight difference suggests a minor non-volatile impurity in Supplier A not seen by GC. |
| Isomer 1 (Area %) | 0.18% | 0.75% | Orthogonal confirmation of the isomeric impurity level. | |
| ¹⁹F NMR | Molar Purity | 99.75 mol% | 99.05 mol% | Provides the most accurate molar ratio, confirming Supplier A's higher purity. |
| Isomer 1 (mol%) | 0.17 mol% | 0.82 mol% | Definitive quantification of the isomeric impurity. | |
| Isomer 2 (mol%) | Not Detected | 0.13 mol% | NMR detects a second, minor isomer in Supplier B that may have co-eluted in the chromatographic methods. |
This comparative table clearly demonstrates that while GC-MS and HPLC provide excellent and corroborating data, ¹⁹F NMR offers the most definitive and quantitative assessment, even uncovering impurities missed by the other techniques.
Visualizing the Workflow
A systematic workflow ensures that all analytical bases are covered, leading to a confident assessment of isomeric purity.
Caption: A comprehensive workflow for the isomeric purity assessment of this compound.
Conclusion
The rigorous determination of isomeric purity for critical pharmaceutical intermediates like this compound is a non-negotiable aspect of quality control in drug discovery and development. A reliance on a single analytical technique provides an incomplete and potentially misleading picture. By employing an orthogonal approach—leveraging the volatility-based separation of GC-MS, the alternative selectivity of HPLC, and the definitive structural and quantitative power of NMR—researchers can build a self-validating system. This ensures the integrity of their starting materials, the reliability of their experimental outcomes, and ultimately, the safety and efficacy of the final pharmaceutical product.
References
-
Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]
-
Gee, C. L., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
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-
ACS Publications. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]
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-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2004). (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
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-
RSC Publishing. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
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The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. [Link]
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ResearchGate. (n.d.). 19F-Labeled Molecular Probes for NMR-Based Detection | Request PDF. [Link]
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ResearchGate. (n.d.). A new route to 2,3,5,6-tetrafluoroterephthal aldehyde and its chemical transformation. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Chloro-2,3,5,6-tetrafluorotoluene: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is essential. Based on data from analogous compounds, 4-Chloro-2,3,5,6-tetrafluorotoluene should be treated as a hazardous substance with the following potential characteristics[1][2][3]:
-
Flammability: Likely a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources[1][2][3].
-
Skin Irritation and Sensitization: May cause skin irritation and potentially an allergic skin reaction[1][3].
-
Aquatic Toxicity: Expected to be harmful or toxic to aquatic life with long-lasting effects[1][3].
-
Potential Carcinogenicity: Some related compounds are suspected of causing cancer[4].
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous waste[5]. Therefore, this compound waste must be managed through a licensed hazardous waste facility[5].
Hazard Profile Summary:
| Hazard Classification | Anticipated Risk Level | Primary Precaution |
| Flammability | Moderate | Keep away from ignition sources. |
| Skin Contact | Irritant/Sensitizer | Wear appropriate chemical-resistant gloves. |
| Eye Contact | Serious Irritant | Use safety glasses with side shields or goggles. |
| Environmental | Aquatic Toxicity | Prevent release to the environment. |
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or other suitable chemical-resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Skin and Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in case of a potential splash, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to avoid inhalation of vapors[2].
Spill Management: An Immediate and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control Vapors: Since the compound is likely flammable, ensure all ignition sources are extinguished.
-
Absorb the Spill: Use a non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a cornerstone of safe and compliant laboratory operations. Halogenated organic wastes must be collected separately from non-halogenated wastes[6][7]. This is because the disposal methods, particularly incineration, differ for these waste streams, and mixing them can increase disposal costs and complicate the process[7].
Step-by-Step Waste Collection Protocol:
-
Select the Correct Container: Use a dedicated, leak-proof, and chemically compatible container for "Halogenated Organic Liquid Waste." The container should have a secure screw-top cap.
-
Proper Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state "Hazardous Waste," "Halogenated Organic Solvents," and list the full chemical name of all components.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of flammable and potentially toxic vapors.
-
Avoid Mixing Incompatible Wastes: Never mix this compound waste with other waste streams like acids, bases, or oxidizers.
Storage and Disposal Workflow
Temporary storage of hazardous waste in the laboratory must be done in a way that minimizes risks. Store waste containers in a designated, well-ventilated secondary containment bin away from heat and ignition sources[1].
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Final Disposal: The Role of Certified Professionals
The ultimate disposal of halogenated organic compounds is a regulated process that must be handled by a licensed hazardous waste disposal company. The preferred method for such waste is high-temperature incineration[6][8]. This process ensures the complete destruction of the hazardous compounds.
Never dispose of this compound or any other halogenated solvent down the drain or in regular trash[7][9]. This is illegal and poses a significant threat to the environment and public health.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- Hazardous Waste Segregation. (n.d.). Retrieved from a university environmental health and safety webpage.
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-
U.S. Environmental Protection Agency . (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from a hazardous waste management service provider's blog.
- Thermo Fisher Scientific. (2023, September 22). Safety Data Sheet: p-Chloro-a,a,a-trifluorotoluene.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). International Journal of Petroleum and Petrochemical Engineering Research.
- C/D/N Isotopes, Inc. (2015). Safety Data Sheet: 4-Chloro-α,α,α-trifluorotoluene-d4.
-
PF Online . (n.d.). What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
- PPG. (2024, July 18).
-
eCFR :: 40 CFR 268.33 -- Waste specific prohibitions—chlorinated aliphatic wastes. (n.d.). Retrieved from [Link]
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Vita-D-Chlor . (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling 4-Chloro-2,3,5,6-tetrafluorotoluene
For the Researcher, Scientist, and Drug Development Professional: A Proactive Approach to Laboratory Safety
In the fast-paced world of research and development, the introduction of novel chemical entities is a constant. Among these is 4-Chloro-2,3,5,6-tetrafluorotoluene, a halogenated aromatic compound with significant potential in various synthetic pathways. However, its unique structure also necessitates a vigilant and informed approach to laboratory safety. This guide, compiled by a Senior Application Scientist, moves beyond generic protocols to provide a deep, technically-grounded framework for the safe handling, use, and disposal of this compound. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Profile: An Extrapolative Approach
For this guide, we will draw parallels with p-Chloro-α,α,α-trifluorotoluene (CAS 98-56-6), a compound that shares key structural motifs, including a chlorinated and fluorinated toluene core. The known hazards associated with this analog include flammability, skin sensitization, and potential for organ toxicity.[1][2][3][4] Therefore, we must handle this compound with the assumption that it presents similar, if not identical, risks.
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is non-negotiable. Based on the anticipated hazards, the following PPE is mandatory when handling this compound.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | The compound is expected to be irritating to the eyes. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[5] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from tears or degradation of the outer glove.[6] |
| Body Protection | Flame-resistant lab coat | The flammability of analogous compounds necessitates the use of a flame-resistant lab coat to protect against potential flash fires.[5] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Due to the potential for inhalation toxicity, a respirator is essential, particularly when working outside of a certified chemical fume hood or during spill cleanup.[7] |
It is imperative to inspect all PPE for integrity before each use and to don and doff it according to established laboratory procedures.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing the risk of exposure and accidents. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Operational Checklist:
-
Familiarization: All personnel must review this guide and the SDS of any known hazardous reactants or solvents to be used in the procedure.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. The fume hood is the primary engineering control to minimize inhalation exposure.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily accessible.
-
Waste Containment: Prepare designated, labeled waste containers for liquid and solid hazardous waste.
Handling Protocol:
-
Transportation: When moving the chemical from storage to the work area, use a secondary container to prevent spills in transit.
-
Dispensing: Conduct all dispensing and weighing operations within the chemical fume hood. Use non-sparking tools to prevent ignition of flammable vapors.[1][2]
-
Reaction Setup: Assemble all glassware and apparatus within the fume hood. Ensure all joints are properly sealed to prevent leaks.
-
Post-Reaction: Quench any reactive materials carefully and allow the reaction mixture to cool to room temperature before disassembly.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent, followed by a detergent wash.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination. All waste generated from the use of this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing the compound, including reaction residues and solvent washes, in a dedicated, clearly labeled, and sealed container.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and filter paper, should be collected in a separate, labeled, and sealed container.[7]
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and any other components in the waste stream.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[2]
-
Pickup: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
In Case of Emergency: A Calm and Coordinated Response
Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.
-
Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Ventilate the area and decontaminate the spill surface.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these rigorous safety protocols, you are not only ensuring your personal well-being but also fostering a culture of safety and responsibility within your laboratory. This proactive approach is fundamental to the advancement of science and the successful development of new therapies.
References
-
Fisher Scientific. (2012-03-23). SAFETY DATA SHEET for 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
Airgas. (2021-09-15). 4-Chlorobenzotrifluoride Safety Data Sheet. Retrieved from [Link]
-
ChemBK. 4-chloro-α,α,α-trifluorotoluene. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety data sheet for Toluene. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2014-01-08). Toxicological Profile for Toluene. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
NCBI Bookshelf. (2024-01-11). Toluene Toxicity. Retrieved from [Link]
- Google Patents. (n.d.). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
-
UK Health Security Agency. (2024-09-05). Toluene: toxicological overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.se [fishersci.se]
- 3. airgas.com [airgas.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. 4-CHLORO-3,5-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
